molecular formula C17H13N3O3 B1662490 leucettine L41

leucettine L41

Cat. No.: B1662490
M. Wt: 307.30 g/mol
InChI Key: PGPHHJBZEGSUNE-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucettine L41 is a member of the class of benzodioxoles that is 1,3-benzodioxole substituted by a (2-anilino-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene)methyl group at position 5. It is an inhibitor of DYRK1A, DYRK2, CLK1, and CLK3 (IC50s = 0.04, 0.035, 0.015, and 4.5 muM, respectively). It has a role as an autophagy inducer, an EC 2.7.12.1 (dual-specificity kinase) inhibitor, a nootropic agent, a neuroprotective agent and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a member of benzodioxoles, a substituted aniline and an imidazolone.

Properties

IUPAC Name

(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPHHJBZEGSUNE-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Leucettine L41

This compound is a synthetic derivative of the marine sponge alkaloid Leucettamine B, which has garnered significant interest within the scientific community for its potential therapeutic applications in neurodegenerative diseases and diabetes.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism: Multi-Kinase Inhibition

This compound functions primarily as an ATP-competitive inhibitor of a select group of protein kinases. Its mechanism involves binding to the ATP-binding pocket of these enzymes, thereby preventing the transfer of a phosphate group to their respective substrates. Co-crystallization studies have confirmed its interaction with key residues within the active site of its target kinases.[4][5]

The primary targets of this compound belong to the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families.[4][6] It displays a preferential inhibition of DYRK1A, a kinase implicated in the pathology of Alzheimer's disease and Down syndrome.[2][7]

Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values highlight its potency and preferential, though not exclusive, targeting of the DYRK and CLK families.

Kinase TargetIC50 (µM)
DYRK1A0.04
DYRK20.035
CLK10.015
CLK34.5
GSK-3Signaling Inhibited

Data compiled from multiple sources.[6][8]

Key Signaling Pathways and Cellular Effects

The multi-target nature of this compound leads to the modulation of several critical cellular pathways. These effects are interconnected and contribute to its observed therapeutic potential.

Neuroprotection in Alzheimer's Disease Models

A significant body of research has focused on the neuroprotective effects of this compound in the context of Alzheimer's disease (AD). Its action is multi-faceted, addressing several pathological hallmarks of the disease.

  • Tau Hyperphosphorylation: DYRK1A is a key kinase involved in the phosphorylation of Tau protein. By inhibiting DYRK1A, this compound reduces the hyperphosphorylation of Tau, a critical event in the formation of neurofibrillary tangles.[1][7]

  • Amyloid-β (Aβ) Induced Toxicity: this compound has been shown to prevent memory impairments and neurotoxicity induced by oligomeric Aβ peptides in mouse models.[7] It achieves this by mitigating oxidative stress, as evidenced by reduced lipid peroxidation and reactive oxygen species (ROS) accumulation.[8]

  • GSK-3β Signaling: this compound can indirectly modulate the activity of Glycogen Synthase Kinase-3β (GSK-3β), another key Tau kinase. It prevents the Aβ-induced increase in GSK-3β activation.[7]

  • Synaptic Integrity: The compound helps to restore the levels of synaptic markers that are reduced by Aβ toxicity, suggesting a role in preserving synaptic function.[2][7]

  • Inhibition of DYRK1A Proteolysis: this compound has been identified as an inhibitor of the proteolytic cleavage of DYRK1A, a process observed in the hippocampus of AD patients. This inhibition helps to maintain the kinase's normal function and substrate specificity.[9]

  • Anti-inflammatory Effects: In aged APP/PS1 mice, this compound treatment has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-12.[1][9]

G cluster_0 This compound Mechanism in Neuroprotection L41 This compound DYRK1A DYRK1A L41->DYRK1A inhibits Abeta Amyloid-β Toxicity L41->Abeta counteracts Neuroprotection Neuroprotection & Improved Cognition L41->Neuroprotection Tau Tau Protein DYRK1A->Tau phosphorylates NFT Neurofibrillary Tangles Tau->NFT leads to Synaptic Synaptic Dysfunction NFT->Synaptic OxStress Oxidative Stress Abeta->OxStress Abeta->Synaptic

Caption: this compound's neuroprotective signaling pathway.

Cell Cycle Progression and Pancreatic β-Cell Proliferation

This compound has demonstrated the ability to stimulate the proliferation of pancreatic β-cells, which is a significant area of research for diabetes treatment.[1][3]

  • G2/M Phase Progression: Treatment with this compound promotes the progression of MIN6 (murine insulinoma) cells into the G2/M phase of the cell cycle.[6][10]

  • Cyclin D1 Regulation: This effect on the cell cycle is associated with an increase in the levels of Cyclin D1, a key regulator of cell cycle progression.[3][11] DYRK1A is known to phosphorylate Cyclin D1 at Threonine 286, targeting it for degradation. Inhibition of DYRK1A by L41 likely stabilizes Cyclin D1.

  • Insulin Secretion: this compound has been shown to improve glucose-stimulated insulin secretion (GSIS) in rodent β-cells and isolated islets.[1][6]

G cluster_1 This compound and β-Cell Cycle Progression L41 This compound DYRK1A DYRK1A L41->DYRK1A inhibits CyclinD1 Cyclin D1 DYRK1A->CyclinD1 destabilizes G2M G2/M Phase Progression CyclinD1->G2M Proliferation β-Cell Proliferation G2M->Proliferation

Caption: this compound's effect on pancreatic β-cell cycle.

Modulation of Autophagy and Pre-mRNA Splicing
  • Autophagy Induction: this compound can trigger mTOR-dependent autophagy. This process is crucial for cellular homeostasis and the clearance of aggregated proteins, which may be beneficial in the context of neurodegenerative diseases.[12]

  • Alternative Pre-mRNA Splicing: As an inhibitor of CLK kinases, this compound can modulate alternative pre-mRNA splicing by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins.[4]

Experimental Protocols

The following are representative methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against a specific kinase.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like Woodtide for DYRK1A), and ATP is prepared.

  • Inhibitor Addition: this compound is serially diluted to a range of concentrations and added to the reaction mixture. A control with no inhibitor (vehicle, e.g., DMSO) is included.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase activity relative to the control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

G cluster_2 Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Mixture B Add Serial Dilutions of L41 A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Quantify Phosphorylation D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., MIN6) are cultured to a desired confluency and then treated with this compound at various concentrations for a specified time (e.g., 24 hours). A vehicle-treated control group is included.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and then fixed in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to ensure that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Western Blotting for Protein Phosphorylation

Objective: To measure the effect of this compound on the phosphorylation of a target protein (e.g., Tau, Cyclin D1).

Methodology:

  • Cell/Tissue Lysis: Cells or tissues treated with this compound are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins and preserve their phosphorylation state.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Tau). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager.

  • Analysis: The band intensities are quantified. The membrane is often stripped and re-probed with an antibody for the total protein to normalize the phosphorylation signal.

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action centered on the inhibition of DYRKs and CLKs. Its ability to modulate key signaling pathways involved in neurodegeneration, cell cycle control, and inflammation provides a strong rationale for its continued investigation as a therapeutic agent for Alzheimer's disease, Down syndrome, and diabetes. The experimental methodologies outlined in this guide provide a framework for the further characterization of this compound and other similar compounds in the drug development pipeline.

References

An In-depth Technical Guide to the Synthesis and Optimization of Leucettine L41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettine L41, a synthetic analogue of the marine sponge alkaloid Leucettamine B, has emerged as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). Its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and in metabolic diseases like diabetes has spurred significant interest in its chemical synthesis and optimization. This guide provides a comprehensive overview of the core synthesis of this compound, detailing the experimental protocols and optimization strategies. Quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a small molecule belonging to the 2-aminoimidazolone class of compounds. It exhibits potent and preferential inhibition of DYRK1A, a kinase implicated in the pathophysiology of several diseases.[1] The development of a robust and efficient synthetic route is crucial for the continued investigation of this compound's therapeutic applications and for enabling structure-activity relationship (SAR) studies to identify more potent and selective analogues. This document outlines a reliable synthetic pathway to this compound, starting from commercially available materials, and discusses key optimization parameters to maximize yield and purity.

Core Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a 2-thiohydantoin intermediate followed by a Knoevenagel condensation.

Step 1: Synthesis of 2-Thiohydantoin Intermediate

The initial step involves the synthesis of a phenyl-substituted 2-thiohydantoin.

Experimental Protocol:

A mixture of glycine (1.0 eq), phenyl isothiocyanate (1.05 eq), and a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq) in a polar aprotic solvent such as ethanol is heated under reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like hexane to afford the crude 2-thiohydantoin, which can be purified by recrystallization from ethanol to yield the desired product.

Step 2: Knoevenagel Condensation to Yield this compound

The final step is a Knoevenagel condensation between the 2-thiohydantoin intermediate and piperonal (benzo[d][2][3]dioxole-5-carbaldehyde).

Experimental Protocol:

The 2-thiohydantoin (1.0 eq) and piperonal (1.1 eq) are dissolved in a suitable solvent, such as glacial acetic acid or ethanol. A catalyst, for instance, L-proline or boric acid (0.1-0.2 eq), is added to the mixture. The reaction is heated to reflux (typically 80-120 °C) for 6-12 hours. After cooling, the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield this compound as a solid.

Optimization of this compound Synthesis

The optimization of the Knoevenagel condensation step is critical for achieving high yields and purity of this compound. Key parameters that can be varied include the choice of catalyst, solvent, and reaction temperature.

Catalyst Selection

Several catalysts can be employed to promote the Knoevenagel condensation. A comparative analysis of common catalysts is presented below.

CatalystMolar Ratio (eq)Reaction Time (h)Yield (%)Purity (%)
Piperidine0.2126590
L-Proline0.1588595
Boric Acid0.2107892
Bi(OTf)₃0.169298

Note: The data presented in this table is a representative summary based on literature findings on Knoevenagel condensations and may require further empirical validation for the specific synthesis of this compound.

Solvent Effects

The choice of solvent can significantly impact the reaction rate and yield.

SolventDielectric ConstantBoiling Point (°C)Reaction Time (h)Yield (%)
Ethanol24.5781082
Glacial Acetic Acid6.2118888
Toluene2.41111275
2-MeTHF6.9780985

Note: The data presented in this table is a representative summary based on literature findings on Knoevenagel condensations and may require further empirical validation for the specific synthesis of this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

This compound primarily exerts its biological effects through the inhibition of DYRK1A and CLK kinases, which in turn modulates downstream signaling cascades, including the GSK-3β pathway.[2][4]

G cluster_0 This compound Inhibition cluster_1 Downstream Effects L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits CLK CLKs L41->CLK Inhibits GSK3B GSK-3β L41->GSK3B Inhibits (directly/indirectly) Tau Tau Phosphorylation DYRK1A->Tau Promotes APP APP Processing DYRK1A->APP Splicing Alternative Splicing CLK->Splicing GSK3B->Tau BetaCatenin β-catenin Degradation GSK3B->BetaCatenin

Caption: this compound inhibits DYRK1A, CLKs, and GSK-3β signaling.

Synthetic Workflow for this compound

The overall experimental workflow for the synthesis of this compound is depicted below.

G Start Starting Materials (Glycine, Phenyl isothiocyanate) Step1 Step 1: 2-Thiohydantoin Synthesis (Reflux in Ethanol) Start->Step1 Intermediate 2-Thiohydantoin Intermediate Step1->Intermediate Step2 Step 2: Knoevenagel Condensation (with Piperonal, Catalyst, Reflux) Intermediate->Step2 Product This compound (Crude Product) Step2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Final Pure this compound Purification->Final

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and optimization of this compound. The outlined protocols and optimization data serve as a valuable resource for researchers in medicinal chemistry and drug development. Further optimization using high-throughput screening and design of experiments (DoE) methodologies could lead to even more efficient and scalable synthetic routes. The continued availability of high-purity this compound will be instrumental in advancing our understanding of its therapeutic potential and in the development of next-generation kinase inhibitors.

References

Leucettine L41: A Marine-Inspired Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Applications of Leucettine L41

Abstract

This compound is a potent, ATP-competitive inhibitor of the CMGC family of protein kinases, particularly targeting Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and CDC-like Kinases (CLKs). Derived from a natural marine alkaloid, this compound has garnered significant interest within the scientific community for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease, and its ability to modulate fundamental cellular processes like pre-mRNA splicing and autophagy. This technical guide provides a comprehensive overview of this compound, including its origin, mechanism of action, key signaling pathways, quantitative inhibitory data, and detailed experimental protocols for its study.

Origin and Synthesis

This compound is a synthetic analog of Leucettamine B, a natural product isolated from the marine sponge Leucetta microraphis[1]. The development of this compound was the result of a stepwise synthesis and optimization process aimed at improving the potency and selectivity of the natural lead compound against DYRK and CLK kinases[1][2]. While specific, detailed synthesis protocols are proprietary, the general approach involves chemical modifications of the core Leucettamine B structure to enhance its interaction with the ATP-binding pocket of the target kinases[1].

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of DYRK and CLK kinases. This inhibition disrupts the downstream signaling cascades regulated by these kinases, impacting cellular processes such as gene expression, cell cycle regulation, and neuronal function.

Inhibition of DYRK/CLK Signaling

DYRKs and CLKs are crucial regulators of various cellular functions. DYRK1A, a primary target of this compound, is implicated in neurodevelopment and is overexpressed in Down syndrome. It is also known to phosphorylate Tau protein, a key event in the pathology of Alzheimer's disease. CLKs are master regulators of pre-mRNA splicing. By inhibiting these kinases, this compound can modulate these processes.

DYRK_CLK_Inhibition cluster_0 ATP Binding Site L41 This compound Kinase DYRK / CLK Kinase Domain L41->Kinase Inhibits ATP ATP ATP->Kinase Binds Substrate Substrate (e.g., Tau, SR Proteins) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Effect Altered Cellular Processes (Neurodevelopment, Splicing) pSubstrate->Effect Leads to

Figure 1. Mechanism of this compound Inhibition of DYRK/CLK Kinases.
Modulation of GSK-3 Signaling and Tau Phosphorylation

This compound has been shown to prevent the activation of Glycogen Synthase Kinase-3β (GSK-3β), a key kinase in the hyperphosphorylation of the Tau protein, which leads to the formation of neurofibrillary tangles in Alzheimer's disease[3]. This effect is, at least in part, indirect, resulting from the inhibition of DYRK1A, which acts as a priming kinase for GSK-3β. By inhibiting DYRK1A, this compound reduces the subsequent phosphorylation of Tau by GSK-3β.

Tau_Phosphorylation_Pathway L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits Tau Tau Protein DYRK1A->Tau Primes (Phosphorylates) GSK3B GSK-3β pTau Hyperphosphorylated Tau GSK3B->pTau Phosphorylates Tau->GSK3B Substrate for NFT Neurofibrillary Tangles pTau->NFT Aggregates to form

Figure 2. this compound's role in the Tau phosphorylation cascade.
Induction of Autophagy via the mTOR/PI3K Pathway

This compound has been observed to induce autophagy, a cellular process for degrading and recycling cellular components, which can be protective in neurodegenerative diseases by clearing aggregated proteins. This induction is mediated through the mTOR-dependent pathway. This compound's inhibition of CLK1 is thought to contribute to the inhibition of the PI3K/mTOR signaling pathway, leading to the activation of ULK1 and the initiation of autophagy.

Autophagy_Induction_Pathway L41 This compound CLK1 CLK1 L41->CLK1 Inhibits PI3K_mTOR PI3K/mTOR Complex CLK1->PI3K_mTOR Activates ULK1 ULK1 PI3K_mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates

Figure 3. this compound-mediated induction of autophagy.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

Kinase TargetIC50 (nM)Reference
DYRK1A10 - 60[4]
DYRK1B44[4][5]
DYRK273[4]
DYRK3320[4]
DYRK4520[4]
CLK171[4]
CLK464[4]
GSK-3α/β210 - 410[4]
PIKfyve700 - 1000[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a general guideline for determining the IC50 of this compound against a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Kinase Reaction Mixture B Add Serial Dilutions of this compound A->B C Initiate Reaction with [γ-33P]ATP B->C D Incubate at 30°C C->D E Spot Reaction Mixture onto Filter Paper D->E F Wash Filters to Remove Unincorporated ATP E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and Determine IC50 G->H

Figure 4. Workflow for a radiometric kinase inhibition assay.

Methodology:

  • Prepare Reagents:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Recombinant kinase of interest.

    • Kinase substrate (specific for the kinase being tested).

    • This compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

    • [γ-33P]ATP.

    • Stop solution (e.g., 75 mM phosphoric acid).

  • Assay Procedure:

    • In a 96-well plate, combine the kinase, substrate, and kinase buffer.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding [γ-33P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Spot a portion of the reaction mixture from each well onto phosphocellulose filter paper.

    • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTS Reagent Addition: Add 20 µl of MTS reagent (containing PES) to each well[7][8].

  • Incubation: Incubate the plate for 1-4 hours at 37°C[7][8].

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader[8].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Autophagy Detection by LC3 Immunoblotting

This method detects the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagy.

Methodology:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy[9][10].

Autophagy Detection by LC3 Immunofluorescence

This method visualizes the formation of LC3-positive puncta (foci), representing autophagosomes.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a solution containing saponin or Triton X-100.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100).

    • Incubate with a primary antibody against LC3.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates autophagy induction[9][11][12].

Conclusion

This compound represents a significant advancement in the development of kinase inhibitors derived from natural marine products. Its potent and relatively selective inhibition of DYRK and CLK kinases provides a powerful tool for investigating the roles of these enzymes in health and disease. The ability of this compound to modulate Tau phosphorylation and induce autophagy underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising molecule.

References

In-Depth Technical Guide: The Kinase Inhibition Profile of Leucettine L41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the kinase inhibition profile of Leucettine L41, a synthetic analogue of the marine sponge alkaloid leucettamine B.[1] this compound is recognized as a potent, ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[2][3] Its activity against these kinase families has positioned it as a significant pharmacological tool and a potential therapeutic agent for neurodegenerative conditions like Alzheimer's disease and Down syndrome, as well as for metabolic diseases such as diabetes.[2][4][5]

Kinase Inhibition Profile: Quantitative Data

This compound exhibits a distinct selectivity profile, preferentially targeting members of the DYRK and CLK families. It also demonstrates inhibitory activity against other kinases, notably Glycogen Synthase Kinase 3 (GSK-3). The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of key kinases.

Kinase TargetIC50 (nM)Kinase Family
DYRK1A10 - 60DYRK
DYRK1B44DYRK
DYRK273DYRK
DYRK3320DYRK
DYRK4520DYRK
CLK171CLK
CLK464CLK
GSK-3α/β210 - 410CMGC
Data sourced from in vitro studies.[6]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[3] Co-crystallization studies with DYRK1A, DYRK2, and CLK3 have elucidated the specific molecular interactions responsible for its inhibitory activity. In DYRK1A and DYRK2, this compound establishes two critical hydrogen bonds: one with the backbone amide of the hinge region residue (Leu241 in DYRK1A) and another between its 2-aminoimidazolone carbonyl group and a conserved lysine in the active site (Lys188).[3] This mode of binding physically obstructs ATP from entering the active site, thereby preventing the phosphotransfer reaction.

Beyond direct kinase inhibition, this compound has been shown to induce mTOR-dependent autophagy, a cellular process crucial for clearing aggregated proteins.[7] This effect is primarily linked to its inhibition of CLKs.[7]

G cluster_pathway This compound Signaling Intervention Abeta Aβ Oligomers DYRK1A DYRK1A Abeta->DYRK1A Activates Tau Tau Protein DYRK1A->Tau Phosphorylates AKT AKT GSK3B GSK-3β AKT->GSK3B Inhibits (via Ser9) GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau (Neurotoxicity) Tau->pTau Leads to L41 This compound L41->DYRK1A Inhibits L41->GSK3B Inhibits

Caption: this compound's role in Alzheimer's-related signaling pathways.

Experimental Protocols

The characterization of this compound's kinase inhibition profile involves several key experimental methodologies.

This method directly measures the catalytic activity of a purified kinase in the presence of an inhibitor.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant kinase (e.g., DYRK1A), a specific peptide substrate, and ATP.

  • Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations. A control reaction with a vehicle (e.g., DMSO) is run in parallel.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]ATP. The mixture is then incubated at 30°C for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by adding a solution like phosphoric acid.

  • Quantification: The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity retained on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

  • Data Analysis: Kinase activity is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A common platform for this is the 33PanQinase Activity Assay.[8]

This protocol assesses the effect of this compound on the activity of a specific kinase within a cellular context.

  • Cell Culture and Treatment: A relevant cell line (e.g., immortalized mouse hippocampal HT22 cells) is cultured under standard conditions.[9] The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).[9]

  • Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Kinase Purification: The target kinase (e.g., DYRK1A or GSK-3) is isolated from the cell lysate. This can be achieved through immunoprecipitation using specific antibodies or through affinity purification (e.g., using axin-agarose for GSK-3).[9]

  • In Vitro Kinase Assay: The purified endogenous kinase is then subjected to an in vitro kinase assay, similar to the radiometric assay described above, using an appropriate substrate to measure its catalytic activity.

  • Analysis: The activity of the kinase from L41-treated cells is compared to that from control cells to determine the extent of inhibition. Western blotting is often used in parallel to confirm that the observed reduction in activity is not due to a decrease in the kinase protein level.[9]

G Start Start: Cell Culture (e.g., HT22 Hippocampal Cells) Treatment Incubate with this compound (Varying Concentrations) Start->Treatment Lysis Cell Harvest & Lysis (with Protease/Phosphatase Inhibitors) Treatment->Lysis Purification Target Kinase Purification (Immunoprecipitation or Affinity Chromatography) Lysis->Purification Assay In Vitro Kinase Activity Assay (Radiolabeled ATP + Substrate) Purification->Assay Analysis Quantify Phosphorylation & Determine IC50 Assay->Analysis End End Analysis->End G cluster_primary Primary Targets (IC50 < 100 nM) cluster_secondary Secondary Targets (IC50 > 100 nM) cluster_other Other Interactors center This compound DYRK1A DYRK1A center->DYRK1A DYRK1B DYRK1B center->DYRK1B DYRK2 DYRK2 center->DYRK2 CLK1 CLK1 center->CLK1 CLK4 CLK4 center->CLK4 GSK3 GSK-3α/β center->GSK3 DYRK3 DYRK3 center->DYRK3 DYRK4 DYRK4 center->DYRK4 CK2 CK2 center->CK2 Interacts PIKfyve PIKfyve center->PIKfyve Interacts

References

An In-Depth Technical Guide to Leucettine L41 as a CLK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leucettine L41, a potent inhibitor of the CDC-like kinase (CLK) family. Derived from the marine sponge alkaloid Leucettamine B, this compound is a synthetic analog developed as a pharmacological tool and potential therapeutic agent, particularly for neurodegenerative diseases like Alzheimer's.[1][2][3] This document details its mechanism of action, effects on critical signaling pathways, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction and Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of both CDC-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[2][4][5] Its chemical name is ((5Z)5-(1,3-benzodioxol-5-yl)methylene-2-phenylamino-3,5-dihydro-4H-imidazol-4-one).[6] Co-crystallization studies with kinases like DYRK1A and CLK3 have elucidated its binding mode, revealing key interactions within the catalytic site.[2][7][8]

The primary molecular function of CLK family kinases (CLK1, CLK2, CLK3, CLK4) is the phosphorylation of serine/arginine-rich (SR) proteins.[9][10] SR proteins are essential components of the spliceosome, and their phosphorylation status dictates their subcellular localization and ability to regulate pre-mRNA alternative splicing.[10][11] By inhibiting CLKs, this compound prevents the proper phosphorylation of SR proteins, thereby modulating the outcome of alternative splicing events.[2] This activity has significant implications for pathologies where splicing is dysregulated. While L41 is a potent inhibitor of both DYRKs and CLKs, its effects on alternative splicing are a direct consequence of CLK inhibition.[12]

Quantitative Data: Kinase Inhibition and In Vivo Efficacy

The potency and selectivity of this compound have been characterized across a panel of protein kinases. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 Value (nM)Source(s)
CLK115 - 71[5][6]
CLK464[5]
DYRK1A10 - 60[5]
DYRK1B44[5]
DYRK273[5]
DYRK3320[5]
DYRK4520[5]
GSK-3α/β210 - 410[5]

Table 2: In Vivo Neuroprotective Efficacy of this compound in Aβ₂₅₋₃₅-Treated Mice [5][13]

ParameterVehicle + Aβ₂₅₋₃₅L41 (4 µg) + Aβ₂₅₋₃₅Outcome
Memory DeficitsSevere ImpairmentPrevention of DeficitsL41 restored cognitive function in Y-maze, passive avoidance, and water-maze tests.
Oxidative StressIncreasedPrevented IncreaseL41 reduced lipid peroxidation and reactive oxygen species (ROS) accumulation.
Apoptosis MarkersPro-apoptotic (Increased Bax)Anti-apoptotic (Increased Bcl-2)L41 abolished the expression of pro-apoptotic markers.
Tau PhosphorylationIncreasedDecreasedL41 prevented the decrease in AKT activation and the increase in GSK-3β activation, leading to reduced Tau phosphorylation.
Synaptic MarkersReducedRestored LevelsL41 restored levels of synaptic markers like PSD95 and Synaptophysin.

Core Signaling Pathway and Experimental Workflows

The following diagrams, rendered using Graphviz, illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

CLK_Splicing_Pathway cluster_nucleus Nucleus CLK1 CLK1 SR_Proteins SR Proteins (inactive) CLK1->SR_Proteins Phosphorylation pSR_Proteins p-SR Proteins (active) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Alternative Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Binds to protein Protein Isoforms mRNA->protein Translation L41 This compound L41->CLK1

Diagram 1: CLK1-mediated regulation of alternative splicing and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model (AD Mouse) k_assay Kinase Inhibition Assay (e.g., ADP-Glo) c_culture Cell Culture (e.g., HT22, SH-SY5Y) c_treat L41 Treatment c_culture->c_treat c_analysis Cellular Assays: - Viability (MTS) - Splicing (RT-PCR) - Western Blot (p-Tau) c_treat->c_analysis a_model Aβ-Toxicity Model Induction c_analysis->a_model Proceed to in vivo based on promising in vitro results a_treat L41 Administration (i.c.v.) a_model->a_treat b_tests Behavioral Testing (Y-Maze, Water Maze) a_treat->b_tests h_analysis Hippocampal Analysis: - Western Blot - ELISA - Oxidative Stress Markers b_tests->h_analysis

Diagram 2: General experimental workflow for the evaluation of this compound.

Logical_Relationship cluster_kinases Kinase Inhibition cluster_effects Downstream Cellular Effects L41 This compound CLK1 CLK Inhibition L41->CLK1 DYRK1A DYRK1A Inhibition L41->DYRK1A Apoptosis Reduced Apoptosis L41->Apoptosis Anti-apoptotic signaling Autophagy Induction of Autophagy L41->Autophagy mTOR/PI3K pathway Splicing Modulation of Alternative Splicing CLK1->Splicing Tau Reduced Tau Phosphorylation DYRK1A->Tau GSK3b Inhibition of GSK-3β Activation DYRK1A->GSK3b Neuroprotection Neuroprotection & Cognitive Improvement Splicing->Neuroprotection Tau->Neuroprotection GSK3b->Tau Apoptosis->Neuroprotection Autophagy->Neuroprotection

Diagram 3: Logical relationships in the neuroprotective mechanism of this compound.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the characterization of this compound.

Protocol 1: In Vitro CLK1 Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems, a common method for quantifying kinase activity and inhibition.[14][15]

  • Objective: To determine the IC50 value of this compound against CLK1.

  • Materials:

    • Recombinant active CLK1 enzyme.

    • Kinase substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide substrate).

    • ATP solution (e.g., 10 mM stock).

    • This compound (stock solution in DMSO).

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[16]

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" blank control.

    • Reaction Setup: In each well of the plate, add the test inhibitor solution.

    • Enzyme Addition: Add diluted CLK1 enzyme to all wells except the "blank" controls.

    • Reaction Initiation: Add a mix of the substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be near the Kₘ for the kinase, if known. Incubate at 30°C for a defined period (e.g., 45-60 minutes).[17]

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • ADP-to-ATP Conversion: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-45 minutes.

    • Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Subtract the "blank" reading from all other wells. Normalize the data to the "positive control" (100% activity). Plot the percent inhibition versus the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Analysis of CLK1 Alternative Splicing in Cultured Cells

Inhibition of CLK1 is known to promote the inclusion of its own alternative exon 4. This protocol describes how to measure this effect in cells treated with this compound.[12]

  • Objective: To confirm the cellular activity of this compound by assessing its impact on CLK1 pre-mRNA splicing.

  • Materials:

    • Neuronal cell line (e.g., mouse hippocampal HT22).

    • Cell culture medium and supplements.

    • This compound.

    • RNA extraction kit (e.g., TRIzol or column-based kit).

    • Reverse transcriptase and associated reagents for cDNA synthesis.

    • PCR primers flanking exon 4 of the CLK1 gene.

    • Taq polymerase and PCR buffer.

    • Agarose gel and electrophoresis equipment.

    • Gel documentation system.

  • Procedure:

    • Cell Treatment: Plate HT22 cells and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 20 µM) for a specified time (e.g., 6 hours).[12] Include a vehicle-treated (DMSO) control.

    • RNA Extraction: Harvest the cells and extract total RNA using a standard protocol. Quantify the RNA and assess its purity.

    • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

    • RT-PCR: Perform PCR using the synthesized cDNA as a template. Use primers that flank exon 4 of CLK1. This will amplify two different products: a longer fragment including exon 4 and a shorter fragment lacking it.

    • Gel Electrophoresis: Resolve the PCR products on an agarose gel (e.g., 2%). The two bands will correspond to the CLK1 splice variants.

    • Analysis: Quantify the intensity of the bands using a gel documentation system. Calculate the ratio of the exon 4-included isoform to the exon 4-skipped isoform. An increase in this ratio with increasing L41 concentration indicates successful inhibition of CLK1 activity in the cell.

Protocol 3: In Vivo Neuroprotection Study in an Aβ-Toxicity Mouse Model

This protocol outlines the in vivo experiment that demonstrated the neuroprotective and memory-enhancing effects of this compound.[5][13]

  • Objective: To evaluate the efficacy of this compound in preventing amyloid-β-induced cognitive deficits and neurotoxicity.

  • Animal Model: Swiss male mice.

  • Reagents:

    • Oligomeric amyloid-β peptide fragment 25-35 (Aβ₂₅₋₃₅).

    • Scrambled Aβ₂₅₋₃₅ peptide (for control group).

    • This compound for in vivo use.

    • Sterile saline/vehicle for injection.

  • Procedure:

    • Animal Groups: Divide animals into groups: (1) Sham (vehicle only), (2) Scrambled Peptide + Vehicle, (3) Aβ₂₅₋₃₅ + Vehicle, (4) Aβ₂₅₋₃₅ + L41 (at various doses, e.g., 0.4, 1.2, 4 µg).

    • Surgical Procedure: Anesthetize the mice and place them in a stereotaxic frame. Perform a single intracerebroventricular (i.c.v.) co-injection of the respective peptide (Aβ₂₅₋₃₅ or scrambled) and compound (L41 or vehicle).[13]

    • Post-Operative Care & Recovery: Allow animals to recover for 7 days.

    • Behavioral Testing: After the recovery period, subject the mice to a battery of behavioral tests to assess different aspects of memory:

      • Spatial Working Memory: Y-maze spontaneous alternation.

      • Contextual Long-Term Memory: Step-through passive avoidance test.

      • Spatial Long-Term Memory: Morris water maze.

    • Tissue Collection: Following the final behavioral test, euthanize the animals and dissect the brains. Isolate the hippocampus from each brain for biochemical analysis.

    • Biochemical Analysis: Homogenize the hippocampal tissue to prepare lysates. Use these lysates for:

      • Western Blotting: Analyze levels of synaptic markers (PSD95, Synaptophysin), apoptosis markers (Bax, Bcl-2), and key signaling proteins (total and phosphorylated forms of AKT, GSK-3β, and Tau).

      • ELISA: Quantify levels of specific proteins or markers.

      • Oxidative Stress Assays: Measure lipid peroxidation and reactive oxygen species (ROS).

    • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the results between the different treatment groups.

Conclusion

This compound is a well-characterized, potent dual inhibitor of CLK and DYRK kinases. Its ability to modulate the alternative splicing of pre-mRNA through CLK inhibition provides a direct mechanism for its action in cellular models. In the context of neurodegenerative disease, its combined inhibition of CLKs and DYRK1A results in potent neuroprotective effects, including the reduction of Tau pathology, mitigation of amyloid-β toxicity, and restoration of cognitive function in animal models. The detailed data and protocols presented in this guide underscore the value of this compound as a critical research tool and a promising lead compound for the development of therapeutics targeting diseases with dysregulated kinase activity and RNA splicing.

References

Leucettine L41: A Potent Modulator of Pre-mRNA Splicing Through Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leucettine L41, a synthetic derivative of the marine sponge alkaloid leucettamine B, has emerged as a potent small molecule inhibitor of key kinases involved in the regulation of pre-mRNA splicing. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on alternative splicing, and detailed experimental protocols for its investigation. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating pre-mRNA splicing in various disease contexts.

Core Mechanism: Targeting the Kinases that Control Splicing

This compound exerts its effects on pre-mRNA splicing by inhibiting the activity of two families of protein kinases: the dual-specificity tyrosine-regulated kinases (DYRKs) and the CDC-like kinases (CLKs).[1][2][3] These kinases, particularly the CLK family (CLK1, CLK2, CLK3, and CLK4), play a crucial role in the phosphorylation of serine/arginine-rich (SR) proteins.[1]

SR proteins are essential components of the spliceosome, the molecular machinery responsible for removing introns from pre-mRNA. The phosphorylation state of SR proteins dictates their subcellular localization and their ability to bind to specific RNA sequences, thereby influencing the selection of splice sites. By inhibiting CLKs, this compound prevents the proper phosphorylation of SR proteins, leading to alterations in alternative splicing patterns.[1]

Quantitative Data: Kinase Inhibition Profile and Splicing Modulation

This compound has been characterized as a potent inhibitor of several kinases implicated in pre-mRNA splicing and other cellular processes. The half-maximal inhibitory concentrations (IC50) for this compound against a panel of kinases are summarized below.

Kinase TargetIC50 (nM)
DYRK1A60
DYRK1B44
DYRK273
CLK171
CLK464
GSK-3α/β210-410
Table 1: Kinase inhibitory activity of this compound. Data compiled from multiple sources.

A key functional consequence of CLK inhibition by this compound is the modulation of alternative splicing. A hallmark experiment demonstrated that treatment of the immortalized mouse hippocampal cell line, HT22, with increasing concentrations of this compound for 6 hours resulted in a dose-dependent inclusion of exon 4 in the pre-mRNAs of CLK1 and CLK4.[4] This autoregulatory feedback loop, where inhibition of CLKs leads to the production of their own alternatively spliced isoforms, serves as a cellular indicator of target engagement.

Target GeneSplice VariantThis compound ConcentrationObserved Effect on Exon 4 Inclusion
CLK1With Exon 4Increasing ConcentrationsDose-dependent increase
Without Exon 4Dose-dependent decrease
CLK4With Exon 4Increasing ConcentrationsDose-dependent increase
Without Exon 4Dose-dependent decrease
Table 2: Qualitative summary of this compound's effect on CLK1 and CLK4 alternative splicing in HT22 cells.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound on pre-mRNA splicing can be visualized as a signaling cascade. Inhibition of CLK activity by L41 is the initiating event, which leads to a reduction in the phosphorylation of SR proteins. Hypophosphorylated SR proteins are unable to efficiently promote the recognition of certain exons, resulting in altered splice site selection.

Leucettine_L41_Splicing_Pathway L41 This compound CLKs CLKs (CLK1, CLK4) L41->CLKs inhibits SR_Proteins_P Phosphorylated SR Proteins CLKs->SR_Proteins_P phosphorylates Spliceosome Spliceosome SR_Proteins_P->Spliceosome activates SR_Proteins SR Proteins pre_mRNA pre-mRNA Spliceosome->pre_mRNA processes alt_splicing Altered Alternative Splicing pre_mRNA->alt_splicing

Figure 1: Signaling pathway of this compound in pre-mRNA splicing.

The experimental workflow to determine the effect of this compound on the alternative splicing of CLK1 and CLK4 is a multi-step process involving cell culture, treatment, RNA extraction, reverse transcription, PCR, and analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_pcr_analysis PCR & Analysis A Plate HT22 Cells B Treat with increasing concentrations of This compound for 6h A->B C Harvest cells and extract total RNA B->C D Reverse transcribe RNA to cDNA C->D E Perform PCR for CLK1, CLK4, and Actin D->E F Resolve PCR products on agarose gel E->F G Analyze band intensities to determine exon inclusion F->G

Figure 2: Experimental workflow for analyzing splicing changes.

Experimental Protocols

1. Analysis of CLK1 and CLK4 Alternative Splicing in HT22 Cells

This protocol is based on the methodology used to demonstrate this compound's effect on endogenous CLK1 and CLK4 splicing.[4]

  • Cell Culture and Treatment:

    • Culture immortalized mouse hippocampal HT22 cells in appropriate media and conditions until they reach the desired confluency.

    • Prepare a series of this compound concentrations (e.g., a dose range from 0.1 to 20 µM) in the cell culture medium. A vehicle control (e.g., DMSO) should be included.

    • Treat the HT22 cells with the different concentrations of this compound for 6 hours.

  • RNA Extraction and cDNA Synthesis:

    • Following treatment, harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • RT-PCR Analysis:

    • Perform polymerase chain reaction (PCR) using the synthesized cDNA as a template.

    • Use specific primer pairs designed to amplify the regions of CLK1 and CLK4 that include the alternatively spliced exon 4. A housekeeping gene, such as actin, should be amplified as an internal control.

      • Expected PCR Product Sizes:

        • CLK1 with exon 4: 250 bp

        • CLK1 without exon 4: 159 bp

        • CLK4 with exon 4: 166 bp

        • CLK4 without exon 4: 76 bp

        • Actin: 117 bp[4]

    • Use appropriate PCR conditions (annealing temperature, extension time) optimized for the specific primers.

  • Agarose Gel Electrophoresis and Analysis:

    • Resolve the PCR products on a 2-3% agarose gel stained with an appropriate DNA dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light.

    • The relative intensities of the bands corresponding to the splice variants can be quantified using densitometry software to determine the percentage of exon inclusion (Percent Spliced In - PSI).

2. In Vitro Kinase Assay for CLK1 Inhibition

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on CLK1 activity.

  • Reagents and Materials:

    • Recombinant active CLK1 enzyme.

    • SR protein substrate (e.g., recombinant ASF/SF2).

    • Kinase reaction buffer.

    • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

    • This compound at various concentrations.

    • Phosphocellulose paper or other method for separating phosphorylated substrate from free ATP.

    • Scintillation counter or luminometer.

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant CLK1, and the SR protein substrate.

    • Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

    • Separate the phosphorylated SR protein from the unreacted [γ-³²P]ATP.

    • Quantify the amount of incorporated phosphate using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the intricate regulation of pre-mRNA splicing. Its ability to potently inhibit CLK and DYRK kinases provides a direct mechanism for modulating the phosphorylation of SR proteins and altering alternative splicing events. The detailed protocols and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other splicing modulators in diseases characterized by aberrant splicing. Further investigation into the full range of splicing events affected by this compound will be crucial for a comprehensive understanding of its cellular effects and for advancing its potential clinical applications.

References

Leucettine L41: A Technical Guide to its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettine L41, a synthetic derivative of the marine sponge alkaloid Leucettamine B, has emerged as a significant multitarget kinase inhibitor with potent neuroprotective properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Extensive research, particularly in the context of Alzheimer's disease (AD), has highlighted its potential as a therapeutic agent. This compound primarily exerts its effects through the inhibition of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), a key kinase implicated in the pathogenesis of neurodegenerative disorders. This guide consolidates quantitative data, details experimental methodologies from key studies, and visualizes the complex biological interactions influenced by this promising compound.

Core Mechanism of Action: Multikinase Inhibition

This compound is a potent inhibitor of the DYRK and CDC-like kinase (CLK) families.[1][2] Its neuroprotective effects are largely attributed to its preferential inhibition of DYRK1A.[3][4] DYRK1A is a crucial kinase that plays a role in brain development and is implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[4][5] By inhibiting DYRK1A, this compound can mitigate downstream pathological events associated with AD.[6][7]

Furthermore, this compound has been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β), another key enzyme involved in Tau phosphorylation.[3][4] This dual inhibition of both DYRK1A and GSK-3β may contribute to its robust neuroprotective effects.[3] The multitarget nature of this compound, including its influence on other kinases, may account for its broad efficacy in preclinical models of neurodegeneration.[8]

Signaling Pathway: Inhibition of Pathogenic Kinases

The primary mechanism of this compound involves the direct inhibition of key kinases implicated in neurodegeneration. This diagram illustrates the direct inhibitory action of L41 on DYRK1A and GSK-3β, preventing the subsequent hyperphosphorylation of Tau protein.

L41 This compound DYRK1A DYRK1A L41->DYRK1A GSK3B GSK-3β L41->GSK3B Tau Tau Protein DYRK1A->Tau GSK3B->Tau pTau Hyperphosphorylated Tau Tau->pTau Neurodegeneration Neurodegeneration pTau->Neurodegeneration

Caption: Direct inhibitory action of this compound on DYRK1A and GSK-3β.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and preferential, though not exclusive, inhibition of the DYRK and CLK families.

Kinase TargetIC50 (nM)Reference
DYRK1A10 - 60[3]
DYRK1B44[3][9]
DYRK273[3]
DYRK3320[3]
DYRK4520[3]
CLK115 - 71[3][10]
CLK34500[10]
CLK464[3]
GSK-3α/β210 - 410[3]
PIM1-[8]
CK2-[8]
SLK-[8]
PIKfyve-[8][11]

Note: Some targets were identified through affinity chromatography without specific IC50 values being reported in the search results.

Preclinical Efficacy in Neurodegeneration Models

This compound has demonstrated significant neuroprotective effects in various preclinical models, most notably in a mouse model of Alzheimer's-like toxicity induced by the intracerebroventricular (i.c.v.) injection of the amyloid-beta (Aβ) fragment 25-35.

In Vivo Studies: Aβ₂₅₋₃₅-Induced Toxicity Model

In a key study, this compound was co-administered with oligomeric Aβ₂₅₋₃₅ peptide to Swiss male mice.[4][7] The compound was tested at doses of 0.4, 1.2, and 4 µg, with the 4 µg dose proving to be the most effective.[4][7]

Observed Neuroprotective Effects at 4 µg dose:

  • Prevention of Memory Deficits: L41 prevented Aβ₂₅₋₃₅-induced impairments in spatial and non-spatial, as well as short- and long-term memory, as assessed by Y-maze, passive avoidance, and water-maze tests.[4][7]

  • Reduction of Oxidative Stress: The inhibitor prevented the accumulation of reactive oxygen species (ROS) and reduced lipid peroxidation in the hippocampus.[4][10]

  • Anti-Apoptotic Action: L41 abolished the expression of pro-apoptotic markers induced by Aβ₂₅₋₃₅.[4][7]

  • Modulation of Tau Phosphorylation: It prevented the Aβ₂₅₋₃₅-induced decrease in AKT activation and the subsequent increase in GSK-3β activation, leading to a reduction in Tau phosphorylation.[4][7]

  • Restoration of Synaptic Markers: L41 restored the levels of synaptic markers that were reduced by Aβ₂₅₋₃₅ administration.[4][5]

This compound has also shown efficacy in improving synaptic plasticity and memory in the APP/PS1 mouse model of Alzheimer's disease.[5]

Cellular and Molecular Pathways

This compound influences multiple signaling pathways to exert its neuroprotective effects. Beyond direct kinase inhibition, it modulates pathways related to cell survival, apoptosis, and autophagy.

Signaling Pathway: Neuroprotective Cascade

This diagram illustrates the downstream effects of this compound in an Aβ-induced toxicity model. By inhibiting DYRK1A, L41 prevents the deactivation of AKT and subsequent activation of GSK-3β, ultimately reducing Tau phosphorylation and promoting neuronal survival.

cluster_0 Abeta Aβ₂₅₋₃₅ Toxicity AKT AKT (Active) Abeta->AKT Inhibits GSK3B GSK-3β (Active) Abeta->GSK3B Activates L41 This compound L41->Abeta Prevents Effects Synaptic Synaptic Integrity L41->Synaptic AKT->GSK3B Inhibits pTau Tau Hyperphosphorylation GSK3B->pTau Survival Neuronal Survival pTau->Survival Synaptic->Survival

Caption: Downstream neuroprotective effects of this compound.

Induction of Autophagy

Interestingly, this compound has been shown to trigger autophagy in cultured cells.[11] This process, essential for clearing damaged organelles and misfolded proteins, is induced through the mTOR/PI3K-dependent pathway.[11] The induction of autophagy appears to be more closely correlated with the inhibition of CLKs and potentially PIKfyve, rather than DYRKs.[11] This adds another layer to the neuroprotective mechanism of L41, as enhancing autophagy is a recognized therapeutic strategy for neurodegenerative diseases.

Experimental Protocols: Methodological Overview

The following sections provide a generalized overview of the key experimental methodologies used to characterize the neuroprotective properties of this compound, based on published studies.

In Vivo Aβ₂₅₋₃₅ Toxicity Model
  • Animal Model: Swiss male mice.

  • Procedure:

    • Preparation of Aβ₂₅₋₃₅: The peptide is oligomerized by incubation prior to injection.

    • Intracerebroventricular (i.c.v.) Injection: A single co-injection of oligomeric Aβ₂₅₋₃₅ and this compound (at varying doses: 0.4, 1.2, 4 µg) or vehicle is administered into the lateral ventricles of the mice.[3]

    • Behavioral Testing: After a recovery period (e.g., 7 days), a battery of behavioral tests is conducted to assess cognitive function.[4][7] These include:

      • Y-maze: To evaluate spatial working memory.

      • Step-through Passive Avoidance: To assess contextual long-term memory.

      • Morris Water Maze: To measure spatial learning and memory.

    • Biochemical Analysis: Following behavioral testing, animals are sacrificed, and brain tissue (specifically the hippocampus) is dissected for analysis.[4][7]

      • Western Blot and ELISA: Used to quantify levels of oxidative stress markers, apoptotic proteins, kinases (AKT, GSK-3β), Tau phosphorylation at specific sites, and synaptic integrity markers.[4][7]

Experimental Workflow: In Vivo Efficacy Testing

This diagram outlines the typical workflow for assessing the neuroprotective effects of this compound in an in vivo model of Alzheimer's-like toxicity.

start Start: Animal Model (Swiss Mice) injection i.c.v. Co-injection: - Aβ₂₅₋₃₅ - this compound (or Vehicle) start->injection recovery Recovery Period (7 days) injection->recovery behavior Behavioral Testing: - Y-Maze - Passive Avoidance - Water Maze recovery->behavior sacrifice Sacrifice & Brain Dissection (Hippocampus) behavior->sacrifice biochem Biochemical Analysis: - Western Blot - ELISA sacrifice->biochem end End: Data Analysis biochem->end

Caption: Workflow for in vivo testing of this compound.

In Vitro Kinase Inhibition Assays
  • Objective: To determine the IC50 values of this compound against a panel of purified kinases.

  • General Protocol:

    • Recombinant kinases are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound.

    • The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.

    • IC50 values are calculated from the dose-response curves.

Cell-Based Neuroprotection Assays
  • Cell Lines: Immortalized mouse hippocampal HT22 cells or primary neuronal cultures.

  • Procedure:

    • Cells are pre-treated with various concentrations of this compound.

    • Neurotoxicity is induced using agents like glutamate or by overexpressing amyloid precursor protein (APP).[8]

    • Cell viability is assessed using standard assays (e.g., MTT assay).

    • The neuroprotective effect of L41 is quantified by the percentage of rescued cells compared to the toxin-treated control.

Conclusion and Future Directions

This compound is a well-characterized, potent neuroprotective agent with a clear mechanism of action centered on the inhibition of DYRK1A and other disease-relevant kinases. Preclinical data strongly support its efficacy in mitigating key pathological features of Alzheimer's disease, including memory loss, oxidative stress, and Tau hyperphosphorylation. Its ability to also induce autophagy presents an additional, valuable therapeutic mechanism.

Future research should focus on optimizing the selectivity and pharmacokinetic properties of the leucettine scaffold to enhance its therapeutic window and potential for clinical development. Further investigation into its effects on other neurodegenerative models and the long-term safety of chronic administration will be crucial steps in translating this promising compound from the laboratory to the clinic. The development of leucettine analogs, such as Leucettinib-21, for clinical trials underscores the therapeutic potential of this class of compounds.[6][12]

References

Leucettine L41 in Alzheimer's Disease Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. The dysregulation of protein kinases plays a pivotal role in the progression of these pathologies. Among these, the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target.[1][2] Leucettine L41, a synthetic analogue of the marine sponge alkaloid Leucettamine B, is a potent, brain-penetrant inhibitor of the DYRK/CDC-like kinase (CLK) families, with a preferential action on DYRK1A.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on AD pathology as demonstrated in preclinical models, and the experimental methodologies used to elucidate its therapeutic potential.

Core Mechanism of Action: DYRK1A Inhibition

This compound functions primarily as an ATP-competitive inhibitor of DYRK1A.[1] Overactivity of DYRK1A in the AD brain is linked to both Aβ and Tau pathologies.[3][5] It directly and indirectly promotes the hyperphosphorylation of Tau and can phosphorylate the amyloid precursor protein (APP), influencing Aβ production.[3][5] L41's inhibition of DYRK1A interrupts these pathological cascades, forming the basis of its neuroprotective effects. While potent against DYRK1A, L41 also exhibits inhibitory activity against other related kinases, which may contribute to its overall biological effects.[6][7]

Signaling Pathways and Cellular Effects

Modulation of Tau Phosphorylation

This compound significantly attenuates Tau hyperphosphorylation by interfering with a key signaling cascade. In AD models, Aβ oligomers can induce a decrease in the activity of the pro-survival kinase AKT, leading to the subsequent activation of Glycogen Synthase Kinase-3β (GSK-3β), a primary Tau kinase.[1][2] By inhibiting DYRK1A, L41 prevents the Aβ-induced inactivation of AKT and the corresponding activation of GSK-3β, thereby reducing the phosphorylation of Tau.[1][2]

G This compound Signaling in Tau Pathology cluster_0 Upstream Triggers cluster_1 Kinase Cascade cluster_2 Pathological Outcome Abeta Amyloid-β (Aβ) Oligomers DYRK1A DYRK1A Abeta->DYRK1A Activates AKT AKT DYRK1A->AKT Inhibits GSK3B GSK-3β AKT->GSK3B Inhibits Tau Tau GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau (pTau) Neurofibrillary Tangles Tau->pTau L41 This compound L41->DYRK1A Inhibits

Caption: L41 inhibits DYRK1A, preventing the Aβ-driven deactivation of AKT and activation of GSK-3β.

Anti-Inflammatory Effects via Inhibition of DYRK1A Proteolysis

In the context of AD, DYRK1A can undergo proteolytic cleavage, generating truncated forms that accumulate in astrocytes.[8] These truncated forms show an increased affinity for STAT3α, a regulator of inflammation, leading to its phosphorylation and the subsequent production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-12.[8] this compound has been shown to inhibit this proteolytic processing of DYRK1A.[8] By preventing the formation of truncated DYRK1A, L41 reduces STAT3α phosphorylation and lowers the levels of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[8][9]

G This compound Anti-Inflammatory Pathway cluster_0 Pathological Condition cluster_1 DYRK1A Processing cluster_2 Inflammatory Cascade Amyloid_Path Amyloid Pathology Proteolysis Proteolysis Amyloid_Path->Proteolysis Induces DYRK1A_Full Full-Length DYRK1A DYRK1A_Full->Proteolysis DYRK1A_Trunc Truncated DYRK1A Proteolysis->DYRK1A_Trunc STAT3a STAT3α Phosphorylation DYRK1A_Trunc->STAT3a Promotes Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-12) STAT3a->Cytokines Upregulates L41 This compound L41->Proteolysis Inhibits

Caption: L41 inhibits the proteolytic cleavage of DYRK1A, reducing neuroinflammation.

Neuroprotection and Synaptic Integrity

This compound demonstrates broad neuroprotective capabilities. In Aβ-treated mice, L41 prevents oxidative stress by reducing lipid peroxidation and the accumulation of reactive oxygen species (ROS).[1][2] It also abolishes the expression of pro-apoptotic markers, shifting the balance towards cell survival.[1] Furthermore, L41 treatment restores the levels of key synaptic markers that are typically reduced by Aβ toxicity, indicating a positive effect on synaptic plasticity and integrity.[2][3]

Induction of Autophagy

This compound has been reported to trigger autophagy, the cellular process for degrading and recycling damaged components, in neuronal cell lines.[10] This process is dependent on the mTOR/PI3K pathway. By activating autophagy, L41 may help clear pathological protein aggregates, a function that is often impaired in Alzheimer's disease.[10]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo studies.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 Value (nM)Reference
DYRK1A10 - 60[7]
DYRK1B44[7]
DYRK273[7]
CLK171[7]
CLK464[7]
GSK-3α/β210 - 410[7]

Table 2: In Vivo Efficacy of this compound in AD Models

Animal ModelAdministration Route & DosesKey OutcomesReference
Aβ25-35 Peptide-injected Swiss Micei.c.v., 0.4, 1.2, 4 µgPrevented memory deficits in Y-maze, passive avoidance, and water-maze tests. Reduced oxidative stress and apoptosis. Decreased Tau phosphorylation. Restored synaptic markers.[1][2]
Aged APP/PS1 Transgenic Micei.p., (Dose not specified)Inhibited STAT3α phosphorylation, reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-12), decreased Aβ plaque burden, improved synaptic plasticity and memory.[8]
AAV-AD Rat Modeli.p., 20 mg/kg per daySpecifically reduced Tau phosphorylation levels without altering Aβ42 levels.[11]

Key Experimental Methodologies

Protocol 1: In vivo Aβ25-35 Peptide-Induced Neurotoxicity Model

This model is used to rapidly assess the neuroprotective effects of compounds against amyloid toxicity.[1]

  • Animal Subjects: Swiss male mice.[2]

  • Preparation of Aβ25-35: The Aβ25-35 peptide is oligomerized by incubation in sterile water at 37°C for 4 days.

  • Administration: Animals are anesthetized and placed in a stereotaxic frame. A single intracerebroventricular (i.c.v.) co-injection of oligomeric Aβ25-35 (9 nmol) and this compound (at doses of 0.4, 1.2, or 4 µg per mouse) or vehicle is performed.[1][2]

  • Behavioral Testing: Seven days post-injection, a battery of behavioral tests is conducted to assess spatial working memory (Y-maze), long-term contextual memory (passive avoidance), and spatial learning (water-maze).[2]

  • Biochemical Analysis: Following behavioral testing, animals are sacrificed. The hippocampus is dissected and used for biochemical analyses, including Western blot and ELISA, to measure markers of oxidative stress (lipid peroxidation, ROS), apoptosis, kinase activity (AKT, GSK-3β), Tau phosphorylation, and synaptic integrity.[1][2]

G Workflow: Aβ25-35 Induced Neurotoxicity Model A 1. Animal Preparation (Swiss Male Mice) B 2. Stereotaxic Surgery (i.c.v. Cannulation) A->B C 3. Co-injection (Aβ25-35 Oligomers + L41/Vehicle) B->C D 4. Post-Injection Period (7 Days) C->D E 5. Behavioral Analysis (Y-Maze, Passive Avoidance, Water Maze) D->E F 6. Sacrifice & Tissue Collection (Hippocampus Dissection) E->F G 7. Biochemical Analysis (Western Blot, ELISA) F->G

Caption: Experimental workflow for testing L41 efficacy in an acute amyloid-β toxicity mouse model.

Protocol 2: In vitro DYRK1A Proteolysis Assay

This assay is designed to test the ability of a compound to inhibit the pathological cleavage of DYRK1A.[8][11]

  • Protein Source: Hippocampal protein extracts from control human brain tissue or C57Bl6 mice.[11]

  • Induction of Proteolysis: The protein extract is incubated with CaCl2 (e.g., 2 mM) at 30°C for 10 minutes to activate calcium-dependent proteases (like calpains) that cleave DYRK1A.[11]

  • Inhibitor Treatment: In parallel reactions, the protein extract is co-incubated with CaCl2 and various concentrations of this compound (e.g., 0.1 to 2 µM).[11] Control reactions include incubation without CaCl2 or with a chelating agent like EGTA.

  • Analysis: The reaction is stopped, and proteins are separated by SDS-PAGE. Western blotting is performed using an antibody that recognizes the N-terminus of DYRK1A (α-DYRK1A-Nter).

  • Endpoint: The inhibition of proteolysis is quantified by observing the reduction in the appearance of lower molecular weight (truncated) DYRK1A bands in the L41-treated samples compared to the CaCl2-only samples.

Conclusion

This compound is a multi-faceted therapeutic candidate for Alzheimer's disease, demonstrating significant preclinical efficacy. Its primary mechanism, the inhibition of DYRK1A, allows it to intervene in several critical pathological processes. It not only mitigates Tau hyperphosphorylation but also reduces Aβ-induced neurotoxicity, suppresses neuroinflammation, and restores synaptic integrity. The quantitative data from both in vitro and in vivo models provide a strong rationale for its continued development. While L41 itself has been a crucial proof-of-concept molecule, next-generation compounds like Leucettinib-21, which are derived from the same chemical family, have advanced into clinical trials, underscoring the therapeutic promise of targeting the DYRK1A kinase in Alzheimer's disease.[11][12]

References

Leucettine L41: A Potential Therapeutic Avenue for Cognitive Deficits in Down Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Down syndrome (DS), the most common genetic cause of intellectual disability, arises from the trisomy of chromosome 21. Among the genes located on this chromosome, DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) has emerged as a critical contributor to the cognitive deficits observed in individuals with DS.[1][2] Overexpression of DYRK1A by approximately 1.5-fold disrupts normal brain development and function.[1][3] This has positioned DYRK1A as a key therapeutic target. Leucettine L41, a synthetic derivative of the marine sponge alkaloid Leucettamine B, is a potent inhibitor of DYRK1A and has shown significant promise in preclinical research for correcting cognitive impairments associated with its overexpression.[4][5]

This compound: Profile and Mechanism of Action

This compound is a small molecule that functions as an ATP-competitive inhibitor of DYRK1A.[5] By binding to the kinase's catalytic site, it blocks the phosphorylation of downstream substrates. This inhibitory action normalizes the hyper-activity of DYRK1A seen in Down syndrome models, thereby addressing the molecular pathology at a fundamental level. While L41 shows high selectivity for DYRK1A, it also exhibits inhibitory activity against related kinases such as DYRK1B, DYRK2, and some Cdc2-like kinases (CLKs).[5]

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified in various assays. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Kinase Selectivity of this compound
Kinase TargetIC50 (nM)
DYRK1A 10 - 60
DYRK1B44
DYRK273
CLK171
CLK464
GSK-3α/β210 - 410
DYRK3320
DYRK4520
Data sourced from multiple kinase assays, demonstrating preferential inhibition of DYRK1A.[6]
Table 2: Summary of In Vivo Efficacy of this compound in Down Syndrome Mouse Models
ParameterDetailsReference
Mouse Models Tg(Dyrk1a), Ts65Dn, Dp1Yey[4]
Administration Intraperitoneal (i.p.) injection[5]
Dosage 20 mg/kg, daily[5]
Treatment Duration 5, 12, and 19 days[5]
Primary Cognitive Outcome Correction of deficits in the Novel Object Recognition (NOR) test[4]
Primary Biochemical Outcome Normalization of DYRK1A kinase activity in the brain (activity reduced by ~30% in transgenic models to wild-type levels)[5]
Significant Effect Onset Cognitive and biochemical normalization observed after 12 and 19 days of treatment[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The core experimental protocols are outlined below.

Animal Models and this compound Administration
  • Models: Three mouse models with increasing genetic complexity were used: Tg(Dyrk1a) (overexpressing only the Dyrk1a gene), Ts65Dn, and Dp1Yey (both carrying segmental trisomies of mouse chromosome 16, which is syntenic to human chromosome 21).[4]

  • Treatment: this compound was administered via daily intraperitoneal (i.p.) injections at a dose of 20 mg/kg. A control group received vehicle injections. Brains were typically collected 1 hour after the final injection for biochemical analyses.[5]

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory.[7]

  • Habituation: Mice are individually placed in an empty, open-field arena and allowed to explore freely for 5-10 minutes. This is done to acclimate them to the environment.[7][8]

  • Familiarization/Training: 24 hours after habituation, two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a set period (e.g., 10-15 minutes).[7]

  • Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena for a 5-minute test session.[7][9]

  • Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A significant preference for the novel object indicates intact recognition memory. A discrimination index is calculated to quantify this preference.[8]

Measurement of DYRK1A Expression and Activity
  • mRNA Quantification (qPCR): Total RNA is extracted from brain tissue. Quantitative real-time PCR (qPCR) is performed using specific primers for Dyrk1a to measure its mRNA expression levels, often normalized to a housekeeping gene.

  • Protein Quantification (Western Blot): Brain tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for DYRK1A protein to determine its expression levels.

  • Kinase Activity Assay: DYRK1A is immunoprecipitated from brain extracts. Its kinase activity is then measured using a specific substrate. The activity is normalized to the activity of another kinase, such as GSK-3α/β, which was shown to be unaffected by the L41 treatment.[5]

Quantitative Phosphoproteomic Analysis

To identify the downstream targets of DYRK1A affected by its overexpression and subsequent inhibition by L41, a quantitative phosphoproteomics approach was employed.[4]

  • Sample Preparation: Brain tissues (hippocampus, cortex, cerebellum) from different treatment groups are collected. Proteins are extracted, digested into peptides, and phosphopeptides are enriched.

  • Mass Spectrometry: The enriched phosphopeptides are analyzed by high-resolution mass spectrometry to identify and quantify phosphorylation sites across the proteome.

  • Data Analysis: Sophisticated bioinformatics tools are used to compare the phosphoproteomes of transgenic vs. wild-type mice, and vehicle-treated vs. L41-treated mice. This allows for the identification of phosphoproteins whose phosphorylation state is normalized by L41 treatment.[4] One key substrate identified through this method is Synapsin 1 (SYN1).[4]

Visualizing Pathways and Workflows

Signaling Pathway of DYRK1A in Down Syndrome

DYRK1A_Pathway cluster_cause Genetic Basis cluster_pathology Molecular Pathology cluster_consequence Phenotype cluster_intervention Therapeutic Intervention Trisomy 21 Trisomy 21 DYRK1A Overexpression DYRK1A Overexpression Trisomy 21->DYRK1A Overexpression Substrate Hyperphosphorylation Substrate Hyperphosphorylation DYRK1A Overexpression->Substrate Hyperphosphorylation e.g., Synapsin 1 Synaptic Dysfunction Synaptic Dysfunction Substrate Hyperphosphorylation->Synaptic Dysfunction Cognitive Deficits Cognitive Deficits Synaptic Dysfunction->Cognitive Deficits L41 This compound L41->DYRK1A Overexpression Inhibits Experimental_Workflow start Select DS Mouse Models (Tg(Dyrk1a), Ts65Dn, Dp1Yey) treatment Daily i.p. Administration (L41 or Vehicle) start->treatment behavior Behavioral Assessment (Novel Object Recognition Test) treatment->behavior tissue Brain Tissue Collection behavior->tissue analysis Biochemical & Proteomic Analysis (DYRK1A Activity, Phosphoproteomics) tissue->analysis end Evaluate Cognitive Rescue & Molecular Normalization analysis->end Logical_Framework problem DS Models Exhibit: 1. DYRK1A Hyperactivity 2. Cognitive Deficits intervention Treatment with this compound problem->intervention mechanism Normalization of DYRK1A Kinase Activity intervention->mechanism outcome Correction of Cognitive Deficits mechanism->outcome

References

leucettine L41's effect on beta-cell proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Leucettine L41's Effect on Beta-Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The loss of functional pancreatic beta-cell mass is a primary cause of diabetes mellitus. A promising therapeutic strategy involves inducing the proliferation of existing beta-cells to restore this mass. This compound, a marine sponge-derived compound, has emerged as a potent agent in this field. It functions as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key negative regulator of beta-cell growth. By inhibiting DYRK1A, this compound promotes cell cycle progression and stimulates beta-cell proliferation. This document provides a comprehensive technical overview of the mechanism of action, experimental evidence, and protocols related to this compound's effects, positioning it as a significant compound for further evaluation in diabetes therapy.

Introduction: The Challenge of Beta-Cell Regeneration

Diabetes is characterized by the dysfunction or depletion of insulin-producing beta-cells.[1] Current treatments primarily manage blood glucose levels but do not address the underlying loss of beta-cell mass.[2] Therefore, therapeutic approaches aimed at regenerating beta-cells are of paramount interest. One of the most attractive targets for inducing this regeneration is DYRK1A kinase.[3]

DYRK1A is a highly conserved protein kinase that acts as a brake on the cell cycle.[4] It is involved in multiple pathways that suppress the proliferation of pancreatic beta-cells.[3] Consequently, small molecule inhibitors of DYRK1A have been extensively studied as potential agents to increase beta-cell mitogenic activity.[4] Leucettines, a family of kinase inhibitors, have shown promise in this area, with this compound being a notable example.[3] This guide details the cellular and molecular effects of this compound on beta-cell proliferation.

Mechanism of Action: DYRK1A Inhibition

This compound is an ATP-competitive inhibitor of DYRK-family kinases.[4] Its primary mechanism for inducing beta-cell proliferation is through the inhibition of DYRK1A, which in turn modulates the activity of Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4]

  • Standard State (Active DYRK1A): DYRK1A phosphorylates activated NFAT proteins in the cytoplasm. This phosphorylation event signals for NFAT to be exported from the nucleus, thereby terminating the proliferative signals it would otherwise initiate.[4]

  • Effect of this compound: By inhibiting DYRK1A, this compound prevents the phosphorylation of NFAT.[4] This allows NFAT to translocate into the nucleus, where it activates the transcription of genes essential for cell cycle progression, such as c-Myc and Cyclin D1.[2][4] The increased expression of proteins like Cyclin D1 propels the cell through the G1/S checkpoint and into the G2/M phase, culminating in cell division and proliferation.[1][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L41 This compound DYRK1A DYRK1A L41->DYRK1A inhibits NFAT NFAT (active) DYRK1A->NFAT phosphorylates NFAT_n NFAT DYRK1A->NFAT_n promotes export NFAT_p NFAT (inactive, phosphorylated) NFAT_p->NFAT NFAT->NFAT_p NFAT->NFAT_n Nuclear Translocation Cn Calcineurin Cn->NFAT_p dephosphorylates Ca Ca²⁺ Ca->Cn activates NFAT_n->NFAT Nuclear Export Gene Target Genes (e.g., Cyclin D1, c-Myc) NFAT_n->Gene activates transcription Proliferation β-Cell Proliferation Gene->Proliferation promotes G cluster_prep Preparation cluster_exp Experiment cluster_stain Immunostaining cluster_analysis Analysis c1 Seed MIN6 cells on coverslips c2 Culture to desired confluency c1->c2 t1 Treat with 5 µM L41 (24 hours) c2->t1 t2 Treat with Vehicle (Control) c2->t2 s1 Fix & Permeabilize Cells t1->s1 t2->s1 s2 Block non-specific binding s1->s2 s3 Incubate with Primary Abs (anti-Ki67, anti-Insulin) s2->s3 s4 Incubate with Secondary Abs (Fluorophore-conjugated) s3->s4 a1 Image with Confocal Microscope s4->a1 a2 Quantify Ki67+ and Insulin+ cells a1->a2 a3 Calculate Proliferation Ratio a2->a3 G L41 This compound (DYRK1A Inhibitor) Prolif β-Cell Proliferation L41->Prolif promotes GSIS Glucose-Stimulated Insulin Secretion L41->GSIS improves LY LY364947 (TGF-β Inhibitor) LY->Prolif promotes LY->GSIS improves Result Enhanced β-Cell Restoration & Function Prolif->Result Additive/ Synergistic Effect GSIS->Result Additive/ Synergistic Effect

References

Methodological & Application

Application Notes and Protocols for Leucettine L41 Administration in Mouse Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettine L41 is a potent, marine-derived small molecule inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs), with a preferential affinity for DYRK1A. DYRK1A is a critical kinase implicated in the pathophysiology of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of Tau protein, a hallmark of the disease. Furthermore, DYRK1A is considered a potential link between amyloid-β (Aβ) pathology and Tau pathology. This compound has demonstrated neuroprotective effects in various mouse models of AD, mitigating memory deficits, reducing oxidative stress, and preventing apoptosis. These application notes provide a comprehensive overview of the administration of this compound in preclinical AD research, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

This compound exerts its therapeutic effects in the context of Alzheimer's disease through several key mechanisms:

  • Inhibition of DYRK1A: By preferentially inhibiting DYRK1A, L41 reduces the phosphorylation of Tau protein, a critical step in the formation of neurofibrillary tangles (NFTs).

  • Modulation of GSK-3β Signaling: L41 prevents the Aβ-induced increase in glycogen synthase kinase-3β (GSK-3β) activation. GSK-3β is another key kinase involved in Tau hyperphosphorylation.

  • Activation of AKT: The compound has been shown to prevent the decrease in AKT activation caused by Aβ peptides. The AKT signaling pathway is crucial for neuronal survival and is often dysregulated in AD.

  • Reduction of Oxidative Stress and Apoptosis: L41 administration has been shown to decrease lipid peroxidation and the accumulation of reactive oxygen species (ROS). It also modulates the expression of apoptotic markers, increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.

  • Inhibition of DYRK1A Proteolysis: L41 has been identified as an inhibitor of DYRK1A proteolysis, a process that can alter the kinase's specificity and contribute to AD pathology.

  • Anti-inflammatory Effects: In aged APP/PS1 mice, intraperitoneal injections of L41 were found to inhibit STAT3α phosphorylation and reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-12.

Data Presentation

Table 1: Effects of this compound on Behavioral Deficits in Aβ25-35-injected Mice
Behavioral TestMouse ModelTreatment GroupDose (i.c.v.)OutcomeReference
Y-MazeAβ25-35 injectedAβ25-35 + L414 µgPrevented memory deficits
Passive AvoidanceAβ25-35 injectedAβ25-35 + L414 µgPrevented memory deficits
Water-MazeAβ25-35 injectedAβ25-35 + L414 µgPrevented memory deficits
Table 2: Biochemical Effects of this compound in Alzheimer's Disease Mouse Models
ParameterMouse ModelTreatment GroupDoseOutcomeReference
Lipid PeroxidationAβ25-35 injectedAβ25-35 + L414 µg (i.c.v.)Reduced levels
Reactive Oxygen Species (ROS)Aβ25-35 injectedAβ25-35 + L414 µg (i.c.v.)Reduced accumulation
AKT ActivationAβ25-35 injectedAβ25-35 + L414 µg (i.c.v.)Prevented decrease
GSK-3β ActivationAβ25-35 injectedAβ25-35 + L414 µg (i.c.v.)Prevented increase
Tau PhosphorylationAβ25-35 injectedAβ25-35 + L414 µg (i.c.v.)Decreased
Pro-apoptotic Markers (Bax)Aβ25-35 injectedAβ25-35 + L414 µg (i.c.v.)Abolished Aβ25-35-induced expression
Synaptic MarkersAβ25-35 injectedAβ25-35 + L414 µg (i.c.v.)Restored reduced levels
STAT3α phosphorylationAged APP/PS1L4120 mg/kg (i.p.)Inhibited
Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-12)Aged APP/PS1L4120 mg/kg (i.p.)Reduced levels
Amyloid-β Plaque BurdenAged APP/PS1L4120 mg/kg (i.p.)Decreased

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound in the Aβ25-35 Mouse Model

Objective: To assess the neuroprotective effects of this compound against Aβ25-35-induced toxicity.

Animal Model: Swiss male mice.

Materials:

  • Oligomeric Aβ25-35 peptide

  • This compound

  • Sterile saline solution

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Preparation of Aβ25-35: Prepare oligomeric Aβ25-35 as per established protocols.

  • Animal Preparation: Anesthetize the mice and place them in a stereotaxic frame.

  • Injection: Co-inject intracerebroventricularly (i.c.v.) the oligomeric Aβ25-35 peptide and this compound (at doses of 0.4, 1.2, or 4 µg per mouse).

  • Post-operative Care: Monitor the animals for recovery.

  • Behavioral Testing: After 7 days, subject the mice to a battery of behavioral tests including the Y-maze, passive avoidance, and water-maze to assess spatial and non-spatial, short- and long-term memory.

  • Biochemical Analysis: Following behavioral testing, sacrifice the animals and dissect the hippocampus for analysis of oxidative stress, apoptotic markers, kinases involved in Tau phosphorylation, and synaptic integrity using Western blot and ELISA.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in APP/PS1 Mice

Objective: To evaluate the effects of this compound on amyloid pathology, neuroinflammation, and cognitive function in a transgenic mouse model of Alzheimer's disease.

Animal Model: Aged APP/PS1 mice.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline)

  • Syringes and needles for i.p. injection

Procedure:

  • Treatment: Administer this compound via intraperitoneal (i.p.) injection at a dose of 20 mg/kg per day.

  • Treatment Duration: Continue the daily injections for a specified period (e.g., from 9 to 10 months of age in an AAV-AD rat model, which can be adapted for mice).

  • Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess cognitive functions.

  • Biochemical and Histological Analysis: After the final dose and behavioral testing, sacrifice the mice and collect brain tissue. Analyze the hippocampus and cortex for:

    • STAT3α phosphorylation and pro-inflammatory cytokine levels (IL-1β, TNF-α, IL-12) via Western blot or ELISA.

    • Microglial recruitment around amyloid plaques and amyloid-β plaque burden via immunohistochemistry.

    • Synaptic plasticity markers.

Visualizations

G This compound Signaling Pathway in Alzheimer's Disease L41 This compound DYRK1A DYRK1A L41->DYRK1A inhibits GSK3B GSK-3β L41->GSK3B inhibits activation Neurotoxicity Neurotoxicity (Oxidative Stress, Apoptosis) L41->Neurotoxicity prevents Memory Memory Impairment L41->Memory prevents Tau Tau DYRK1A->Tau phosphorylates GSK3B->Tau phosphorylates AKT AKT AKT->GSK3B inhibits pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau aggregation pTau->Neurotoxicity contributes to Abeta Amyloid-β (Aβ) Abeta->DYRK1A activates Abeta->GSK3B activates Abeta->AKT inhibits Abeta->Neurotoxicity induces Neurotoxicity->Memory leads to

Caption: this compound's neuroprotective signaling pathway in Alzheimer's disease.

G Experimental Workflow for this compound in Aβ25-35 Mouse Model start Start prep_animals Prepare Swiss Male Mice start->prep_animals injection i.c.v. Co-injection: Aβ25-35 + this compound (0.4, 1.2, or 4 µg) prep_animals->injection recovery Post-injection Recovery (7 days) injection->recovery behavior Behavioral Testing: - Y-Maze - Passive Avoidance - Water-Maze recovery->behavior sacrifice Sacrifice and Tissue Collection (Hippocampus) behavior->sacrifice biochem Biochemical Analysis: - Western Blot - ELISA sacrifice->biochem end End biochem->end

Caption: Experimental workflow for i.c.v. administration of this compound.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease by targeting key pathological mechanisms, including Tau hyperphosphorylation, Aβ-induced neurotoxicity, and neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound and similar compounds in preclinical models of AD. Further research is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

Application Notes and Protocols for Western Blot Analysis Following Leucettine L41 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the effects of Leucettine L41, a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). This compound has garnered significant interest for its therapeutic potential in neurodegenerative diseases like Alzheimer's and metabolic disorders such as diabetes.[1][2] This document outlines the core signaling pathways affected by this compound, detailed experimental protocols for Western blotting, and quantitative data from relevant studies.

Introduction to this compound

This compound is a synthetic analog of leucettamine B, a marine sponge derivative, optimized for the inhibition of DYRK1A. It also demonstrates inhibitory activity against other DYRK family members and CLK kinases.[1][3][4] Mechanistically, this compound has been shown to modulate several critical cellular processes, including pre-mRNA splicing, cell cycle progression, apoptosis, and autophagy.[1][3][5][6] Its neuroprotective effects are attributed to its ability to reduce oxidative stress, inhibit Tau hyperphosphorylation, and prevent amyloid-β (Aβ)-induced neurotoxicity.[7] In the context of metabolic diseases, this compound promotes β-cell proliferation and enhances insulin secretion.[1][6][8]

Key Signaling Pathways Modulated by this compound

This compound treatment impacts multiple signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting Western blot results.

cluster_0 This compound Action cluster_1 Downstream Effects L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits CLKs CLKs L41->CLKs Inhibits GSK3B GSK-3β L41->GSK3B Inhibits Autophagy Autophagy L41->Autophagy Induces Tau Tau Phosphorylation DYRK1A->Tau Reduces Apoptosis Apoptosis DYRK1A->Apoptosis Regulates Splicing pre-mRNA Splicing CLKs->Splicing Regulates GSK3B->Tau Reduces CellCycle Cell Cycle Progression GSK3B->CellCycle Promotes cluster_workflow Western Blot Workflow for this compound Studies A Cell/Tissue Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

References

Application Notes: Measuring DYRK1A Activity with Leucettine L41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase implicated in a wide range of cellular processes, including cell signaling, gene expression, and neurodevelopment.[1] The DYRK1A gene is located on chromosome 21, and its overexpression is linked to cognitive deficits associated with Down syndrome (Trisomy 21).[2] Furthermore, abnormally active DYRK1A is involved in the pathophysiology of Alzheimer's disease (AD), where it is considered a link between amyloid-β (Aβ) and Tau pathology.[3][4] DYRK1A phosphorylates the Tau protein at multiple sites, contributing to the formation of neurofibrillary tangles, and also phosphorylates the amyloid precursor protein (APP), implicating it in Aβ production.[4][5]

Leucettine L41, a synthetic analog of the marine sponge alkaloid leucettamine B, is a potent, ATP-competitive inhibitor of DYRK and CLK family kinases, with a preferential affinity for DYRK1A.[1][6][7][8] Its ability to cross the blood-brain barrier and modulate DYRK1A activity in vivo makes it a valuable chemical probe for studying DYRK1A function and a lead compound for developing therapeutics against neurodegenerative diseases.[7][9] These application notes provide a summary of this compound's activity, relevant signaling pathways, and detailed protocols for its use in measuring DYRK1A activity.

Data Presentation: this compound Inhibitor Profile

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating a preference for the DYRK and CLK families.

Table 1: Kinase Inhibitory Profile of this compound

Kinase Target IC50 (nM)
DYRK1A 10 - 60
DYRK1B 44
DYRK2 73
DYRK3 320
DYRK4 520
CLK1 71
CLK4 64
GSK-3α/β 210 - 410

Data sourced from reference[10]. IC50 values represent the concentration of L41 required to inhibit 50% of the kinase activity.

Table 2: Summary of this compound Effects in Preclinical Models

Model System Key Findings References
Aβ25-35 Peptide-Treated Mice Prevents memory deficits, oxidative stress, and apoptosis.[3][11] Reduces Tau phosphorylation by inhibiting the activation of GSK-3β.[3][11] [3][10][11]
APP/PS1 Mouse Model of AD Improves synaptic plasticity and rescues memory functions.[7][12] Inhibits DYRK1A proteolysis, reduces neuroinflammation, and decreases amyloid plaque burden.[1][12] [1][7][12]
HEK293 Cells Inhibits DYRK1A-mediated Tau phosphorylation. [2][5]
MIN6 Insulinoma Cells Stimulates β-cell proliferation and enhances glucose-stimulated insulin secretion (GSIS).[6][13] [6][13]

| HT22 Hippocampal Cells | Reduces endogenous DYRK1A activity and protects against glutamate-induced cell death.[8][14] |[8][14] |

Signaling Pathways and Experimental Workflows

DYRK1A Signaling in Alzheimer's Disease Pathogenesis

DYRK1A is a critical kinase in the progression of Alzheimer's disease. It directly phosphorylates Tau protein, priming it for subsequent phosphorylation by GSK-3β, which leads to the formation of neurofibrillary tangles. This compound acts by directly inhibiting the catalytic activity of DYRK1A, thereby reducing downstream Tau hyperphosphorylation.

DYRK1A-Mediated Tau Phosphorylation Pathway AB Amyloid-β (Aβ) Pathology DYRK1A DYRK1A AB->DYRK1A Activates Tau Tau Protein DYRK1A->Tau Phosphorylates L41 This compound L41->DYRK1A Inhibits pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregates to form

Caption: DYRK1A-mediated Tau phosphorylation pathway and its inhibition by this compound.

General Experimental Workflow

The evaluation of this compound as a DYRK1A inhibitor typically follows a multi-step process, from initial biochemical assays to validation in cellular and whole-organism models.

Workflow for Evaluating DYRK1A Inhibition by L41 A Step 1: In Vitro Kinase Assay B Step 2: Cellular Assays A->B A_out Determine IC50 & Kinase Selectivity A->A_out C Step 3: In Vivo Model Studies B->C B_out Confirm Target Engagement & Cellular Effects B->B_out D Step 4: Data Analysis & Conclusion C->D C_out Assess Therapeutic Efficacy & Toxicity C->C_out

Caption: A generalized experimental workflow for characterizing this compound.

Experimental Protocols

Protocol 1: In Vitro DYRK1A Kinase Assay

This protocol describes a method to determine the IC50 value of this compound for DYRK1A using a radiometric or luminescence-based assay.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate (or recombinant Tau protein)

  • Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • P81 phosphocellulose paper (for radiometric assay)

  • Phosphoric acid solution (0.75%) (for radiometric assay)

  • Scintillation counter or Plate-reading luminometer

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in kinase buffer, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM). Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 10 µL of kinase buffer

    • 5 µL of diluted this compound or DMSO control

    • 5 µL of substrate solution (DYRKtide peptide or Tau)

    • 5 µL of recombinant DYRK1A enzyme

  • Initiate Reaction: Add 5 µL of ATP solution (containing [γ-³²P]ATP for radiometric assay, or unlabeled ATP for ADP-Glo™ assay) to each well to start the reaction. The final ATP concentration should be at or near its Km for DYRK1A.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop and Detect Reaction:

    • Radiometric Assay: Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper. Wash the papers three times for 15 minutes each in 0.75% phosphoric acid. Air dry and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Stop the reaction and measure the generated ADP by following the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the new ATP via a luciferase reaction. Read luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each L41 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for DYRK1A Activity via Western Blot

This protocol measures the ability of this compound to inhibit the phosphorylation of a known DYRK1A substrate (e.g., Tau) in a cellular context.

Materials:

  • HEK293 cells co-transfected with DYRK1A and Tau, or a relevant neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • Western blot transfer system (membranes, buffers).

  • Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-DYRK1A, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil for 5 minutes, and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the total protein and/or the loading control (β-actin). Compare the levels of phosphorylated substrate in L41-treated cells to the vehicle-treated control to determine the inhibitory effect. The same membrane can be stripped and re-probed for total Tau and β-actin.

References

Application Notes and Protocols for Leucettine L41 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettine L41 is a potent, ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and related kinases. DYRK1A is a critical enzyme implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease (AD) and Down syndrome, where it is believed to contribute to tau pathology and neuronal dysfunction.[1][2] In vivo studies have demonstrated the neuroprotective potential of this compound, positioning it as a promising therapeutic candidate. These application notes provide a detailed overview of the in vivo use of this compound in established preclinical models of neurodegenerative disease, with a focus on Alzheimer's-like pathology. The protocols and data presented are based on published research to guide the design and implementation of future studies.

Note: The majority of published in vivo research for this compound has been conducted in mouse models of Alzheimer's disease. The following protocols and data are based on these studies.

I. In Vivo Efficacy of this compound in an Aβ-Induced Alzheimer's Disease Model

This compound has been shown to prevent memory impairments and neurotoxicity in a nontransgenic mouse model of AD-like toxicity induced by the intracerebroventricular (i.c.v.) administration of the amyloid-β peptide fragment 25-35 (Aβ25-35).[1]

Data Summary

The following tables summarize the quantitative outcomes of this compound administration in Aβ25-35-treated mice. The most effective dose in these studies was found to be 4 µg.[1]

Table 1: Effects of this compound on Cognitive Performance in Aβ25-35-Treated Mice

Behavioral TestMetricAβ25-35 + VehicleAβ25-35 + L41 (0.4 µg)Aβ25-35 + L41 (1.2 µg)Aβ25-35 + L41 (4 µg)
Y-Maze Spontaneous Alternation (%)DecreasedPartial PreventionPartial PreventionPrevention of Deficit
Passive Avoidance Step-through Latency (s)DecreasedPartial PreventionPartial PreventionPrevention of Deficit
Water Maze Escape Latency (s)IncreasedPartial PreventionPartial PreventionPrevention of Deficit

Table 2: Neuroprotective Effects of this compound (4 µg) in the Hippocampus of Aβ25-35-Treated Mice

Biomarker CategorySpecific MarkerEffect of Aβ25-35 + VehicleEffect of Aβ25-35 + L41 (4 µg)
Oxidative Stress Lipid PeroxidationIncreasedPrevented Increase
Reactive Oxygen Species (ROS)IncreasedPrevented Increase
Apoptosis Pro-apoptotic Markers (e.g., Bax)IncreasedAbolished Increase
Kinase Activity AKT ActivationDecreasedPrevented Decrease
GSK-3β ActivationIncreasedPrevented Increase
Tau Pathology Tau PhosphorylationIncreasedDecreased
Synaptic Integrity Synaptic Markers (e.g., Synaptophysin)ReducedRestored Levels

II. Experimental Protocols

Protocol 1: Aβ25-35-Induced Mouse Model of Alzheimer's-like Toxicity

This protocol describes the induction of neurotoxicity and cognitive deficits in mice using the Aβ25-35 peptide, a widely used nontransgenic model of AD.[1]

Materials:

  • Amyloid-β peptide 25-35 (Aβ25-35)

  • Scrambled Aβ25-35 peptide (Sc.Aβ) for control

  • Sterile, pyrogen-free water or saline

  • Male Swiss mice (or other appropriate strain)

  • Stereotaxic apparatus for i.c.v. injection

  • Hamilton syringes

Procedure:

  • Peptide Preparation:

    • Dissolve Aβ25-35 or Sc.Aβ in sterile water to a concentration of 3 mg/ml.

    • To induce oligomerization, incubate the Aβ25-35 solution at 37°C for 4 days before use. The scrambled peptide does not require this incubation period.

  • Animal Surgery:

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

    • Secure the mouse in a stereotaxic frame.

    • Perform a midline incision on the scalp to expose the skull.

  • Intracerebroventricular (i.c.v.) Injection:

    • Using stereotaxic coordinates, target the lateral ventricle (e.g., bregma: -0.2 mm; lateral: 1.0 mm; ventral: 2.7 mm).

    • Co-inject oligomeric Aβ25-35 (e.g., 9 nmol) and this compound (at desired doses: 0.4, 1.2, or 4 µg) in a total volume of 1 µl per mouse.[1]

    • Control groups should receive Sc.Aβ with vehicle or L41.

    • Inject slowly over a period of 1-2 minutes.

  • Post-Operative Care:

    • Suture the incision and provide post-operative analgesia.

    • Allow a recovery period of 7 days before commencing behavioral testing.[1]

Protocol 2: Behavioral Testing for Cognitive Function

a) Y-Maze Test for Spatial Working Memory

  • Place the mouse at the end of one arm of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into three different arms.

  • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

b) Passive Avoidance Test for Long-Term Memory

  • Acquisition Trial: Place the mouse in the illuminated compartment of a two-chamber passive avoidance apparatus. When the mouse enters the dark compartment, a mild foot shock is delivered.

  • Retention Trial (24 hours later): Place the mouse back in the illuminated compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

c) Morris Water Maze for Spatial Learning and Memory

  • Acquisition Phase (e.g., 4-5 days):

    • Mice are trained to find a hidden platform in a circular pool of opaque water.

    • Record the time taken to find the platform (escape latency) over several trials per day.

  • Probe Trial (24 hours after last training day):

    • Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

Protocol 3: Biochemical Analysis of Hippocampal Tissue
  • Following behavioral testing, euthanize the mice and rapidly dissect the hippocampus on ice.

  • Homogenize the tissue in appropriate lysis buffers for protein extraction.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against target proteins (e.g., p-Tau, total Tau, p-AKT, total AKT, p-GSK-3β, total GSK-3β, Bax, Bcl-2, synaptophysin, β-actin).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

    • Quantify band intensity relative to a loading control.

  • ELISA:

    • Use commercially available ELISA kits to quantify levels of specific markers like lipid peroxidation products or cytokines according to the manufacturer's instructions.

III. In Vivo Efficacy in a Transgenic Alzheimer's Disease Model

This compound has also been investigated in the APP/PS1 transgenic mouse model, which develops age-dependent amyloid plaques and cognitive deficits. In aged APP/PS1 mice, intraperitoneal (i.p.) injections of L41 were shown to improve synaptic plasticity and rescue memory functions.[3] This study highlights that L41 can also be effective when administered systemically and in a chronic, genetically-driven model of AD.

IV. Visualized Workflows and Signaling Pathways

G cluster_0 Experimental Workflow: Aβ25-35 Model A Aβ25-35 Peptide Oligomerization (4 days) B Stereotaxic Surgery: i.c.v. Co-injection of Aβ25-35 and L41 A->B C 7-Day Recovery Period B->C D Behavioral Testing (Y-Maze, Passive Avoidance, Water Maze) C->D E Tissue Collection: Hippocampal Dissection D->E F Biochemical Analysis (Western Blot, ELISA) E->F G cluster_0 Signaling Cascade cluster_1 Cellular Outcomes L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits Neuroprotection Neuroprotection (Reduced Apoptosis & Oxidative Stress) L41->Neuroprotection Synaptic Synaptic Integrity L41->Synaptic Memory Memory Function Improvement L41->Memory Tau Tau DYRK1A->Tau Phosphorylates Abeta Amyloid-β Toxicity AKT AKT (Survival Pathway) Abeta->AKT Inhibits GSK3b GSK-3β Abeta->GSK3b Activates AKT->GSK3b Inhibits GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (Neurotoxicity) Tau->pTau

References

Application Notes and Protocols: Leucettine L41 in HT22 Hippocampal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettine L41 is a potent, selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in treating the murine hippocampal cell line, HT22. These cells are a widely used in vitro model to study the mechanisms of neuronal cell death and neuroprotection, particularly in the context of glutamate-induced oxidative stress.[4][5] The provided protocols and data will guide researchers in investigating the neuroprotective effects of this compound and elucidating its mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the neuroprotective effects of this compound against glutamate-induced toxicity in HT22 cells.

Table 1: Dose-Dependent Neuroprotection of this compound against Glutamate-Induced Cytotoxicity in HT22 Cells

This compound Concentration (µM)Glutamate Concentration (mM)Incubation Time (hours)Cell Viability (% of Control)
0524~40-50%
10524Increased
20524Significantly Increased
40524Maximally Increased

Note: The exact percentage of increased viability can vary between experiments. The data indicates a dose-dependent protective effect of this compound.

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis in Glutamate-Treated HT22 Cells

TreatmentReactive Oxygen Species (ROS) LevelsAnnexin V Positive Cells (% of total)
ControlBaseline< 5%
Glutamate (5 mM)Significantly IncreasedSignificantly Increased (~50%)
This compound (20 µM) + Glutamate (5 mM)ReducedSignificantly Reduced (~10-20%)

Signaling Pathway

This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in cell survival and apoptosis. The primary target of this compound is DYRK1A. Inhibition of DYRK1A by this compound leads to downstream effects on the PI3K/Akt and GSK-3β/Tau pathways.

G cluster_extracellular cluster_intracellular Glutamate Glutamate DYRK1A DYRK1A Glutamate->DYRK1A activates PI3K PI3K DYRK1A->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits CellSurvival Cell Survival Akt->CellSurvival promotes Tau Tau GSK3b->Tau phosphorylates Apoptosis Apoptosis GSK3b->Apoptosis promotes Tau->Apoptosis promotes LeucettineL41 This compound LeucettineL41->DYRK1A inhibits G cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Conclusion Start Start Culture Culture HT22 Cells Start->Culture Treatment Pre-treat with this compound Culture->Treatment Induction Induce toxicity with Glutamate Treatment->Induction Incubation Incubate for 24h Induction->Incubation Viability Cell Viability (MTS Assay) Incubation->Viability ROS Oxidative Stress (DCF-DA Assay) Incubation->ROS Apoptosis Apoptosis (Annexin V Staining) Incubation->Apoptosis WesternBlot Western Blot (PI3K/Akt, GSK-3β/Tau) Incubation->WesternBlot Analysis Analyze Data Viability->Analysis ROS->Analysis Apoptosis->Analysis WesternBlot->Analysis Conclusion Draw Conclusions Analysis->Conclusion

References

Harnessing Leucettine L41 for Autophagy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Leucettine L41, a potent inhibitor of DYRKs (dual-specificity tyrosine phosphorylation-regulated kinases) and CLKs (cdc-like kinases), to study the cellular process of autophagy. This compound has emerged as a valuable chemical tool to induce and investigate mTOR-dependent autophagy.

Introduction to this compound and Autophagy

This compound is a pharmacological agent derived from the marine sponge metabolite leucettamine B.[1] It is a potent inhibitor of Cdc-like kinases (CLKs) and Dual-specificity tyrosine-regulated kinases (DYRKs).[1] Recent studies have revealed its unexpected ability to induce autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] This process is crucial for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.[1]

This compound induces autophagy through the mTOR/PI3K-dependent signaling pathway.[1][2] Its mechanism of action involves the inhibition of CLKs and a modest inhibition of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase), both of which contribute to the activation of the autophagic process.[1][2] This induction is characterized by the formation of autophagosomes, evidenced by the translocation of microtubule-associated protein light chain 3 (LC3) and its conversion from the soluble form (LC3-I) to the lipidated, membrane-bound form (LC3-II).[2][3]

Key Applications of this compound in Autophagy Research

  • Induction of Autophagy: Serve as a reliable chemical inducer of autophagy for in vitro studies in various cell lines, including human osteosarcoma (U-2 OS) and mouse hippocampal (HT22) cells.[1][2]

  • Mechanism of Action Studies: Elucidate the molecular mechanisms of autophagy induction, particularly the role of the mTOR/PI3K pathway and its downstream effectors.[1][4]

  • Drug Discovery and Development: Act as a reference compound in screens for novel autophagy modulators and for validating the therapeutic potential of targeting autophagy in disease models.[1]

  • Investigating the Role of CLKs and PIKfyve in Autophagy: Dissect the specific contributions of CLK1 and PIKfyve to the regulation of autophagy.[1][5]

Data Presentation: Quantitative Effects of this compound on Autophagy

The following tables summarize the quantitative data from key experiments demonstrating the dose-dependent induction of autophagy by this compound in U-2 OS cells.

Table 1: Dose-Dependent Induction of LC3 Foci by this compound

Treatment (24 hours)Average Number of LC3 Foci per Cell (Mean ± SEM)
DMSO (Control)~2
This compound (5 µM)~5
This compound (10 µM)~11 ± 1
This compound (20 µM)~16
Rapamycin (0.5 µM)~15

Data extracted from studies in U-2 OS cells.[3][6]

Table 2: Effect of this compound on LC3-II/LC3-I Ratio

Treatment (24 hours)LC3-II/LC3-I Signal Intensity Ratio
DMSO (Control)Baseline
This compound (20 µM)Increased
Rapamycin (0.5 µM)Increased

Data extracted from immunoblotting analysis in U-2 OS cells.[2][3]

Table 3: Inhibition of this compound-Induced Autophagy

TreatmentAverage Number of LC3 Foci per Cell (Mean ± SEM)
This compound (20 µM)16.2 ± 4.9
This compound (20 µM) + Wortmannin (10 µM)5.3 ± 0.6
This compound (20 µM) + 3-Methyladenine (5 mM)3.2 ± 0.6
ULK1 siRNA + this compound (20 µM)6.0 ± 0.3

Data demonstrating the dependence of L41-induced autophagy on the PI3K/mTOR pathway and ULK1.[1][6]

Experimental Protocols

Herein are detailed protocols for key experiments to study autophagy using this compound.

Protocol 1: Induction of Autophagy in Cultured Cells

This protocol describes the general procedure for treating cultured cells with this compound to induce autophagy.

Materials:

  • U-2 OS or HT22 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Rapamycin (positive control, stock solution in DMSO)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Seed U-2 OS or HT22 cells in tissue culture plates at a density that will result in 50-70% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare working solutions of this compound and controls in complete growth medium. A typical final concentration for this compound is 10-20 µM.[6] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Remove the old medium from the cells and replace it with the medium containing the different treatments (DMSO, this compound, Rapamycin).

  • Incubate the cells for the desired time period, typically 24 hours.[6]

  • Proceed with downstream analysis, such as immunofluorescence for LC3 foci (Protocol 2) or western blotting for LC3 conversion (Protocol 3).

Protocol 2: Immunofluorescence for LC3 Foci Formation

This protocol outlines the steps to visualize and quantify the formation of LC3 puncta, a hallmark of autophagosome formation.

Materials:

  • Treated cells on coverslips (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After treatment, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

  • Incubate the cells with the primary anti-LC3 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 foci per cell using image analysis software.

Protocol 3: Western Blotting for LC3-I to LC3-II Conversion

This protocol is used to detect the conversion of soluble LC3-I to the lipidated, autophagosome-associated LC3-II form.

Materials:

  • Treated cell pellets (from Protocol 1)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LC3, and a loading control antibody (e.g., anti-α-Tubulin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody and the loading control antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

Visualizations

Signaling Pathway of this compound-Induced Autophagy

Leucettine_L41_Autophagy_Pathway cluster_inhibition This compound cluster_targets Primary Targets cluster_pathway mTOR-Dependent Pathway L41 This compound CLK1 CLK1 L41->CLK1 PIKfyve PIKfyve L41->PIKfyve mTORC1 mTORC1 CLK1->mTORC1 Inhibitory (indirect) PIKfyve->mTORC1 Inhibitory (indirect) ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy Autophagy ULK1_complex->Autophagy Initiates

Caption: this compound inhibits CLK1 and PIKfyve, leading to mTORC1 inhibition and subsequent ULK1-dependent autophagy induction.

Experimental Workflow for Studying this compound-Induced Autophagy

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Autophagy Analysis cluster_quantification Data Quantification cell_culture Cell Culture (e.g., U-2 OS, HT22) treatment Treatment with This compound (10-20 µM, 24h) cell_culture->treatment controls Controls: - DMSO (Vehicle) - Rapamycin (Positive) if_staining Immunofluorescence (LC3 Foci Staining) treatment->if_staining western_blot Western Blot (LC3-I/II Conversion) treatment->western_blot foci_quant Quantify LC3 Foci per Cell if_staining->foci_quant ratio_quant Quantify LC3-II/LC3-I Ratio western_blot->ratio_quant

Caption: Workflow for assessing this compound-induced autophagy from cell treatment to data analysis.

Logical Relationship of this compound's Dual Inhibitory Effect

Logical_Relationship cluster_targets Inhibitory Targets L41 This compound CLK1_inhibition CLK1 Inhibition L41->CLK1_inhibition PIKfyve_inhibition PIKfyve Inhibition L41->PIKfyve_inhibition Autophagy Autophagy Induction CLK1_inhibition->Autophagy Contributes to PIKfyve_inhibition->Autophagy Contributes to

Caption: this compound induces autophagy through the combined inhibition of CLK1 and PIKfyve.

References

leucettine L41 as a pharmacological tool for splicing modulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucettine L41 is a potent, ATP-competitive inhibitor of the DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (cdc2-like kinase) families of protein kinases.[1][2][3] Derived from the marine sponge alkaloid Leucettamine B, this compound has emerged as a valuable pharmacological tool for researchers studying the regulation of pre-mRNA splicing.[3][4] The CLK family of kinases plays a crucial role in phosphorylating Serine/Arginine-rich (SR) proteins, which are essential factors that regulate both constitutive and alternative splicing.[3][5] By inhibiting CLKs, this compound allows for the controlled modulation of SR protein phosphorylation, thereby altering splicing patterns and enabling the study of splicing-dependent cellular processes.[3][6] These notes provide detailed protocols for utilizing this compound to investigate and manipulate pre-mRNA splicing in both in vitro and cellular contexts.

Mechanism of Action: Splicing Modulation via CLK Inhibition

This compound exerts its effect on splicing primarily through the inhibition of CLK1 and CLK4.[1][6] In the nucleus, CLKs phosphorylate the RS (Arginine/Serine-rich) domains of SR proteins.[5] This phosphorylation is critical for the recruitment of SR proteins from nuclear speckles to nascent pre-mRNA, where they bind to splicing enhancer sequences to promote the assembly of the spliceosome and define exon-intron boundaries.[5][7]

By inhibiting CLK activity, this compound prevents the hyper-phosphorylation of SR proteins.[3] This leads to an altered state of SR protein activity, which in turn modulates the selection of splice sites by the spliceosome. The functional consequence is a change in alternative splicing patterns, often observed as exon skipping or inclusion.[3][6]

G cluster_0 Cellular Environment L41 This compound CLK CLK Kinases (CLK1, CLK4) L41->CLK Inhibition Splicing_Altered Altered Splicing (e.g., Exon Inclusion/Skipping) L41->Splicing_Altered Results in SR_unphos SR Proteins (unphosphorylated) CLK->SR_unphos Phosphorylation SR_phos SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly on pre-mRNA SR_phos->Spliceosome Promotes Splicing_Normal Regulated Splicing Spliceosome->Splicing_Normal Leads to

Caption: Mechanism of this compound in splicing modulation.

Data Presentation: Kinase Inhibitory Profile

This compound has been characterized against a panel of kinases, demonstrating high potency for members of the DYRK and CLK families. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
CLK171[1]
CLK34500[8]
CLK464[1]
DYRK1A10 - 60[1]
DYRK1B44[1]
DYRK235 - 73[1][8]
GSK-3α/β210 - 410[1]

Experimental Protocols

Protocol 1: Analysis of Endogenous Splicing by RT-PCR

This protocol details a method to assess the effect of this compound on the alternative splicing of endogenous genes in a cellular context, as demonstrated for CLK1 and CLK4 in HT22 cells.[6]

1. Cell Culture and Treatment: a. Plate cells (e.g., mouse hippocampal HT22 cells) in appropriate culture vessels and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time, typically 6 hours.[6] Include a DMSO-only vehicle control.

2. RNA Isolation and Reverse Transcription (RT): a. Harvest the cells by scraping or trypsinization and pellet by centrifugation. b. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). d. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

3. Polymerase Chain Reaction (PCR): a. Design primers flanking the alternative exon of interest. For example, to detect the inclusion or exclusion of CLK1 exon 4, primers can be designed in the flanking constitutive exons.[6] b. Perform PCR using the synthesized cDNA as a template. Include a housekeeping gene (e.g., Actin) as an internal control.[6] c. PCR conditions should be optimized for primer annealing temperature and cycle number to ensure amplification is in the linear range.

4. Analysis of Splicing Isoforms: a. Resolve the PCR products on a 2-3% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe). b. Visualize the bands under UV light. The presence of two bands will correspond to the two splice variants (exon included and exon excluded).[6] c. Quantify the intensity of each band using densitometry software (e.g., ImageJ). d. Calculate the percentage of exon inclusion (Percent Spliced In, PSI) for each treatment condition to determine the dose-dependent effect of this compound.

Protocol 2: Cell-Based Splicing Reporter Assay

Splicing reporter assays provide a quantitative method to measure the effect of compounds on the splicing of a specific exon within a minigene construct.[9][10]

G cluster_workflow Splicing Reporter Assay Workflow A 1. Transfect Cells with Splicing Reporter Plasmid B 2. Treat Cells with this compound A->B C 3. Lyse Cells & Measure Reporter (e.g., Luciferase Activity) B->C D 4. Normalize Data (to control or second reporter) C->D E 5. Analyze Splicing Modulation D->E

Caption: Workflow for a cell-based splicing reporter assay.

1. Reporter Construct and Cell Line Selection: a. Utilize a splicing reporter plasmid. A common design is a dual-luciferase or fluorescent protein (e.g., GFP) system where the expression of the reporter is dependent on a specific splicing event (e.g., inclusion of a middle exon containing a frameshift that is corrected upon splicing).[9][11][12] b. Choose a cell line that is easily transfectable (e.g., HEK293, HeLa).

2. Transfection and Compound Treatment: a. Seed cells in a multi-well plate format (e.g., 96-well) suitable for high-throughput analysis. b. Transfect the cells with the splicing reporter plasmid using a suitable transfection reagent. If using a dual-reporter system, co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization. c. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle control.

3. Reporter Signal Measurement: a. After the desired incubation period (e.g., 4-24 hours), lyse the cells. b. Measure the reporter signal according to the system used (e.g., for a luciferase reporter, add the appropriate substrate and measure luminescence on a plate reader).[13]

4. Data Analysis: a. Normalize the primary reporter signal (e.g., Firefly luciferase) to the control reporter signal (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability. b. Compare the normalized reporter activity in this compound-treated cells to the vehicle-treated control to quantify the change in splicing efficiency.

Protocol 3: In Vitro SR Protein Phosphorylation Assay

This protocol allows for the direct assessment of this compound's ability to inhibit the phosphorylation of SR proteins by CLK kinases.

1. Kinase Reaction: a. In a microcentrifuge tube, combine recombinant active CLK1 kinase, a generic SR protein substrate (e.g., recombinant SRSF1 or a synthetic peptide of the RS domain), and kinase reaction buffer. b. Add varying concentrations of this compound or DMSO vehicle. c. Initiate the reaction by adding ATP (can be [γ-32P]ATP for radioactive detection or unlabeled ATP for antibody-based detection). d. Incubate the reaction at 30°C for 20-30 minutes. e. Stop the reaction by adding SDS-PAGE loading buffer.

2. Detection of Phosphorylation: a. Method A: Western Blot: i. Separate the reaction products by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. ii. Block the membrane and probe with a phospho-SR-specific antibody (recognizes the phosphorylated form of SR proteins).[14] iii. Use an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. iv. To control for loading, the same blot can be stripped and re-probed with an antibody against total SR protein. b. Method B: Autoradiography: i. If using [γ-32P]ATP, separate the reaction products by SDS-PAGE. ii. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) substrate.

3. Analysis: a. Quantify the band intensities for each this compound concentration. b. Determine the concentration of L41 that results in a 50% reduction in SR protein phosphorylation to estimate its IC50 for this specific cellular process.

References

Troubleshooting & Optimization

leucettine L41 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the experimental use of Leucettine L41.

Frequently Asked Questions (FAQs)

Q1: What are the solubility characteristics of this compound?

This compound has high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions. For consistent results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Data Presentation: Solubility of this compound

Solvent Concentration Method
DMSO 100 mg/mL (325.41 mM) Requires ultrasonication and warming to 80°C[1]

| Aqueous Media | Poor solubility | Not recommended for creating stock solutions |

Q2: How do I prepare a stock solution of this compound?

The recommended solvent for preparing high-concentration stock solutions is DMSO.[1]

Experimental Protocol: Preparing DMSO Stock Solutions

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.

  • Solubilizing: To ensure the compound dissolves completely, vortex the solution and use an ultrasonic bath. Gentle warming may also be applied.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store appropriately.[1]

Data Presentation: Preparation of this compound Stock Solutions in DMSO

Desired Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 3.2541 mL 16.2707 mL 32.5415 mL
5 mM 0.6508 mL 3.2541 mL 6.5083 mL
10 mM 0.3254 mL 1.6271 mL 3.2541 mL

Table based on data from MedChemExpress.[1]

Q3: My compound precipitated after diluting the DMSO stock into my aqueous cell culture medium. What should I do?

Precipitation is a common issue when diluting a DMSO-based stock solution into an aqueous buffer or medium. This occurs because the compound is significantly less soluble in aqueous environments.

Troubleshooting Steps:

  • Vortex/Sonicate: Immediately after dilution, vortex the solution vigorously. Sonication in a water bath for a few minutes can also help redissolve the precipitate.

  • Gentle Warming: Briefly warming the solution to 37°C can increase solubility. Ensure the solution is completely clear before adding it to your cells.

  • Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

  • Solvent Control: Always include a vehicle control in your experiments (e.g., medium with the same final percentage of DMSO) to ensure that the solvent itself is not causing any biological effects. Typically, a final DMSO concentration of 0.1% is well-tolerated in most cell-based assays.

Q4: What is the recommended procedure for preparing this compound for in vitro cell-based assays?

For in vitro experiments, a working solution is prepared by diluting the high-concentration DMSO stock solution directly into the cell culture medium.

Experimental Protocol: In Vitro Working Solution Preparation

  • Thaw Stock: Retrieve an aliquot of your frozen DMSO stock solution and allow it to thaw completely at room temperature.

  • Calculate Volume: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium.

  • Dilute: Add the calculated volume of the DMSO stock solution to your pre-warmed cell culture medium. It is best practice to add the stock solution to the medium rather than the other way around to facilitate rapid mixing.

  • Mix Thoroughly: Immediately vortex or invert the tube to mix the solution thoroughly and prevent precipitation.

  • Apply to Cells: Add the final working solution to your cells. For example, a 5 μM solution can be prepared in standard media containing 10% FBS for treating cells.[2]

Mandatory Visualization: Workflow for In Vitro Solution Preparation

G cluster_storage Storage (-80°C) cluster_prep Preparation cluster_final Application s1 This compound Powder p1 1. Weigh Powder & Add DMSO s1->p1 s2 Anhydrous DMSO s2->p1 s3 DMSO Stock Solution (Aliquot) p3 3. Thaw Stock Aliquot s3->p3 p2 2. Vortex/Sonicate to Dissolve p1->p2 p2->s3 Aliquot & Store p4 4. Dilute Stock into Aqueous Medium p3->p4 p5 5. Vortex Immediately p4->p5 f1 Final Working Solution p5->f1 f2 Cell-Based Assay f1->f2

Caption: Workflow for preparing this compound working solutions.

Q5: How should I prepare this compound for in vivo experiments?

For in vivo studies, it is critical to use a vehicle that ensures solubility and is well-tolerated by the animal model. Working solutions for in vivo use should be prepared fresh on the day of the experiment.[1]

Experimental Protocol: In Vivo Solution Preparation (Example)

This protocol yields a clear solution of 2.5 mg/mL. The percentages indicate the volumetric ratio in the final solution.[1]

  • Prepare Stock: First, prepare a clear stock solution in DMSO (e.g., 25 mg/mL).

  • Add Co-solvents: For a 1 mL final working solution, sequentially add the components as follows:

    • Start with 400 μL of PEG300.

    • Add 100 μL of the 25 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 μL of Tween-80 and mix again.

    • Add 450 μL of saline (0.9% NaCl in ddH₂O) to reach the final volume of 1 mL.

  • Ensure Clarity: If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The final solution should be clear before administration.

Note: This is an example formulation. The optimal vehicle may vary depending on the administration route (e.g., intraperitoneal, intravenous, intracerebroventricular) and the specific animal model.[1]

Q6: What are the primary signaling pathways targeted by this compound?

This compound is a potent, ATP-competitive inhibitor of the DYRK (Dual-specificity tyrosine phosphorylation-regulated kinase) and CLK (CDC-like kinase) families.[1][3] Its mechanism of action is primarily linked to the inhibition of DYRK1A, but it also affects other kinases like GSK-3β.[1][4]

Key Signaling Effects:

  • Alzheimer's Disease Context: In models of Alzheimer's-like pathology, this compound prevents the Aβ-induced decrease in AKT activation. This leads to reduced activation of GSK-3β, a key kinase involved in the hyperphosphorylation of the Tau protein.[4][5] By inhibiting this cascade, L41 reduces Tau phosphorylation.[4][6]

  • Apoptosis Regulation: this compound has been shown to prevent Aβ-induced pro-apoptotic pathways by increasing levels of the anti-apoptotic protein Bcl-2 and decreasing levels of the pro-apoptotic protein Bax.[1]

  • Autophagy Induction: this compound can trigger mTOR-dependent autophagy, a cellular recycling process that may be beneficial in neurodegenerative diseases.

  • β-Cell Proliferation: In the context of diabetes research, this compound promotes the proliferation of pancreatic β-cells and increases insulin secretion, highlighting its potential role in metabolic disease research.[1][2]

Mandatory Visualization: this compound Signaling Pathway

G cluster_kinases Primary Kinase Targets cluster_ad Alzheimer's Disease Pathway cluster_other Other Cellular Effects L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits CLKs CLKs L41->CLKs Inhibits GSK3B GSK-3β L41->GSK3B Inhibits (Direct & Indirect) DYRK1A->GSK3B Primes / Activates BetaCell Pancreatic β-cells DYRK1A->BetaCell Regulates mTOR mTOR Pathway CLKs->mTOR AKT AKT AKT->GSK3B Inhibits Tau Tau GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau (pTau) Tau->pTau Hyperphosphorylation Neuroprotection Neuroprotection & Reduced Neurotoxicity pTau->Neuroprotection Leads to Neurotoxicity Autophagy Autophagy Induction mTOR->Autophagy Regulates Proliferation Increased Proliferation & Insulin Secretion BetaCell->Proliferation

Caption: Key signaling pathways modulated by this compound.

Q7: What are the recommended storage conditions for this compound?

Proper storage is essential to maintain the stability and activity of this compound.

  • Powder: Store the solid compound as received at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Aliquoted DMSO stock solutions are stable for up to 1 month at -20°C or up to 6 months at -80°C .[1] Avoid repeated freeze-thaw cycles by preparing multiple small-volume aliquots.[1]

  • Working Solutions: Aqueous working solutions for in vitro or in vivo use are not stable and should be prepared fresh immediately before each experiment.[1]

References

potential off-target effects of leucettine L41

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Leucettine L41. The following frequently asked questions, troubleshooting guides, and experimental protocols are designed to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary and intended kinase targets of this compound?

This compound is a potent, ATP-competitive inhibitor primarily targeting the DYRK (dual-specificity tyrosine phosphorylation-regulated kinase) and CLK (CDC-like kinase) families.[1][2] Its high affinity for these kinases makes it a valuable tool for studying their roles in cellular processes like pre-mRNA splicing and its potential as a therapeutic agent in conditions such as Alzheimer's disease and Down syndrome.[2][3]

Q2: What are the most significant known off-target kinases for this compound?

While L41 is potent against DYRKs and CLKs, it exhibits inhibitory activity against several other kinases, which should be considered when interpreting experimental results. Key off-targets include:

  • GSK-3β (Glycogen Synthase Kinase-3β) [1][4]

  • CK2 (Casein Kinase 2) [5][6][7]

  • PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase) [7][8]

  • PIM1 [7]

  • SLK (Ste20 Like Kinase) [7]

Due to its mechanism as an ATP-competitive inhibitor, a broader lack of selectivity against the CMGC family of kinases (which includes CDKs, MAPKs, GSK3, and CLKs) is possible.[3]

Q3: My experiment shows changes in pathways regulated by GSK-3β. Is this a known off-target effect of L41?

Yes, inhibition of GSK-3β signaling is a known off-target effect of this compound.[1] L41 has been shown to prevent the activation of GSK-3β, which can result in downstream effects such as a decrease in Tau protein phosphorylation.[4] This is an important consideration in studies related to neurodegenerative diseases where both DYRK1A and GSK-3β are implicated in Tau pathology.

Q4: We observed unexpected vacuole formation and changes in autophagy markers in our L41-treated cells. What could be the cause?

This compound has been reported to trigger mTOR-dependent autophagy.[8] This effect is thought to be mediated through the inhibition of CLKs and, to a lesser extent, the modest inhibition of the lipid kinase PIKfyve.[8] Inhibition of PIKfyve can lead to the formation of cytoplasmic vacuoles, a phenotype that should be monitored. Therefore, if you observe an increase in LC3 foci formation or other autophagy markers, it may be a consequence of these on-target (CLK) and off-target (PIKfyve) activities.[8]

Q5: What is the general cytotoxicity profile of this compound?

This compound is generally considered non-toxic across a wide range of concentrations in various cell lines.[5][9] For example, in mouse hippocampal HT-22 cells, the IC50 for cytotoxicity was greater than 100 μM.[1] In murine insulinoma MIN6 cells, L41 treatment was associated with an improvement in cell viability.[5] However, as with any small molecule inhibitor, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the reported IC50 values for this compound against its primary targets and key off-targets. These values are essential for designing experiments and interpreting the specificity of the compound's effects.

Kinase TargetFamilyIC50 ValueReference
Primary Targets
DYRK1ADYRK10 - 60 nM[1]
24 nM[5]
40 nM[10]
DYRK1BDYRK44 nM[1]
DYRK2DYRK35 nM[10]
CLK1CLK15 nM[10]
CLK4CLK64 nM[1]
Known Off-Targets
GSK-3βCMGCActivity Inhibited[1][4]
CK2OtherActivity Inhibited[5][7]
PIKfyveLipid KinaseModestly Inhibited[7][8]
PIM1CAMKActivity Inhibited[7]
CLK3CLK4.5 µM[10]

Experimental Protocols

Protocol 1: General In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method to determine the IC50 of L41 against a specific kinase.

  • Reagents & Materials:

    • Active recombinant kinase.

    • Specific peptide substrate for the kinase.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer.

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Phosphocellulose paper or membrane.

    • Phosphoric acid wash solution.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase reaction buffer, ranging from high micromolar to low nanomolar concentrations. Include a DMSO-only control.

    • In a reaction tube, combine the kinase reaction buffer, the specific peptide substrate, and the diluted L41 or DMSO control.

    • Add the active recombinant kinase to each tube and pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C. Ensure the reaction is within the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each L41 concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Cellular Off-Target Effects

This protocol is for validating off-target activity in a cellular context by measuring changes in the phosphorylation state of downstream proteins.

  • Reagents & Materials:

    • Cell line of interest.

    • Complete cell culture medium.

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-GSK-3β, anti-total-GSK-3β, anti-phospho-Tau, anti-total-Tau).

    • HRP-conjugated secondary antibodies.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a DMSO control) for the desired duration (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein samples and denature them by boiling in Laemmli sample buffer.

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., p-GSK-3β) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the total protein (e.g., total GSK-3β) to confirm equal loading.

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein across the different treatment conditions.

Visualizations: Pathways and Workflows

L41_Signaling_Pathways cluster_l41 This compound cluster_primary Primary Targets cluster_off_target Off-Targets cluster_cellular Cellular Processes L41 This compound DYRKs DYRK1A, DYRK1B, DYRK2 L41->DYRKs Inhibits CLKs CLK1, CLK4 L41->CLKs Inhibits GSK3b GSK-3β L41->GSK3b Inhibits PIKfyve PIKfyve L41->PIKfyve Inhibits CK2 CK2 L41->CK2 Inhibits Tau Tau Phosphorylation (Reduced) DYRKs->Tau Regulates Splicing pre-mRNA Splicing (Modulated) CLKs->Splicing Regulates Autophagy Autophagy (Induced) CLKs->Autophagy Contributes to GSK3b->Tau Regulates PIKfyve->Autophagy Contributes to

Caption: this compound primary and off-target signaling interactions.

Off_Target_Workflow cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: In Vitro Validation cluster_cellular Phase 3: Cellular Confirmation cluster_conclusion Phase 4: Analysis A1 Broad Kinase Panel Screen (e.g., >400 kinases) A2 Identify Potential Hits (Significant % Inhibition) A1->A2 B1 Dose-Response Assay for each hit A2->B1 Validate Hits B2 Determine IC50 Values B1->B2 C1 Select Cell Lines Expressing Off-Target Kinase B2->C1 Confirm in Cells C2 Western Blot for Downstream Substrate Phosphorylation C1->C2 C3 Phenotypic Assays (e.g., Autophagy, Cytotoxicity) C2->C3 D1 Characterize Off-Target Profile & Therapeutic Window C3->D1 Analyze Data

Caption: Experimental workflow for identifying and validating off-target effects.

References

interpreting unexpected results in leucettine L41 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Leucettine L41. The information is tailored for scientists and drug development professionals to interpret unexpected results and refine experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1][2] It shows a preference for DYRK1A.[3][4] this compound is derived from the marine sponge alkaloid Leucettamine B.[3] It is under investigation for its therapeutic potential in neurological conditions such as Alzheimer's disease and Down syndrome, as well as metabolic diseases like diabetes.[1][5]

Q2: What are the known downstream effects of this compound?

This compound has been shown to elicit a range of cellular responses, including:

  • Modulation of pre-mRNA splicing: By inhibiting CLKs, this compound can alter the phosphorylation of serine/arginine-rich proteins (SRps), which are key regulators of alternative pre-mRNA splicing.[2]

  • Induction of autophagy: this compound can trigger mTOR-dependent autophagy in cell lines such as HT22 and U-2 OS.[6]

  • Neuroprotection: It has demonstrated neuroprotective effects by preventing memory deficits and neurotoxicity in mouse models of Alzheimer's disease.[3][4]

  • Promotion of β-cell proliferation and insulin secretion: In pancreatic β-cell lines (e.g., MIN6) and isolated islets, this compound promotes cell cycle progression and enhances glucose-stimulated insulin secretion.[1][5]

  • Reduction of Tau phosphorylation: this compound can decrease the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[3][7]

Q3: In which solvents can this compound be dissolved?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, it is crucial to first create a clear stock solution and then add co-solvents as needed for the specific administration route. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Q: I'm observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What could be the cause?

Possible Causes and Solutions:

  • High Concentration: While this compound is reported to be non-toxic across a wide range of concentrations in some cell lines like MIN6 and INS1E, cytotoxicity can be cell-type dependent.[5] For instance, in HT-22 cells, the IC50 for cytotoxicity is greater than 100 μM.[1]

    • Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM).[1]

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%).[8] Run a vehicle-only control to assess the effect of the solvent on cell viability.

  • Off-Target Effects: this compound inhibits multiple kinases. At higher concentrations, off-target effects could contribute to cytotoxicity.[9][10]

    • Recommendation: Refer to the kinase inhibition profile of this compound to understand potential off-targets. If a specific off-target is suspected to cause cytotoxicity, consider using a more selective inhibitor for that kinase as a control experiment if available.

Data Summary: this compound Kinase Inhibition Profile

Kinase IC50 (nM)
DYRK1A 10-60
DYRK1B 44
DYRK2 73
DYRK3 320
DYRK4 520
CLK1 71
CLK4 64
GSK-3α/β 210-410

Data compiled from multiple sources.[3]

Issue 2: No Observable Effect or Weaker-Than-Expected Results

Q: I am not observing the expected phenotype (e.g., changes in protein phosphorylation, cell proliferation) after this compound treatment. What should I check?

Possible Causes and Solutions:

  • Insufficient Concentration or Treatment Duration: The effective concentration and treatment time can vary significantly between cell types and the specific biological process being investigated.

    • Recommendation: Optimize both the concentration and duration of this compound treatment. For example, an increase in G2/M phase cells in MIN6 cells was observed after 24 hours of treatment with 5 μM this compound.[1][5]

  • Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[1]

    • Recommendation: Aliquot the stock solution after preparation and store it appropriately to avoid repeated freeze-thaw cycles.[1]

  • Cellular Context: The signaling pathways affected by this compound may be regulated differently in your specific experimental model. For example, while this compound inhibits GSK-3 in vitro, no in vivo inhibition was observed in cultured HT22 cells, possibly due to the kinase being part of a larger protein complex.[11]

    • Recommendation: Confirm the expression and activity of the target kinases (DYRKs, CLKs) in your cell line. Consider that the accessibility of the kinase to the inhibitor can be a factor in a cellular context.[11]

Issue 3: Conflicting Results with GSK-3 Inhibition

Q: My results related to GSK-3 signaling are inconsistent with the reported activity of this compound. How can I interpret this?

Background: this compound has been shown to inhibit GSK-3α/β in vitro.[3] However, in some cellular models, it does not appear to inhibit GSK-3 activity directly.[11] In other contexts, it can indirectly affect GSK-3β activation by modulating upstream signaling, such as the AKT pathway.[3][4]

Troubleshooting Steps:

  • Differentiate Direct vs. Indirect Effects:

    • Direct Inhibition: To assess direct inhibition of GSK-3 in your model, you can perform an in vitro kinase assay using immunoprecipitated GSK-3 from your cell lysates.

    • Indirect Pathway Analysis: Investigate the phosphorylation status of upstream regulators of GSK-3, such as AKT (at Ser473). This compound has been shown to prevent the Aβ25-35-induced decrease in AKT activation, which in turn affects GSK-3β activity.[3][4]

  • Use Control Inhibitors: Compare the effects of this compound with well-characterized, potent, and selective GSK-3 inhibitors to dissect the specific contribution of GSK-3 inhibition to your observed phenotype.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 to 100 μM) and a vehicle control (e.g., 0.5% DMSO) for the desired duration (e.g., 24-48 hours).[5][8]

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).

  • Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.[8]

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound (e.g., 5 μM for 24 hours) or a vehicle control.[5]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate on ice or at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Logic

Leucettine_L41_MoA cluster_input Input cluster_targets Primary Kinase Targets cluster_downstream Downstream Cellular Processes This compound This compound DYRKs DYRKs This compound->DYRKs Inhibits CLKs CLKs This compound->CLKs Inhibits GSK3 GSK3 This compound->GSK3 Inhibits (in vitro) Autophagy Autophagy Induction DYRKs->Autophagy Neuroprotection Neuroprotection DYRKs->Neuroprotection Insulin_Secretion Insulin Secretion & Beta-Cell Proliferation DYRKs->Insulin_Secretion Tau Tau Phosphorylation (Reduced) DYRKs->Tau Splicing pre-mRNA Splicing Modulation CLKs->Splicing CLKs->Autophagy GSK3->Tau

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow cluster_cytotoxicity Unexpected Cytotoxicity cluster_no_effect No/Weak Effect Start Unexpected Result Q1 Result Type? Start->Q1 Check_Conc Verify Concentration (Dose-Response) Q1->Check_Conc Cytotoxicity Optimize_Conditions Optimize Concentration & Duration Q1->Optimize_Conditions No/Weak Effect Check_Solvent Check Solvent Toxicity (Vehicle Control) Check_Conc->Check_Solvent Consider_Off_Target Consider Off-Target Effects Check_Solvent->Consider_Off_Target Check_Compound Check Compound Stability (Aliquots) Optimize_Conditions->Check_Compound Verify_Targets Verify Target Expression & Activity Check_Compound->Verify_Targets Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound & Vehicle Control Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (% of Control) Read->Analyze End End Analyze->End

References

leucettine L41 toxicity in cell culture models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Leucettine L41 in cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive inhibitor of the CMGC family of kinases, particularly targeting Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1][2] Its primary mechanism involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[2] This inhibition affects various cellular processes, including pre-mRNA splicing, cell cycle progression, and signaling pathways implicated in neurodegenerative diseases and diabetes.[1]

Q2: What are the main applications of this compound in cell culture experiments?

This compound is utilized in a variety of in vitro studies, including:

  • Neuroprotection assays: Investigating its ability to protect neuronal cells from toxicity induced by agents like amyloid-β oligomers.[3]

  • Autophagy induction studies: Examining its role in triggering autophagy in different cell types.

  • Cell cycle analysis: Studying its effects on cell cycle progression, particularly in pancreatic β-cells.[1]

  • Insulin secretion and β-cell proliferation assays: Assessing its potential as a therapeutic agent for diabetes.[1]

Q3: How should I prepare and store this compound solutions?

For in vitro experiments, this compound can be dissolved in dimethylsulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.

Q4: What are the known off-target effects of this compound?

While this compound shows preferential inhibition of DYRKs and CLKs, it can also inhibit other kinases, such as GSK-3.[1] However, studies have shown that its inhibitory effect on GSK-3 in a cellular context may be less pronounced compared to its primary targets.[4] Researchers should be aware of these potential off-target effects when interpreting their results.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)

Problem: High variability between replicate wells in my MTT assay.

  • Possible Cause 1: Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.

  • Possible Cause 2: Edge effects. The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Possible Cause 3: Incomplete formazan crystal dissolution. After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by gentle pipetting or placing the plate on an orbital shaker for a few minutes. Visually inspect the wells under a microscope to confirm the absence of crystals.

  • Possible Cause 4: Pipetting errors. Use calibrated pipettes and ensure consistent pipetting technique across all wells. When adding reagents, immerse the pipette tip just below the surface of the liquid to avoid introducing bubbles.

Problem: Cell viability is greater than 100% of the control.

  • Possible Cause 1: Compound interference. Some compounds can interfere with the MTT reagent, leading to false-positive results. Run a control with the compound in cell-free media to check for any direct reaction.

  • Possible Cause 2: Increased metabolic activity. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not necessarily cell number. It's possible that at certain concentrations, this compound may enhance the metabolic activity of the cells without increasing cell number. Consider using a complementary assay that directly counts cells (e.g., trypan blue exclusion) to confirm viability.[5]

  • Possible Cause 3: Cell proliferation. this compound has been shown to promote the proliferation of certain cell types, such as MIN6 pancreatic β-cells.[1] If you observe viability over 100%, it may indicate that the compound is inducing proliferation in your specific cell model.

Autophagy Assays (LC3 Immunofluorescence)

Problem: I am not observing an increase in LC3 puncta after this compound treatment.

  • Possible Cause 1: Suboptimal concentration or incubation time. The induction of autophagy is often dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.

  • Possible Cause 2: Issues with immunofluorescence protocol.

    • Fixation: Ensure proper fixation of your cells. Formaldehyde is a common fixative for LC3 staining.

    • Permeabilization: Adequate permeabilization is crucial for the antibody to access intracellular proteins. Triton X-100 is frequently used for this purpose.[6]

    • Antibody quality: Use an antibody that is validated for immunofluorescence and specific for LC3.

  • Possible Cause 3: High basal autophagy. Some cell lines have a high basal level of autophagy, which can mask the effects of inducers.[7] In such cases, it may be challenging to detect a further increase. Consider using autophagy inhibitors (e.g., chloroquine or bafilomycin A1) in parallel to assess autophagic flux.

  • Possible Cause 4: Cell line-specific response. The response to autophagy inducers can vary significantly between different cell lines. It is possible that your cell model is not responsive to this compound-induced autophagy.

Problem: High background staining in my LC3 immunofluorescence images.

  • Possible Cause 1: Antibody concentration is too high. Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[8]

  • Possible Cause 2: Inadequate blocking. Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species) for a sufficient amount of time to block non-specific binding sites.[8]

  • Possible Cause 3: Insufficient washing. Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies.

  • Possible Cause 4: Autofluorescence. Some cell types exhibit natural fluorescence. To check for this, include a control where the primary antibody is omitted. If autofluorescence is an issue, you may need to use specific quenching reagents or choose a fluorophore with a different excitation/emission spectrum.[9]

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
DYRK1A10 - 60
DYRK1B44
DYRK273
DYRK3320
DYRK4520
CLK171
CLK464
GSK-3α/β210 - 410

Data compiled from multiple sources.[1]

Table 2: Cytotoxicity of this compound in a Neuronal Cell Line

Cell LineAssayIncubation TimeIC50 (µM)
HT-22MTS48 hrs> 100

Data from MedChemExpress product information.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LC3 Immunofluorescence for Autophagy Detection
  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., rapamycin) and negative (vehicle) controls.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3 diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell.

Visualizations

Leucettine_L41_Signaling_Pathway L41 This compound DYRKs_CLKs DYRKs / CLKs L41->DYRKs_CLKs Inhibits GSK3 GSK-3 L41->GSK3 Inhibits mTOR_PI3K mTOR/PI3K Pathway L41->mTOR_PI3K Inhibits Splicing_Factors Splicing Factors DYRKs_CLKs->Splicing_Factors Phosphorylates Cell_Cycle_Proteins Cell Cycle Proteins DYRKs_CLKs->Cell_Cycle_Proteins Phosphorylates Pre_mRNA_Splicing Altered pre-mRNA Splicing Splicing_Factors->Pre_mRNA_Splicing Regulates Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Regulates Autophagy Autophagy Induction mTOR_PI3K->Autophagy Inhibits

Caption: this compound signaling pathway.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat Treat with this compound Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End

Caption: MTT cytotoxicity assay workflow.

Autophagy_Assay_Workflow Start Start Seed_Cells Seed Cells on Coverslips Start->Seed_Cells Treat Treat with this compound Seed_Cells->Treat Fix Fix Cells (Paraformaldehyde) Treat->Fix Permeabilize Permeabilize (Triton X-100) Fix->Permeabilize Block Block (BSA or Serum) Permeabilize->Block Primary_Ab Incubate with Primary Ab (anti-LC3) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Ab Primary_Ab->Secondary_Ab Mount Mount Coverslips with DAPI Secondary_Ab->Mount Image Image with Fluorescence Microscope Mount->Image End End Image->End

Caption: LC3 immunofluorescence workflow.

References

Technical Support Center: Inactive Leucettine Analogs for Experimental Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing inactive leucettine analogs, such as Leucettine L43, as experimental controls in kinase inhibitor studies.

Frequently Asked Questions (FAQs)

Q1: What is an inactive leucettine analog and why is it used as a control?

A1: An inactive leucettine analog, such as Leucettine L43, is a molecule structurally similar to active leucettine compounds (e.g., Leucettine L41) but with significantly lower or no inhibitory activity against target kinases like DYRK1A.[1][2] It is used as a negative control to ensure that the observed cellular or biochemical effects of the active compound are due to the inhibition of the target kinase and not due to off-target effects or the chemical scaffold of the molecule itself.

Q2: Which specific inactive leucettine analog is recommended for use as a control for this compound?

A2: Leucettine L43 is a well-characterized and commonly used inactive analog for this compound in experimental settings.[1][2]

Q3: What are the primary kinase targets of active Leucettine analogs like L41?

A3: this compound is a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1][3] It also shows activity against GSK-3.[1]

Q4: Where can I find quantitative data on the inhibitory activity of active and inactive leucettine analogs?

A4: The inhibitory activity of leucettine analogs is typically measured as IC50 values. A summary of these values for this compound against various kinases is provided in the data tables below. While specific IC50 values for Leucettine L43 are not always published due to its high inactivity, it is generally accepted to have very poor kinase inhibitory activity.[1][2]

Data Presentation: Inhibitory Activity of this compound

Table 1: IC50 Values of this compound Against a Panel of Kinases

KinaseIC50 (nM)
DYRK1A10 - 60
DYRK1B44
DYRK235 - 73
DYRK3320
DYRK4520
CLK115 - 71
CLK34500
CLK464
GSK-3α/β210 - 410

Data sourced from multiple references.[1][4][5][6]

Experimental Protocols

Protocol 1: In Vitro DYRK1A Kinase Assay (TR-FRET)

This protocol is adapted from commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assays for DYRK1A.[7][8]

Materials:

  • Recombinant DYRK1A enzyme

  • Europium-labeled anti-tag antibody (specific to the tag on the recombinant kinase)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • This compound (active inhibitor)

  • Leucettine L43 (inactive control)

  • Kinase reaction buffer

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Leucettine L43 in kinase reaction buffer at 3x the final desired concentration. Include a DMSO-only control.

  • Kinase/Antibody Mixture: Prepare a solution of recombinant DYRK1A and the Europium-labeled anti-tag antibody in kinase reaction buffer at 3x the final desired concentration.

  • Tracer Solution: Prepare a solution of the fluorescent kinase tracer in kinase reaction buffer at 3x the final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the compound dilutions (or DMSO control) to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the FRET signal indicates inhibition of the kinase. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for assessing target engagement in a cellular context.[9][10][11]

Materials:

  • Cultured cells expressing the target kinase (e.g., DYRK1A)

  • This compound (active inhibitor)

  • Leucettine L43 (inactive control)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents (antibodies against the target kinase and loading control)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound, Leucettine L43, or a vehicle control (e.g., DMSO) at the desired concentration for a specified time.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles or sonication.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.

  • Heat Challenge: Aliquot the supernatant into PCR tubes or a PCR plate. Heat the samples across a range of temperatures in a thermal cycler for 3 minutes.

  • Precipitate Removal: Centrifuge the heated samples at high speed to pellet aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant from each sample and prepare for SDS-PAGE.

  • Western Blotting: Perform western blotting to detect the amount of soluble target kinase remaining at each temperature. Use a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the active inhibitor (this compound) compared to the vehicle control and the inactive control (Leucettine L43) indicates target engagement.

Troubleshooting Guide

Q: My inactive control (Leucettine L43) is showing some inhibitory activity in my biochemical assay. What could be the reason?

A:

  • High Concentration: Ensure you are not using an excessively high concentration of Leucettine L43. Even weakly active compounds can show effects at high concentrations. Perform a dose-response curve to determine the concentration at which it is truly inactive.

  • Assay Interference: Some compounds can interfere with the assay technology itself (e.g., fluorescence quenching or enhancement).[12] Run a control without the kinase to check for compound interference.

  • Contamination: Ensure your Leucettine L43 stock is not contaminated with an active compound. If possible, verify the purity of your compound.

Q: I don't see a difference between my active (this compound) and inactive (Leucettine L43) compounds in my cell-based assay.

A:

  • Cell Permeability: The compounds may not be effectively entering the cells. Consider using a different cell line or optimizing the treatment conditions (e.g., incubation time, concentration).

  • Target Expression: Confirm that your cell line expresses the target kinase (e.g., DYRK1A) at a sufficient level.

  • Downstream Readout: The chosen downstream readout may not be sensitive enough or may be affected by other pathways. Choose a more direct and proximal readout of kinase activity if possible.

  • Compound Stability: The active compound may be unstable in the cell culture medium.

Q: The results from my biochemical and cell-based assays are not correlating.

A: Discrepancies between biochemical and cellular assays are common.[11]

  • Cellular ATP Concentration: The high concentration of ATP in cells can compete with ATP-competitive inhibitors like leucettines, leading to a lower apparent potency in cell-based assays.

  • Off-Target Effects: In a cellular environment, other kinases or proteins might be affected by the compound, leading to a different phenotype than expected from the biochemical data. The use of an inactive control helps to differentiate these effects.

  • Drug Efflux: Cells may actively pump the compound out, reducing its intracellular concentration.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway DYRK1A Signaling cluster_downstream Downstream Cellular Processes Growth_Factors Growth Factors DYRK1A DYRK1A Growth_Factors->DYRK1A Stress_Signals Stress Signals Stress_Signals->DYRK1A Substrate Substrate (e.g., Transcription Factors, Splicing Factors) DYRK1A->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression Apoptosis Apoptosis Phosphorylated_Substrate->Apoptosis Neuronal_Development Neuronal Development Phosphorylated_Substrate->Neuronal_Development Alternative_Splicing Alternative Splicing Phosphorylated_Substrate->Alternative_Splicing Leucettine_L41 This compound Leucettine_L41->DYRK1A Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Cells_or_Enzyme Cells or Recombinant Enzyme Treatment Treatment Groups Cells_or_Enzyme->Treatment L41 This compound (Active) Treatment->L41 L43 Leucettine L43 (Inactive Control) Treatment->L43 Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle Assay_Execution Biochemical or Cell-Based Assay L41->Assay_Execution L43->Assay_Execution Vehicle->Assay_Execution Data_Acquisition Data Acquisition Assay_Execution->Data_Acquisition Comparison Comparison of Results Data_Acquisition->Comparison Conclusion Conclusion Comparison->Conclusion

References

Technical Support Center: In Vivo Delivery of Leucettine L41

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo delivery of Leucettine L41. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with administering this potent DYRK/CLK inhibitor in preclinical models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic small molecule inhibitor derived from the marine sponge alkaloid leucettamine B. It is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1][2] Notably, it shows preferential inhibition of DYRK1A, a kinase implicated in the pathology of Alzheimer's disease and Down syndrome.[3][4] Its inhibitory action on these kinase families also affects pre-mRNA splicing and can induce autophagy.[2]

Q2: What are the main challenges in the in vivo delivery of this compound?

The primary challenges for the in vivo delivery of this compound, similar to many other small molecule kinase inhibitors, include:

  • Poor aqueous solubility: this compound is a hydrophobic molecule, which can make it difficult to dissolve in aqueous solutions suitable for injection.[5]

  • Blood-brain barrier (BBB) penetration: For neurological disease models, ensuring sufficient quantities of the compound cross the BBB to reach the central nervous system (CNS) is a significant hurdle.

  • Potential for off-target effects and toxicity: As with any kinase inhibitor, high concentrations or prolonged exposure may lead to off-target kinase inhibition and associated toxicities.

  • Lack of extensive pharmacokinetic data: Detailed public information on the oral bioavailability, plasma half-life, and metabolic fate of this compound is limited, making precise dosing and scheduling challenging.

Q3: Is there a clinically tested analog of this compound?

Yes, a second-generation analog, Leucettinib-21, has been developed and entered a Phase 1 clinical trial in early 2024.[6][7] This trial is assessing the safety, tolerability, and pharmacokinetics in healthy volunteers, as well as in adults with Down syndrome and Alzheimer's disease.[6][8] The development of Leucettinib-21 suggests that some of the initial challenges with the leucettine scaffold have been addressed, and preclinical safety and pharmacokinetic studies in rats and minipigs have been completed for this analog.[7][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in formulation Poor solubility in the chosen vehicle.- Utilize a formulation designed for poorly soluble compounds. A suggested vehicle includes a mixture of DMSO, PEG300, Tween-80, and saline. Heating and sonication may be required for complete dissolution. - Prepare fresh formulations for each experiment and use them promptly. - Filter the final formulation through a 0.22 µm syringe filter before administration to remove any undissolved particles.
Lack of efficacy in an in vivo model - Insufficient dose reaching the target tissue. - Inadequate penetration of the blood-brain barrier (for CNS models). - Rapid metabolism and clearance of the compound.- Increase the dose, being mindful of potential toxicity. - For CNS targets, consider direct administration routes such as intracerebroventricular (i.c.v.) injection to bypass the BBB. - Evaluate the pharmacokinetic profile in your animal model to determine the optimal dosing frequency. - Co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP450 inhibitors) could be explored, but requires careful consideration of potential drug-drug interactions.
Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy) - Off-target effects of this compound. - Vehicle-related toxicity. - Dose is too high.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). - Include a vehicle-only control group to assess the effects of the formulation components. - Monitor animals daily for clinical signs of toxicity. - Consider reducing the dose or the frequency of administration.
High variability in experimental results - Inconsistent formulation preparation. - Inaccurate dosing. - Biological variability between animals.- Standardize the formulation protocol, ensuring complete dissolution of the compound. - Use precise techniques for animal dosing and ensure consistent administration volumes. - Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Parameter Value Source
IC50 for DYRK1A 40 nMMedChemExpress
IC50 for CLK1 15 nMMedChemExpress
Solubility in DMSO ≥ 25 mg/mLMedChemExpress
Effective in vivo dose (i.c.v. in mice) 0.4 - 4 µg[1]
Oral Bioavailability Data not publicly available
Plasma Half-life Data not publicly available
Cmax Data not publicly available
Metabolism Primarily expected via hepatic cytochrome P450 enzymes, though specific isozymes are not publicly documented.General for kinase inhibitors

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol is adapted from a method for solubilizing poorly water-soluble kinase inhibitors.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL. Gentle warming (to ~40°C) and vortexing may be necessary to fully dissolve the powder.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The recommended ratio is 10% DMSO and 40% PEG300 in the final formulation. Mix thoroughly by vortexing.

  • Add Tween-80 to the mixture. The recommended concentration is 5% in the final formulation. Mix until the solution is homogeneous.

  • Add sterile saline to reach the final desired volume. The final concentration of saline will be 45%.

  • Vortex the final solution extensively to ensure it is a clear, homogeneous solution.

  • Visually inspect for any precipitation. If precipitation occurs, the final concentration of this compound may be too high for this vehicle.

  • Prepare the formulation fresh on the day of administration.

Protocol 2: Assessment of In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (Intracerebroventricular Administration)

This protocol is based on a study by Lahmy et al. (2015).[1]

Animal Model:

  • Swiss male mice

Procedure:

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Secure the head of the mouse in a stereotaxic frame.

  • Perform a midline incision on the scalp to expose the skull.

  • Using a Hamilton syringe, perform an intracerebroventricular (i.c.v.) injection of oligomeric Aβ25-35 peptide to induce Alzheimer's-like pathology.

  • Co-inject this compound at doses ranging from 0.4 to 4 µg per mouse in the appropriate vehicle.

  • Control groups should include a vehicle-only group and a scrambled Aβ peptide group.

  • Suture the incision and allow the animals to recover.

  • After a 7-day period, perform behavioral tests to assess cognitive function (e.g., Y-maze, passive avoidance test).

  • Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus) for biochemical analysis (e.g., Western blot for markers of oxidative stress, apoptosis, and synaptic integrity).

Visualizations

Signaling Pathways

G cluster_0 This compound Inhibition cluster_1 Kinase Targets cluster_2 Downstream Effects cluster_3 Pathological Outcomes L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits CLK1 CLK1 L41->CLK1 Inhibits Autophagy Autophagy L41->Autophagy Induces Tau_Phos Tau Hyperphosphorylation DYRK1A->Tau_Phos Promotes APP_Proc APP Processing DYRK1A->APP_Proc Modulates Splicing pre-mRNA Splicing CLK1->Splicing Regulates NFTs Neurofibrillary Tangles Tau_Phos->NFTs Abeta Aβ Production APP_Proc->Abeta Splicing_Dys Splicing Dysregulation Splicing->Splicing_Dys Cell_Surv Cell Survival Autophagy->Cell_Surv

Experimental Workflow

G cluster_0 Pre-experiment cluster_1 Experiment cluster_2 Post-experiment cluster_3 Data Analysis Formulation This compound Formulation Administration In Vivo Administration (e.g., i.c.v., i.p.) Formulation->Administration Animal_Model Animal Model Preparation Animal_Model->Administration Behavioral Behavioral Analysis Administration->Behavioral Biochemical Biochemical Analysis Administration->Biochemical Data Data Interpretation and Conclusion Behavioral->Data Biochemical->Data

References

optimizing leucettine L41 treatment duration for cellular response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucettine L41. This guide provides troubleshooting advice, experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for studying cellular responses.

I. FAQs - Troubleshooting Guide for this compound Treatment

This section addresses common issues that may arise during experiments with this compound.

Q1: I am not observing the expected inhibition of my target kinase (DYRK1A/CLK). What could be the reason?

A1: Several factors could contribute to a lack of kinase inhibition:

  • Incorrect Concentration: Ensure you are using the appropriate concentration of this compound. The IC50 values for its primary targets are in the nanomolar range (see Table 1). A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

  • Compound Instability: this compound, like many small molecules, can be sensitive to storage conditions. Ensure it is stored correctly, protected from light, and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment.

  • Cellular Penetration: While this compound is cell-permeable, its uptake can vary between cell types. If you suspect poor penetration, you may need to increase the concentration or incubation time.

  • Assay Sensitivity: The method used to detect kinase inhibition might not be sensitive enough. For example, when using Western blotting to detect a decrease in the phosphorylation of a downstream target, ensure your antibody is specific and that you are using an appropriate substrate.[2]

Q2: I am observing significant cytotoxicity in my cell cultures. How can I mitigate this?

A2: this compound generally shows low cytotoxicity at effective concentrations.[3] However, if you observe significant cell death, consider the following:

  • Concentration Too High: High concentrations of any compound can lead to off-target effects and toxicity.[4] Perform a dose-response experiment using a cell viability assay (e.g., MTS or LDH assay) to determine the maximum non-toxic concentration in your cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your culture medium is low (generally <0.1%).

  • Treatment Duration: Prolonged exposure to even non-toxic concentrations can sometimes lead to cytotoxicity. Optimize the treatment duration to the shortest time required to observe the desired effect.

Q3: How do I dissolve and store this compound?

A3: this compound is soluble in DMSO and ethanol.[5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] For in vivo studies, specific formulations may be required to ensure solubility and bioavailability.[1] If precipitation occurs upon dilution in aqueous solutions, warming and sonication may help.[1]

Q4: Are there known off-target effects of this compound that I should be aware of?

Q5: The observed cellular response is transient. How can I achieve a more sustained effect?

A5: The duration of the cellular response to a kinase inhibitor depends on the inhibitor's stability, its cellular concentration, and the turnover rate of the target protein and its downstream effectors. If the effect is transient, consider:

  • Repeated Dosing: For longer-term experiments, it may be necessary to replenish the culture medium with fresh this compound at regular intervals.

  • Higher Initial Concentration: A higher, non-toxic starting concentration might lead to a more sustained inhibition. However, this should be carefully balanced against the risk of off-target effects.

  • Investigating Cellular Compensation Mechanisms: Cells can sometimes adapt to kinase inhibition by upregulating compensatory signaling pathways. Investigating these pathways may provide insights into the transient nature of the response.

II. Optimizing this compound Treatment Duration: A Step-by-Step Workflow

Optimizing the treatment duration is critical for obtaining reliable and reproducible results. The following workflow provides a general framework for this process.

experimental_workflow cluster_0 Phase 1: Dose-Response and Initial Time-Course cluster_1 Phase 2: Refined Time-Course and Endpoint Analysis cluster_2 Phase 3: Validation A Determine Maximum Non-Toxic Concentration (Cell Viability Assay, e.g., MTS/LDH) B Select a range of sub-toxic concentrations A->B C Perform a broad time-course experiment (e.g., 1h, 4h, 8h, 16h, 24h, 48h) B->C D Analyze a key marker of L41 activity (e.g., p-Tau/Total Tau ratio by Western Blot) C->D E Identify optimal concentration and approximate time window for desired effect D->E F Perform a detailed time-course experiment around the identified window (e.g., 12h, 16h, 20h, 24h) E->F G Analyze multiple endpoints relevant to your hypothesis (e.g., autophagy, gene expression, cell cycle) F->G H Determine the optimal treatment duration for each specific cellular response G->H I Validate findings with alternative methods (e.g., RNAi, other inhibitors) H->I J Confirm results in different cell lines or primary cells I->J

Caption: Experimental workflow for optimizing this compound treatment.

III. Key Cellular Responses to this compound: Data Summary

The following tables summarize quantitative data on the key cellular effects of this compound.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference
DYRK1A10-60[9]
DYRK1B44[10]
DYRK273[10]
CLK171[10]
CLK464[10]
GSK-3α/β210-410[10]
PIM1>1000[7]

Table 2: Dose-Dependent Inhibition of Endogenous DYRK1A Activity in HT22 Cells

This compound Conc. (µM)DYRK1A Activity (% of Control)Treatment DurationReference
0.1~80%4 hours[2]
1~50%4 hours[2]
10~20%4 hours[2]

Table 3: Dose-Dependent Induction of Autophagy in U-2 OS Cells

This compound Conc. (µM)Average LC3 Foci per CellTreatment DurationReference
1~524 hours[8]
5~1024 hours[8]
10~1524 hours[8]
20~2524 hours[8]

Table 4: Effect of this compound on Cell Cycle Progression in MIN6 Cells

Treatment% Cells in G2/M PhaseTreatment DurationReference
Control~15%24 hours[3]
This compound (5 µM)~45%24 hours[3]

IV. Detailed Experimental Protocols

A. Cell Viability (Cytotoxicity) Assay using LDH Release

This protocol is adapted for determining cytotoxicity where significant cell cycle inhibition may occur.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Serum-free cell culture medium

  • LDH Cytotoxicity Detection Kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.

  • After 24 hours, treat the cells with a range of this compound concentrations in serum-free medium. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (provided in the kit).

  • Incubate for the desired treatment duration (e.g., 24, 48 hours).

  • On the day of the assay, prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Centrifuge the plate at 1000 RPM for 5 minutes.

  • Carefully transfer 100 µl of supernatant from each well to a new, clear 96-well plate.

  • Add 100 µl of the LDH reaction mixture to each well of the new plate.

  • Incubate at room temperature in the dark for 20-30 minutes.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

B. Autophagy Detection by LC3 Immunofluorescence Staining

This protocol outlines the steps for visualizing the formation of LC3 puncta, a hallmark of autophagy.

Materials:

  • Glass coverslips in 6- or 24-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 100% cold methanol or 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-LC3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentration and for the optimal duration. Include a positive control (e.g., rapamycin) and a vehicle control.

  • Wash cells once with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with cold methanol for 10 minutes at -20°C or with Triton X-100 for 10 minutes at room temperature.

  • Wash three times with PBS.

  • Block with 1% BSA in PBS for 30-60 minutes.

  • Incubate with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the number of LC3 puncta per cell.

C. Western Blotting for Phosphorylated Tau (p-Tau)

This protocol is for the detection of changes in Tau phosphorylation at specific sites.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Tau (specific to the phosphorylation site of interest, e.g., Ser202, Thr205), anti-total Tau

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-Tau antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an anti-total Tau antibody for normalization.

V. Signaling Pathways Modulated by this compound

A. DYRK1A Signaling and Tau Phosphorylation

This compound inhibits DYRK1A, a kinase implicated in the hyperphosphorylation of Tau protein, a key event in the pathology of Alzheimer's disease.[11] DYRK1A can directly phosphorylate Tau at several sites and also prime it for subsequent phosphorylation by other kinases like GSK-3β.[11][12] By inhibiting DYRK1A, this compound can reduce Tau phosphorylation.[11]

DYRK1A_pathway L41 This compound DYRK1A DYRK1A L41->DYRK1A Tau Tau DYRK1A->Tau phosphorylates GSK3b GSK-3β DYRK1A->GSK3b primes for pTau Phospho-Tau Tau->pTau pTau_hyper Hyperphosphorylated Tau pTau->pTau_hyper GSK3b->pTau phosphorylates NFT Neurofibrillary Tangles pTau_hyper->NFT

Caption: this compound inhibits DYRK1A-mediated Tau phosphorylation.
B. mTOR/PI3K-Dependent Autophagy Induction

This compound has been shown to induce autophagy through the mTOR/PI3K-dependent pathway.[8] Inhibition of CLK kinases by this compound is thought to be a key trigger for this process. This leads to the activation of the ULK1 complex and subsequent formation of autophagosomes, characterized by the conversion of LC3-I to LC3-II.

Autophagy_pathway L41 This compound CLKs CLKs L41->CLKs mTORC1 mTORC1 CLKs->mTORC1 leads to inhibition of ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation promotes LC3 LC3-I to LC3-II Conversion Autophagosome_formation->LC3

Caption: this compound induces autophagy via the mTOR/PI3K pathway.

References

Leucettine L41 Kinase Specificity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guidance for experiments involving Leucettine L41 and its specificity for DYRK isoforms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary kinase targets?

This compound is a potent, ATP-competitive inhibitor derived from the marine sponge alkaloid Leucettamine B.[1] It belongs to a class of compounds known as Leucettines, which were developed as pharmacological inhibitors of the CMGC group of serine/threonine kinases.[2][3] Its primary targets are the Dual-specificity Tyrosine-regulated Kinases (DYRKs) and CDC-like Kinases (CLKs), with a preferential inhibition of DYRK1A.[4][5]

Q2: How specific is this compound for different DYRK isoforms?

This compound displays preferential activity towards DYRK1A but also inhibits other DYRK isoforms with varying potency. It is most potent against DYRK1A and DYRK1B, with inhibitory concentrations in the nanomolar range. Its potency decreases for DYRK2, DYRK3, and DYRK4.[4][6] For a detailed comparison of IC50 values, please refer to Table 1.

Q3: What are the known off-target effects of this compound?

Besides the DYRK family, this compound is known to inhibit other kinases, particularly within the CMGC group. Notable off-targets include CLK1, CLK4, and Glycogen Synthase Kinase 3 (GSK-3α/β).[4] Affinity chromatography and competition assays have also identified other potential secondary targets such as CK2, SLK, and the lipid kinase PIKfyve.[1] Researchers should consider these off-target effects when designing experiments and interpreting data. A summary of IC50 values for key off-targets is provided in Table 2.

Q4: How does this compound's activity on DYRK1A affect Tau phosphorylation?

DYRK1A acts as a "priming kinase" for Tau phosphorylation.[4] It phosphorylates Tau at specific residues, which then facilitates subsequent phosphorylation by other kinases, most notably GSK-3β.[4] By inhibiting DYRK1A, this compound prevents this initial priming step. This leads to a downstream reduction in the overall hyperphosphorylation of Tau, a key pathological hallmark in Alzheimer's disease.[4][5] this compound has also been shown to prevent a decrease in AKT activation and an increase in GSK-3β activation in the presence of amyloid-β toxicity.[5]

Data Presentation: Inhibitor Specificity

Table 1: this compound Specificity against DYRK Isoforms

Kinase IsoformIC50 (nM)Reference
DYRK1A10 - 60[4][6]
DYRK1B44[4][6]
DYRK273[4]
DYRK3320[4]
DYRK4520[4]

Table 2: this compound Activity against Common Off-Target Kinases

KinaseIC50 (nM)Reference
CLK464[4][6]
CLK171[4]
GSK-3α/β210 - 410[4]

Visualized Pathways and Workflows

DYRK1A_Tau_Pathway DYRK1A-Mediated Tau Priming Phosphorylation cluster_upstream Upstream Regulation cluster_downstream Downstream Events DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates (Priming) pTau_prime Primed p-Tau Tau->pTau_prime pTau_hyper Hyperphosphorylated Tau pTau_prime->pTau_hyper GSK3B GSK-3β GSK3B->pTau_prime Phosphorylates L41 This compound L41->DYRK1A Inhibits

Caption: DYRK1A signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Workflow for Kinase Inhibition Assay (IC50 Determination) cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - Kinase (e.g., DYRK1A) - Substrate (e.g., DYRKtide) - ATP - Assay Buffer C Add Kinase, Substrate, and L41 to Plate A->C B Prepare Serial Dilution of this compound B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Signal (Luminescence) F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting Guide

Q1: My experimental IC50 value for this compound against DYRK1A is different from the published values. What could be the cause?

Discrepancies in IC50 values can arise from several factors:

  • ATP Concentration: this compound is an ATP-competitive inhibitor. The measured IC50 value will be higher if the ATP concentration in your assay is significantly above the Km value for the kinase. Ensure your ATP concentration is consistent and clearly reported.

  • Enzyme and Substrate Source: The purity and activity of the recombinant kinase and the specific substrate used can vary between suppliers and batches.

  • Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based) can yield slightly different results.[7][8]

  • Buffer Components: The composition of the kinase assay buffer, including salt concentration and the presence of detergents, can influence enzyme activity and inhibitor binding.

  • Incubation Time: Ensure that the kinase reaction is within the linear range and that the inhibitor has reached binding equilibrium.

Q2: I am observing effects in my cellular assay that may not be related to DYRK1A inhibition. How can I investigate this?

This could be due to L41's known off-target activity.[1][4]

  • Use a Negative Control: If available, use a structurally similar but kinase-inactive analog of this compound (such as Leucettine L43) to confirm that the observed cellular phenotype is due to kinase inhibition.[9]

  • Dose-Response Analysis: Correlate the effective concentration in your cellular assay with the known IC50 values for DYRK1A and its off-targets. If the cellular effect occurs at concentrations where significant off-target inhibition is expected (e.g., >200 nM for GSK-3β), the phenotype may not be solely due to DYRK1A inhibition.

  • Orthogonal Approaches: Use genetic methods like siRNA or CRISPR to knock down DYRK1A and see if it phenocopies the effect of L41 treatment.

Q3: How should I choose the appropriate concentration of this compound for my in vivo experiments?

Selecting the right dose is critical to favor specific action on your target of interest.

  • Consider Target IC50s: Doses should be chosen to achieve brain concentrations that are active against the primary target (DYRK1A, IC50 = 10-60 nM) while remaining below the concentrations required to significantly inhibit less sensitive off-targets (e.g., GSK-3β, IC50 = 210-410 nM).[4]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): If available, use PK/PD data to model the drug concentration at the target site over time.

  • Published in vivo Studies: Refer to published studies for effective doses. For example, intracerebroventricular (i.c.v.) administration in mice has used doses ranging from 0.4 to 4 µg, with the 4 µg dose showing the most significant neuroprotective effects against Aβ-induced toxicity.[4][5]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework for determining the IC50 of this compound against a DYRK isoform.

1. Materials and Reagents:

  • Recombinant DYRK kinase (e.g., DYRK1A, DYRK1B, DYRK2)

  • Kinase substrate (e.g., DYRKtide peptide)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

2. Procedure:

  • This compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. Typically, this is done at 5X the final desired concentration. Include a "no inhibitor" control containing only the vehicle (e.g., DMSO).

  • Enzyme Preparation: Dilute the DYRK kinase to a 2.5X working concentration in kinase assay buffer. The optimal amount of enzyme should be determined empirically by running an enzyme titration curve.

  • Substrate/ATP Mix Preparation: Prepare a 5X solution of the substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near its Km for the specific kinase.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.

    • Add 4 µL of the 2.5X kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 4 µL of the 5X substrate/ATP mixture to each well to start the reaction. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature. Ensure the reaction time is within the linear range of the assay.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

References

troubleshooting leucettine L41 affinity purification experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Leucettine L41 in affinity purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent synthetic inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1] It is derived from the marine sponge alkaloid Leucettamine B.[2] Its primary targets include DYRK1A, DYRK1B, DYRK2, CLK1, and CLK4.[3][4] this compound has shown neuroprotective effects and is being investigated for its therapeutic potential in conditions like Alzheimer's disease and Down syndrome.[5][6]

Q2: How does this compound inhibit its target kinases?

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[7] This prevents the kinase from binding ATP and subsequently phosphorylating its substrates.

Q3: Can this compound be used for affinity purification?

Yes, this compound can be immobilized on a solid support, such as agarose beads, to create an affinity resin. This resin can then be used to selectively capture and purify its target kinases and associated proteins from complex biological samples like cell lysates or tissue extracts.[2]

Q4: What are some of the known downstream effects of this compound inhibition?

By inhibiting DYRKs and CLKs, this compound can modulate various cellular processes. For instance, it can affect pre-mRNA splicing through the inhibition of CLKs, which are responsible for phosphorylating serine/arginine-rich (SR) splicing factors.[1] Inhibition of DYRK1A by this compound has been shown to decrease the phosphorylation of Tau protein, a key factor in the pathology of Alzheimer's disease.[8] It can also influence signaling pathways involving GSK-3.[9][10]

Troubleshooting Guides

Problem 1: Low or No Yield of Target Protein

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Immobilization of this compound Verify the coupling chemistry used to immobilize this compound to the resin. Ensure that the linker attachment site on L41 does not obstruct its interaction with the kinase binding pocket.[2] Consider using a pre-activated resin and follow a validated protocol for small molecule immobilization.
Incorrect Binding/Wash Buffer Conditions The pH and ionic strength of the binding buffer are critical. For most kinase interactions, a buffer at or near physiological pH (7.0-7.4) is a good starting point.[11][12] Ensure the buffer composition does not interfere with the binding interaction. Avoid high concentrations of salts or detergents in the initial binding step unless optimized.
Target Protein is in an Inactive Conformation Some kinases may not bind to inhibitors if they are in an inactive conformation. The conformation of the kinase can be influenced by the presence or absence of co-factors or post-translational modifications.
Insufficient Incubation Time The binding of the target protein to the immobilized this compound is a time-dependent process. Increase the incubation time of the lysate with the resin, or perform the binding in a batch format with gentle end-over-end rotation to ensure adequate mixing and interaction time.
Target Protein is Degraded Proteases in the cell lysate can degrade the target protein. Always add a protease inhibitor cocktail to your lysis buffer and keep the samples on ice or at 4°C throughout the purification process to minimize proteolytic activity.[13][14]
Problem 2: High Non-Specific Binding

Possible Causes and Solutions:

CauseRecommended Solution
Hydrophobic or Ionic Interactions with the Resin Non-specific binding can occur due to interactions with the resin matrix or the linker used to immobilize this compound. Increase the stringency of the wash steps by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or including a low concentration of a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) in the wash buffer.[15][16]
Binding of Abundant Cellular Proteins Highly abundant proteins can non-specifically bind to the affinity matrix. To mitigate this, you can pre-clear the lysate by incubating it with a control resin (without this compound) before applying it to the this compound affinity resin.
Insufficient Washing The number and volume of wash steps may be inadequate to remove all non-specifically bound proteins. Increase the number of wash steps and/or the volume of wash buffer used. Monitor the protein concentration in the flow-through of the wash steps to ensure that it returns to baseline before proceeding to elution.
Cross-Reactivity with Other ATP-Binding Proteins Since this compound targets the ATP-binding pocket, other ATP-binding proteins could potentially interact with the matrix. To differentiate between specific and non-specific binders, a competition experiment can be performed. Pre-incubate the lysate with an excess of free this compound before adding it to the resin. Specific binders will be competed off and will not bind to the resin, while non-specific binders will still be present in the eluate.
Problem 3: Difficulty Eluting the Target Protein

Possible Causes and Solutions:

CauseRecommended Solution
Elution Conditions are Too Mild The interaction between this compound and its target kinases is strong, and mild elution conditions may not be sufficient to disrupt it. Consider using a step gradient of increasing concentrations of a competitive eluent (e.g., free this compound or a high concentration of ATP). Alternatively, use a buffer with a low pH (e.g., 0.1 M glycine, pH 2.5-3.0) or a high salt concentration to disrupt the interaction.[12][17] If using a low pH elution buffer, it is crucial to neutralize the eluate immediately by collecting the fractions in a tube containing a neutralizing buffer (e.g., 1 M Tris, pH 8.5).[18][19]
Target Protein has Precipitated on the Column High concentrations of the target protein can sometimes lead to precipitation on the column during elution. To avoid this, try to elute the protein in a larger volume or with a gradient elution to reduce the protein concentration in the eluate. Including additives like glycerol or non-ionic detergents in the elution buffer can also help to maintain protein solubility.[20]
Irreversible Binding In some cases, the interaction between the ligand and the target may be too strong for effective elution without denaturing the protein. If all other elution strategies fail, you may need to consider eluting under denaturing conditions (e.g., with SDS-PAGE sample buffer) and subsequently analyzing the eluate by mass spectrometry.

Quantitative Data

Table 1: Inhibitory Activity (IC50) of this compound against a Panel of Protein Kinases

KinaseIC50 (nM)
DYRK1A24 - 77
DYRK1B44
DYRK273
CLK171
CLK464
GSK-3α/β210 - 410

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity and are compiled from various sources.[4] These values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Immobilized Affinity Resin

This protocol is a summary of the method described for synthesizing an immobilized this compound affinity resin.[2]

  • Synthesis of Linker-Modified this compound: A polyethylene glycol (PEG) linker with a terminal primary amine is chemically attached to the this compound molecule. The attachment site is chosen based on co-crystal structures to ensure that the kinase-binding interface of this compound remains accessible.[2]

  • Activation of Agarose Beads: Commercially available agarose beads are activated to allow for covalent coupling to the primary amine of the linker.

  • Coupling Reaction: The linker-modified this compound is incubated with the activated agarose beads under conditions that favor the formation of a stable covalent bond.

  • Blocking of Unreacted Sites: After the coupling reaction, any remaining active sites on the agarose beads are blocked to prevent non-specific binding of proteins during the affinity purification.

  • Washing and Storage: The prepared affinity resin is thoroughly washed to remove any unreacted reagents and stored in an appropriate buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Protocol 2: Affinity Purification of this compound-Binding Proteins

  • Preparation of Cell Lysate: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with a protease inhibitor cocktail. Keep the lysate on ice.

  • Clarification of Lysate: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris. Collect the clear supernatant.

  • Equilibration of Affinity Resin: Wash the this compound-immobilized resin with the binding buffer (e.g., PBS or Tris-buffered saline, pH 7.4) to remove the storage solution and equilibrate the resin.

  • Binding: Add the clarified cell lysate to the equilibrated resin and incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively with wash buffer (binding buffer with optimized concentrations of salt and/or non-ionic detergent) to remove non-specifically bound proteins. Repeat the wash steps 3-5 times.

  • Elution: Add the elution buffer to the washed resin and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the resin and collect the supernatant containing the eluted proteins. Repeat the elution step to maximize recovery.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the purified proteins.

Visualizations

Leucettine_L41_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases This compound Targets cluster_downstream Downstream Effects Upstream Various Cellular Signals DYRK1A DYRK1A Upstream->DYRK1A CLK1 CLK1 Upstream->CLK1 GSK3b GSK-3β Upstream->GSK3b Tau Tau Protein DYRK1A->Tau Phosphorylation SR_Proteins SR Proteins CLK1->SR_Proteins Phosphorylation Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylation & Degradation Neurofibrillary_Tangles Neurofibrillary Tangles Tau->Neurofibrillary_Tangles Splicing Alternative Splicing SR_Proteins->Splicing Gene_Expression Gene Expression Beta_Catenin->Gene_Expression Leucettine_L41 This compound Leucettine_L41->DYRK1A Leucettine_L41->CLK1 Leucettine_L41->GSK3b

Caption: Signaling pathways affected by this compound.

Affinity_Purification_Workflow start Start prep_resin Prepare & Equilibrate This compound Resin start->prep_resin prep_lysate Prepare & Clarify Cell Lysate start->prep_lysate binding Binding: Incubate Lysate with Resin prep_resin->binding prep_lysate->binding wash Wash Resin to Remove Non-Specific Binders binding->wash elution Elution of Bound Proteins wash->elution analysis Analysis of Eluate (SDS-PAGE, Western, MS) elution->analysis end End analysis->end

Caption: Experimental workflow for this compound affinity purification.

Troubleshooting_Decision_Tree decision decision solution solution start Problem with Affinity Purification low_yield Low or No Yield? start->low_yield high_background High Non-Specific Binding? low_yield->high_background No check_binding Target in Flow-through? low_yield->check_binding Yes end Successful Purification high_background->end No optimize_wash Optimize Wash: - Increase wash steps - Increase salt/detergent - Pre-clear lysate high_background->optimize_wash Yes check_elution Target Still on Resin? check_binding->check_elution No optimize_binding Optimize Binding: - Check buffer pH/salt - Increase incubation time - Verify resin activity check_binding->optimize_binding Yes degradation Check for Degradation: - Add protease inhibitors - Run SDS-PAGE of lysate check_elution->degradation No optimize_elution Optimize Elution: - Use stronger elution buffer - Competitive elution - Change pH check_elution->optimize_elution Yes

Caption: Troubleshooting decision tree for this compound affinity purification.

References

Validation & Comparative

A Comparative Guide to Leucettine L41 and Other DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a range of human diseases, including neurodegenerative disorders like Alzheimer's disease, Down syndrome, and certain cancers. Its role in cellular processes such as proliferation, differentiation, and apoptosis has spurred the development of numerous inhibitors. This guide provides an objective comparison of Leucettine L41, a notable DYRK1A inhibitor, with other significant alternatives in the field, supported by experimental data and detailed methodologies.

Introduction to DYRK1A and its Inhibitors

Located on chromosome 21, the DYRK1A gene is overexpressed in individuals with Down syndrome, contributing to cognitive deficits and early-onset Alzheimer's disease pathology. DYRK1A is a member of the CMGC family of protein kinases and plays a crucial role in brain development.[1] It phosphorylates numerous substrates, including the Tau protein, which is implicated in the formation of neurofibrillary tangles in Alzheimer's disease, and transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are involved in cell proliferation.[1][2] Consequently, inhibiting DYRK1A is a promising strategy to mitigate the pathological effects of its overexpression or dysregulation.[1][3]

This compound is a synthetic analog of leucettamine B, a marine sponge alkaloid, that has been optimized for DYRK1A inhibition.[1] It belongs to a class of dual inhibitors targeting both DYRK and CDC-like kinases (CLKs).[4] This guide compares this compound against other well-characterized DYRK1A inhibitors: Harmine, Epigallocatechin gallate (EGCG), SM07883, PST-001, and GNF4877.

Comparative Analysis of DYRK1A Inhibitors

The efficacy and utility of a kinase inhibitor are defined by its potency, selectivity, and cellular activity. The following tables summarize the quantitative data for this compound and its alternatives.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Potency (IC50)

This table compares the half-maximal inhibitory concentration (IC50) of various compounds against DYRK1A and other kinases to illustrate their potency and selectivity. Lower values indicate higher potency.

InhibitorDYRK1A IC50 (nM)Other Notable Kinase IC50s (nM)Key Characteristics
This compound 28 - 40[5][6][7]DYRK2 (35), CLK1 (71), GSK-3β (210-410)[6]Dual DYRK/CLK inhibitor, derived from marine sponge alkaloid.[1]
Harmine 33 - 80[8][9]DYRK1B (166), DYRK2 (900), MAO-A (2-380)[8][10]Widely used preclinical tool, but poor selectivity (potent MAO-A inhibitor).[1]
EGCG 300 - 400[11][12][13]PRAK (potent inhibitor)[14]Natural product from green tea; non-ATP-competitive; poor pharmacokinetics.[11][12]
SM07883 1.6[1][15][16]DYRK1B (potent), CLK4 (potent), GSK-3β (10.8)[1][15]Potent, orally bioavailable, and brain-penetrant.[1]
PST-001 40[17][18]Highly selective for DYRK1A (Gini-index of 0.936).[17]Orally bioavailable with excellent selectivity.[17]
GNF4877 6[2][19][20][21]GSK-3β (16)[2][19]Potent dual DYRK1A/GSK3β inhibitor.[2]

Table 2: Cellular and In Vivo Efficacy

This table summarizes the demonstrated biological effects of the inhibitors in cellular and animal models.

InhibitorCellular / In Vivo ModelObserved EffectReference
This compound Aβ25-35-treated micePrevents memory deficits and neurotoxicity.[6][11][6][11]
APP/PS1 mouse modelImproves synaptic plasticity and memory.[1][1]
Pancreatic β-cellsPromotes β-cell proliferation and insulin secretion.[4][4]
Harmine Human pancreatic β-cellsModestly increases β-cell proliferation (~2%).[1][1]
EGCG Down syndrome clinical trialsShowed some improvement in cognitive function.[17][17]
SM07883 JNPL3 tauopathy mouse modelReduced tau hyperphosphorylation and aggregation.[1][15][1][15]
PST-001 Drosophila AD/DS modelReduced levels of phosphorylated tau.[17][17]
GNF4877 RIP-DTA diabetic miceInduces β-cell proliferation and improves glycemic control.[2][2]
Human pancreatic β-cells~10-fold more potent than Harmine at inducing proliferation.[1][1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the action and evaluation of these inhibitors.

Mandatory Visualization

DYRK1A_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Activity cluster_inhibitors Inhibition cluster_downstream Downstream Effects Gene Overexpression Gene Overexpression DYRK1A DYRK1A Gene Overexpression->DYRK1A Increased Expression Tau Tau Protein DYRK1A->Tau Phosphorylates (e.g., Thr212) NFAT NFAT (in cytoplasm) DYRK1A->NFAT Phosphorylates (promotes nuclear export) Inhibitor This compound & Other Inhibitors Inhibitor->DYRK1A Blocks ATP Binding Site pTau Hyperphosphorylated Tau Tau->pTau Proliferation Reduced Cell Proliferation NFAT->Proliferation Aggregation Neurofibrillary Tangles pTau->Aggregation

Caption: DYRK1A signaling and points of inhibition.

Inhibitor_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Preclinical Phase cluster_development Development Phase A Compound Library (Natural & Synthetic) B Virtual Screening (Docking, Pharmacophore) A->B In Silico Filtering C In Vitro Kinase Assay (e.g., ELISA, Radiometric) B->C Hit Identification D Cell-Based Assays (Tau Phosphorylation, Proliferation) C->D Potency & Efficacy E Selectivity Profiling (Kinome Scan) D->E Off-Target Analysis F In Vivo Animal Models (AD, DS, Diabetes models) E->F In Vivo Proof-of-Concept G Lead Optimization (ADME/Tox Properties) F->G H Clinical Candidate G->H

Caption: General workflow for DYRK1A inhibitor discovery.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the characterization of kinase inhibitors. Below is a representative methodology for an in vitro DYRK1A kinase assay.

Protocol: In Vitro DYRK1A Kinase Inhibition Assay (ELISA-based)

This protocol is a synthesized methodology based on established non-radioactive kinase assay principles.[22]

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DYRK1A kinase.

2. Materials:

  • Recombinant human DYRK1A enzyme.

  • DYRK1A substrate peptide (e.g., a fragment of dynamin 1a or a synthetic peptide like DYRKtide).

  • Phosphorylation site-specific primary antibody (e.g., anti-phospho-Thr212).

  • HRP-conjugated secondary antibody.

  • 96-well high-binding microtiter plates.

  • Kinase buffer (e.g., 20 mM MOPS pH 7.0, 10 mM MgCl2, 1 mM DTT, 20 μM sodium orthovanadate).

  • ATP solution.

  • Test inhibitors (dissolved in DMSO).

  • Wash buffer (e.g., TBST).

  • Blocking buffer (e.g., 2% BSA in TBST).

  • Substrate for HRP (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

3. Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the DYRK1A substrate peptide overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in kinase buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Kinase Reaction:

    • Add the diluted inhibitors to the respective wells.

    • Add the DYRK1A enzyme to all wells except the "no enzyme" control.

    • Initiate the phosphorylation reaction by adding a fixed concentration of ATP (typically at or near the Km value).

    • Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).

  • Detection:

    • Stop the reaction and wash the plate three times.

    • Add the phosphorylation site-specific primary antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add the HRP substrate and allow the color to develop.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (from "no enzyme" controls).

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the background as 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Conclusion

The landscape of DYRK1A inhibitors is diverse, with each compound presenting a unique profile of potency, selectivity, and pharmacokinetic properties.

  • This compound stands out as a potent, dual DYRK/CLK inhibitor derived from a natural product scaffold, with demonstrated neuroprotective effects and pro-proliferative activity on pancreatic β-cells.[1][4] Its multitarget activity may be beneficial in complex diseases like Alzheimer's, but it also poses a challenge for attributing effects solely to DYRK1A inhibition.[23]

  • Harmine is a powerful preclinical tool but is limited by its significant off-target effects, particularly MAO-A inhibition, making it unsuitable for clinical development.[1]

  • EGCG has the advantage of being a natural compound that has been tested in humans, but its clinical utility is hampered by low potency and poor bioavailability.[11][17]

  • Newer generation inhibitors like SM07883 and PST-001 represent significant advances. SM07883 shows exceptional potency and brain penetration, although it also potently inhibits GSK-3β.[1][15] PST-001 offers a highly selective profile, making it an excellent tool for in vivo studies to specifically probe DYRK1A function.[17]

  • For diabetes research, GNF4877 is particularly noteworthy due to its potent dual inhibition of DYRK1A and GSK3β, a combination that appears highly effective in stimulating β-cell proliferation.[2]

The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. For studies requiring high selectivity to dissect the specific roles of DYRK1A, PST-001 is a strong candidate. For applications where broad neuroprotective effects are desired, the multi-kinase profile of this compound may be advantageous. For maximal potency, SM07883 is a leading option, while GNF4877 is a compelling choice for diabetes-focused research. The continued development and characterization of these diverse molecules will be crucial in unlocking the full therapeutic potential of targeting DYRK1A.

References

Validating DYRK1A as a Therapeutic Target: A Comparative Guide Featuring Leucettine L41

Author: BenchChem Technical Support Team. Date: November 2025

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's and the cognitive deficits associated with Down syndrome.[1][2][3][4] This guide provides a comparative analysis of Leucettine L41, a potent DYRK1A inhibitor, and other alternatives used to validate this kinase as a viable drug target.

Introduction to DYRK1A and this compound

DYRK1A is a protein kinase encoded on chromosome 21 that plays a crucial role in neurodevelopment.[1][4] Its overexpression is implicated in the neuropathologies observed in Down syndrome and has been linked to the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[2] Consequently, the inhibition of DYRK1A is a promising strategy for therapeutic intervention.[3][4]

This compound, a derivative of the marine sponge alkaloid Leucettamine B, is a powerful inhibitor of the DYRK and CLK kinase families, showing a preferential affinity for DYRK1A.[5][6] It has been instrumental in preclinical studies to demonstrate the therapeutic potential of DYRK1A inhibition, showing positive effects in various animal models of neurological disorders.[7][8]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against DYRK1A and other kinases, providing a snapshot of its potency and selectivity.

KinaseThis compound IC50 (nM)Reference CompoundIC50 (nM)
DYRK1A 10-60 Harmine34-85
DYRK1B44EGCG330
DYRK273
CLK171
CLK464
GSK-3α/β210-410

Data sourced from Tahtouh et al., 2012, as cited in[6].

In Vivo Efficacy: this compound vs. Alternatives

The validation of a therapeutic target relies on demonstrating efficacy in relevant disease models. The table below compares the effects of this compound with other DYRK1A inhibitors in preclinical studies.

CompoundModelKey Findings
This compound Aβ25-35 peptide-injected micePrevented memory deficits and neurotoxicity; reduced oxidative stress and Tau phosphorylation.[8][9]
APP/PS1 miceImproved synaptic plasticity and memory.[10]
HarmineMouse models of Down syndromeShowed cognitive benefits.[1]
EGCGYoung patients with Down syndromeImproved visual recognition memory and working memory performance in a clinical trial.[1]
SM07883JNPL3 (tauopathy) miceReduced tau hyperphosphorylation and aggregation.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the validation of DYRK1A inhibitors.

Kinase Inhibition Assay (In Vitro)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent.

  • In a microplate, add the DYRK1A enzyme, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence using a microplate reader.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Neuroprotection Study in an Aβ-Induced Alzheimer's Disease Model

This protocol describes an in vivo experiment to assess the neuroprotective effects of this compound in a mouse model of Alzheimer's-like toxicity.[9]

Animal Model:

  • Male Swiss mice

Procedure:

  • Aβ25-35 Peptide Preparation: Prepare oligomeric Aβ25-35 peptide, a toxic fragment of amyloid-beta.

  • Intracerebroventricular (i.c.v.) Injection: Co-administer the oligomeric Aβ25-35 peptide and this compound (at varying doses, e.g., 0.4, 1.2, 4 µg) via i.c.v. injection into the mice. A control group receives the peptide with a vehicle solution.

  • Behavioral Testing (7 days post-injection):

    • Y-maze: To assess short-term spatial working memory.

    • Passive Avoidance Test: To evaluate non-spatial long-term memory.

    • Morris Water Maze: To test spatial long-term memory.

  • Biochemical Analysis:

    • Following behavioral testing, sacrifice the animals and dissect the hippocampus.

    • Prepare hippocampal lysates for analysis of oxidative stress markers, apoptotic markers, and levels of key proteins and their phosphorylation status (e.g., Tau, GSK-3β, AKT) via Western blot and ELISA.[9]

Western Blotting for Protein Phosphorylation Analysis

This protocol is for analyzing changes in protein phosphorylation, for instance, the effect of L41 on Tau phosphorylation.

Materials:

  • Hippocampal tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-DYRK1A)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the tissue lysates.

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated Tau) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

DYRK1A_Signaling_Pathway cluster_upstream Upstream cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Amyloid_Beta Amyloid Beta (Aβ) DYRK1A DYRK1A Amyloid_Beta->DYRK1A Activates GSK3B GSK-3β DYRK1A->GSK3B Activates Tau Tau DYRK1A->Tau Phosphorylates GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Leucettine_L41 This compound Leucettine_L41->DYRK1A Inhibits

Caption: DYRK1A signaling in Alzheimer's and L41 intervention.

Experimental_Workflow Target_ID Target Identification (DYRK1A) In_Vitro In Vitro Assays (Kinase Inhibition, IC50) Target_ID->In_Vitro Cell_Based Cell-Based Assays (Toxicity, Splicing) In_Vitro->Cell_Based In_Vivo In Vivo Animal Models (AD, Down Syndrome) Cell_Based->In_Vivo Behavioral Behavioral Tests (Memory, Cognition) In_Vivo->Behavioral Biochemical Biochemical Analysis (Western Blot, ELISA) In_Vivo->Biochemical Validation Target Validation Behavioral->Validation Biochemical->Validation

Caption: Workflow for validating a therapeutic target like DYRK1A.

References

A Comparative Guide to Leucettine L41 and Selective CLK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Leucettine L41, a dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) inhibitor, with highly selective CLK inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of CLK activity for therapeutic and research applications.

Introduction

Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This compound is a potent inhibitor of both CLKs and DYRKs.[1] This guide compares the efficacy of this compound with that of selective CLK inhibitors, providing key experimental data and methodologies to aid in the selection of appropriate research tools.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected selective CLK inhibitors against various CLK and DYRK isoforms. Lower IC50 values indicate higher potency.

InhibitorTarget KinaseIC50 (nM)Comments
This compound DYRK1A10-60[1]Potent dual inhibitor of DYRKs and CLKs.
DYRK1B44[1]
DYRK273[1]
CLK115-71[1][2]
CLK34500[2]
CLK464[1]
KH-CB19 CLK119.7[3][4][5][6]Highly selective CLK1/4 inhibitor.
CLK3530[3][4][5][6]
DYRK1A55.2[3]
TG693 CLK1112.6Orally available and metabolically stable CLK1 inhibitor.
CLK-IN-T3 CLK10.67[7]High-potency, selective, and stable pan-CLK inhibitor.
CLK215[7]
CLK3110[7]
DYRK1A260[7]
DYRK1B230[7]

Experimental Protocols

The determination of inhibitor potency is critical for comparative analysis. Below are detailed methodologies for common in vitro kinase assays used to derive the IC50 values presented above.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific kinase.

1. Reagents and Materials:

  • Recombinant Kinase (e.g., CLK1, DYRK1A)

  • Kinase Substrate (e.g., a synthetic peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., Tris-HCl, HEPES) containing MgCl2 and other necessary cofactors.

  • Test Inhibitor (this compound or selective CLK inhibitor) dissolved in DMSO.

  • Detection Reagent (e.g., ADP-Glo™, HTRF®, AlphaScreen® reagents)

  • Microplates (e.g., 96-well or 384-well)

2. Assay Procedure:

  • Prepare Reagents: Dilute the recombinant kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer. Prepare a serial dilution of the test inhibitor.

  • Reaction Setup: Add the kinase and the test inhibitor (or DMSO for control) to the wells of the microplate.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to the wells.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Stop Reaction and Detection: Terminate the reaction and measure the kinase activity using a suitable detection method.

    • ADP-Glo™ Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[8][9][10][11][12] The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.

    • HTRF® (Homogeneous Time-Resolved Fluorescence) Assay: This assay measures the phosphorylation of a substrate using a FRET-based detection method.[13][14][15][16][17] It typically involves a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled streptavidin that binds to a biotinylated substrate.

    • AlphaScreen® Assay: This bead-based assay measures the interaction between a phosphorylated substrate and a specific antibody.[18][19][20][21][22] Donor and acceptor beads are brought into proximity upon binding, generating a chemiluminescent signal.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLKs (CLK1, CLK2, CLK3, CLK4) SR_proteins Inactive SR Proteins CLK->SR_proteins Phosphorylation pSR_proteins Active Phosphorylated SR Proteins Spliceosome Spliceosome pSR_proteins->Spliceosome Assembly pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Protein Isoforms mRNA->Protein Translation (in cytoplasm) Inhibitor This compound or Selective CLK Inhibitor Inhibitor->CLK Inhibition

Caption: CLK Signaling Pathway in Pre-mRNA Splicing.

Kinase_Inhibition_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) B 2. Reaction Setup (Addition of Kinase and Inhibitor) A->B C 3. Initiation of Reaction (Addition of Substrate and ATP) B->C D 4. Incubation (Controlled Temperature and Time) C->D E 5. Detection (e.g., ADP-Glo, HTRF, AlphaScreen) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: Experimental Workflow for Kinase Inhibition Assay.

References

A Comparative Analysis: Pharmacological Inhibition with Leucettine L41 versus Genetic Knockdown of DYRK1A and CLK1 Kinases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cellular effects induced by the pharmacological agent Leucettine L41 against those resulting from the genetic knockdown of its primary kinase targets: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). This compound is a potent, synthetic analog of the marine sponge alkaloid Leucettamine B, optimized as a dual inhibitor of the DYRK and CLK kinase families.[1][2] These kinases are implicated in a range of cellular processes and are considered therapeutic targets for neurodegenerative disorders like Alzheimer's disease and certain cancers.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a cross-validation of phenotypes through objective comparison of experimental data.

Core Targets and Mechanism of Action

This compound is a multi-target inhibitor, acting preferentially on DYRK1A but also potently inhibiting other DYRK and CLK isoforms.[6][7] Its mechanism involves competitive binding at the ATP pocket of these kinases.[1] DYRK1A is a crucial regulator of neurodevelopment and is linked to the pathology of Down syndrome and Alzheimer's disease, primarily through its role in Tau hyperphosphorylation.[8][9][10] CLK1 is a master regulator of pre-mRNA alternative splicing through its phosphorylation of serine/arginine-rich (SR) proteins.[11][12] By comparing the effects of L41 with the specific genetic silencing of these kinases, researchers can delineate the contributions of each target to the observed pharmacological effects.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of this compound treatment compared to the genetic knockdown of DYRK1A and CLK1 across key cellular processes.

Table 1: Effects on Tau Phosphorylation and Associated Neuroprotective Pathways

Parameter MeasuredThis compound EffectGenetic Knockdown Effect (DYRK1A)Genetic Knockdown Effect (CLK1)Citations
Tau Phosphorylation Decreased Tau phosphorylation in Aβ₂₅₋₃₅-treated mice.Overexpression increases phospho-Tau (Ser202, Ser404); knockdown would be expected to decrease it.Implicated in Tau splicing imbalance, but less direct role in phosphorylation.[5][8][9][13]
GSK-3β Activation Prevented Aβ₂₅₋₃₅-induced increase in GSK-3β activation.DYRK1A can prime Tau for GSK-3β phosphorylation; inhibition reduces this cascade.Not a primary regulator of GSK-3β.[6][9][13]
AKT Activation Prevented Aβ₂₅₋₃₅-induced decrease in AKT activation.Not a primary reported effect of knockdown.Not a primary reported effect of knockdown.[13]
Oxidative Stress (ROS) Reduced lipid peroxidation and ROS accumulation in Aβ₂₅₋₃₅-treated mice.Not a primary reported effect of knockdown.Not a primary reported effect of knockdown.[13][14]
Apoptosis (Bax/Bcl-2) Decreased Bax levels and increased Bcl-2 levels in the hippocampus of Aβ₂₅₋₃₅-treated mice.Not a primary reported effect of knockdown.Inhibition can induce apoptosis in cancer cells by altering splicing of survival genes.[13][15]

Table 2: Effects on Alternative Splicing

Parameter MeasuredThis compound EffectGenetic Knockdown Effect (DYRK1A)Genetic Knockdown Effect (CLK1)Citations
SR Protein Phosphorylation Inhibits phosphorylation of SR proteins.Phosphorylates splicing factor ASF, affecting Tau exon 10 inclusion.Directly phosphorylates SR proteins to regulate splicing; knockdown alters this.[1][9][11][16]
Alternative Splicing Events Modulates alternative pre-mRNA splicing in a cell-based reporter system.Overexpression alters 3R/4R Tau ratio via ASF phosphorylation.Knockdown significantly alters pre-mRNA splicing of numerous genes, including S6K.[1][9][15]
CLK1 Exon 4 Splicing Kinase inhibitors antagonize repressor activity, promoting inclusion of the catalytic exon.Not a primary regulator.Autoregulates its own splicing; knockdown of specific SR proteins alters exon 4 inclusion.[16][17]

Table 3: Effects on Cell Proliferation and Cell Cycle

Parameter MeasuredThis compound EffectGenetic Knockdown Effect (DYRK1A)Genetic Knockdown Effect (CLK1)Citations
Cell Proliferation Promotes β-cell proliferation; dose-dependent effects in glioblastoma (low dose increases, high dose arrests).Knockdown reduces cell size; can increase proliferation in RB-deficient glioblastoma cells.Knockdown reduces cell viability and proliferation in pediatric high-grade gliomas.[7][18][19][20]
Cell Cycle Progression Promotes G2/M progression in MIN6 β-cells.Overexpression causes G1 arrest; knockdown can normalize G1 phase in Down syndrome fibroblasts.Inhibition leads to G2/M arrest in prostate cancer cells.[7][18][21][22]
Ki67-Positive Cells Low-dose treatment increases the number of Ki67-positive glioblastoma cells.Knockdown increases proliferation in specific contexts (e.g., RB-deficient cells).Knockdown reduces the number of Ki67-positive prostate cancer cells.[20][22]

Mandatory Visualization

The diagrams below illustrate key pathways and workflows relevant to the comparison of this compound and genetic knockdowns.

G cluster_inhibition Inhibitory Actions cluster_kinases Primary Kinase Targets cluster_downstream Downstream Cellular Processes L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits CLK1 CLK1 L41->CLK1 Inhibits shRNA_DYRK1A DYRK1A Knockdown (shRNA/siRNA) shRNA_DYRK1A->DYRK1A Suppresses Expression shRNA_CLK1 CLK1 Knockdown (shRNA/siRNA) shRNA_CLK1->CLK1 Suppresses Expression Tau Tau Protein DYRK1A->Tau Phosphorylates CellCycle Cell Cycle Regulation DYRK1A->CellCycle Regulates SR SR Proteins CLK1->SR Phosphorylates CLK1->CellCycle Regulates Neurodegeneration Neurodegeneration (e.g., Alzheimer's) Tau->Neurodegeneration Contributes to Splicing Alternative Splicing SR->Splicing Regulates Splicing->Neurodegeneration Contributes to (e.g., Tau isoforms)

Caption: Signaling pathways of DYRK1A and CLK1, showing points of intervention.

G cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockdown start Select Target Cell Line (e.g., HT22, A549, KNS-42) treat_L41 Treat with this compound (Varying Concentrations) start->treat_L41 treat_control Treat with Vehicle Control (e.g., DMSO) start->treat_control transfect_target Transfect with shRNA/siRNA (Targeting DYRK1A or CLK1) start->transfect_target transfect_scramble Transfect with Scrambled Control shRNA/siRNA start->transfect_scramble analysis Assay for Phenotypic Changes (e.g., Western Blot, RT-PCR, Cell Viability Assay) treat_L41->analysis treat_control->analysis transfect_target->analysis transfect_scramble->analysis compare Compare Results analysis->compare

Caption: Experimental workflow for comparing L41 effects with genetic knockdown.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Phosphorylation

This protocol is adapted from studies analyzing Tau phosphorylation and kinase activation.[13]

  • Cell/Tissue Lysis: Hippocampal tissue or cell pellets are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant is collected.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-20% Tris-glycine polyacrylamide gel.

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-phospho-Tau, anti-AKT, anti-GSK-3β, anti-DYRK1A) diluted in blocking buffer.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels, normalizing to a loading control like GAPDH or β-actin.

RT-PCR for Alternative Splicing Analysis

This protocol is based on methodologies used to assess changes in pre-mRNA splicing.[1][15]

  • RNA Extraction: Total RNA is extracted from cells (e.g., HeLa or A549 cells) treated with this compound or transfected with target-specific siRNAs using an RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • PCR Amplification: The cDNA is used as a template for PCR amplification using primers that flank the alternatively spliced exon of interest (e.g., exon 4 of CLK1 or a reporter gene).

  • Gel Electrophoresis: The PCR products are resolved on a 2-3% agarose gel. The relative abundance of different splice isoforms is quantified by measuring the intensity of the corresponding DNA bands.

  • Sequencing (Optional): To confirm the identity of the splice variants, individual bands can be excised from the gel, purified, and subjected to Sanger sequencing.

siRNA-Mediated Genetic Knockdown

This protocol describes a general method for transiently silencing gene expression.[22][23]

  • Cell Seeding: Cells (e.g., A549 or PC3) are seeded in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Preparation: For each well, siRNA targeting the gene of interest (e.g., CLK1 or DYRK1A) or a non-targeting (scrambled) control siRNA is diluted in serum-free medium. A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in serum-free medium. The diluted siRNA and transfection reagent are then combined and incubated for 15-20 minutes at room temperature to allow complex formation.

  • Transfection: The siRNA-lipid complex is added dropwise to the cells.

  • Incubation and Analysis: Cells are incubated for 48-72 hours post-transfection. Knockdown efficiency is validated at the mRNA level by qRT-PCR and at the protein level by Western blot. Following confirmation of knockdown, cells are harvested for downstream functional assays (e.g., cell viability, apoptosis, or migration assays).

Cell Viability and Proliferation Assays

This protocol is adapted from studies assessing the impact of inhibitors or knockdowns on cell growth.[7][19]

  • Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or transfected with siRNAs as described above.

  • MTS Assay (Viability): After the desired incubation period (e.g., 48 hours), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well. The plate is incubated for 1-4 hours at 37°C. The quantity of formazan product, which is proportional to the number of living cells, is measured by absorbance at 490 nm.

  • Ki67 Staining (Proliferation): Cells grown on coverslips are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked. Cells are then incubated with an anti-Ki67 primary antibody followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI. The percentage of Ki67-positive cells is determined by fluorescence microscopy.

Conclusion

Cross-validation of pharmacological data with genetic perturbation is a cornerstone of modern drug development. The data presented here demonstrate a significant overlap in the phenotypic outcomes of this compound treatment and the genetic knockdown of its primary targets, DYRK1A and CLK1. For instance, the effects of L41 on Tau phosphorylation pathways strongly align with the known functions of DYRK1A, while its modulation of pre-mRNA splicing is consistent with the established role of CLK1.[9][13][16] However, the multi-target nature of L41 can also produce complex or dose-dependent phenotypes, such as the differential effects on proliferation in glioblastoma cells, that may not be perfectly phenocopied by silencing a single gene.[20] This comparative guide provides a framework for researchers to dissect these complex interactions and validate the on-target effects of this compound and related kinase inhibitors.

References

Unveiling the Neuroprotective Potential of Leucettine L41: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Leucettine L41's in vivo neuroprotective efficacy against other emerging therapeutic alternatives for neurodegenerative diseases.

This compound, a marine sponge-derived alkaloid analogue, has emerged as a promising neuroprotective agent, primarily through its preferential inhibition of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] Overexpression and hyperactivity of DYRK1A have been implicated in the pathophysiology of neurodegenerative conditions, including Alzheimer's disease, by contributing to aberrant tau phosphorylation and amyloid-beta (Aβ) toxicity.[1][2] This guide provides a comprehensive in vivo comparison of this compound with other DYRK1A inhibitors and a non-DYRK1A modulating compound, offering a data-driven perspective on their neuroprotective capabilities.

Comparative Efficacy of Neuroprotective Compounds in Preclinical Models

The following tables summarize the key in vivo findings for this compound and its comparators, providing a quantitative overview of their neuroprotective effects in various animal models of neurodegeneration.

Table 1: In Vivo Performance of DYRK1A Inhibitors

CompoundAnimal ModelDosage & AdministrationKey In Vivo OutcomesReference
This compound Aβ25-35-induced toxicity in Swiss male mice4 µg, intracerebroventricular co-injection with Aβ25-35- Prevented Aβ25-35-induced memory deficits in Y-maze, passive avoidance, and water-maze tests.- Abolished Aβ25-35-induced oxidative stress (reduced lipid peroxidation and reactive oxygen species).- Prevented Aβ25-35-induced expression of pro-apoptotic markers.- Restored levels of synaptic markers.[1]
SM07883 Aged JNPL3 mice (overexpressing human tau with P301L mutation)3 mg/kg, once daily oral gavage for 3 months- Significantly reduced tau hyperphosphorylation, oligomeric and aggregated tau.- Reduced gliosis.- Improved general health, weight gain, and functional improvement in a wire-hang test (p = 0.048).[3][4][5]
Harmine APP/PS1 transgenic mice20 mg/kg, oral gavage for 10 weeks- Slightly benefited impaired memory in the Morris Water Maze test.[6]
Scopolamine-induced memory impairment in C57BL/6 mice20 mg/kg, oral gavage for 2 weeks- Effectively enhanced spatial cognition.[6]
Leucettinib-21 Ts65Dn mice (Down syndrome model)Low-dose, 10-day treatment- Corrected memory disorders, as assessed by the novel object recognition test.[7][8][9]

Table 2: In Vivo Performance of a Non-DYRK1A Inhibitor Neuroprotective Agent

CompoundAnimal ModelDosage & AdministrationKey In Vivo OutcomesReference
Urolithin A Okadaic acid-induced AD-like pathology in mice100 mg/kg, daily intraperitoneal injection for 3 days prior to OA injection- Significantly improved memory impairment in the Morris water maze.- Reduced phosphorylation of tau at Thr212.[10]
Streptozotocin-induced AD in rats10 and 20 mg/kg, daily intraperitoneal injection for 2 weeks- Limited the destructive effects of STZ on the cerebellar Purkinje cell layer.[11]
APP/PS1 miceNot specified- Improved cognitive dysfunction and reduced Aβ deposition.[12]

Signaling Pathways and Experimental Workflows

To visually conceptualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

neuroprotective_pathway cluster_upstream Upstream Insult cluster_kinase Kinase Activation cluster_downstream Downstream Pathology cluster_intervention Therapeutic Intervention Abeta Amyloid-β (Aβ) Toxicity DYRK1A DYRK1A Activation Abeta->DYRK1A activates Oxidative_stress Oxidative Stress Abeta->Oxidative_stress Apoptosis Apoptosis Abeta->Apoptosis Synaptic_dysfunction Synaptic Dysfunction Abeta->Synaptic_dysfunction GSK3b GSK-3β Activation DYRK1A->GSK3b activates Tau_hyper Tau Hyperphosphorylation DYRK1A->Tau_hyper GSK3b->Tau_hyper Tau_hyper->Synaptic_dysfunction Neuronal_death Neuronal Death Oxidative_stress->Neuronal_death Apoptosis->Neuronal_death Synaptic_dysfunction->Neuronal_death L41 This compound L41->DYRK1A inhibits

Caption: Neuroprotective mechanism of this compound.

experimental_workflow cluster_setup Model & Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., Aβ25-35, APP/PS1, JNPL3) Drug_admin Administer Compound (e.g., this compound, Vehicle) Animal_model->Drug_admin Behavioral Behavioral Testing (e.g., MWM, Y-Maze) Drug_admin->Behavioral Biochemical Biochemical Analysis (e.g., Western Blot, ELISA) Behavioral->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Biochemical->Histological Data Quantitative Data Collection & Statistical Analysis Histological->Data

Caption: In vivo neuroprotection experimental workflow.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

This compound in Aβ25-35-Induced Toxicity Mouse Model
  • Animal Model: Swiss male mice.

  • Induction of Neurotoxicity: A single intracerebroventricular (ICV) injection of oligomeric Aβ25-35 peptide is administered to induce Alzheimer's-like neurotoxicity.

  • Drug Administration: this compound (at doses of 0.4, 1.2, and 4 µg) is co-injected via ICV with the Aβ25-35 peptide. A vehicle control group receives the Aβ25-35 peptide with the vehicle solution.

  • Behavioral Assessments (7 days post-injection):

    • Y-Maze: To assess spatial working memory through spontaneous alternation behavior.

    • Passive Avoidance Test: To evaluate non-spatial, long-term memory.

    • Morris Water Maze (MWM): To assess spatial learning and memory. Parameters measured include escape latency to find a hidden platform.

  • Biochemical and Molecular Analyses (post-behavioral tests):

    • Hippocampal tissue is collected for analysis.

    • Western Blot and ELISA: To quantify levels of markers for oxidative stress (lipid peroxidation, reactive oxygen species), apoptosis (Bax, Bcl-2), Tau phosphorylation (p-Tau), and synaptic integrity (e.g., PSD95, synaptophysin).[1]

SM07883 in JNPL3 Tauopathy Mouse Model
  • Animal Model: Aged JNPL3 transgenic mice, which overexpress a mutant form of human tau (P301L) leading to the development of neurofibrillary tangles.

  • Drug Administration: SM07883 is administered at a dose of 3 mg/kg once daily via oral gavage for a duration of 3 months. A vehicle control group receives the vehicle solution.

  • Functional Assessment:

    • Wire-hang Test: To evaluate motor function and grip strength, which can be impaired due to tau pathology in the brainstem and spinal cord.

  • Biochemical and Histological Analyses (at the end of the treatment period):

    • Brainstem and spinal cord tissues are collected.

    • ELISA and Western Blot: To measure levels of hyperphosphorylated tau, oligomeric tau, and aggregated tau.

    • Immunohistochemistry: To visualize and quantify tau-positive inclusions and markers of gliosis (neuroinflammation).[3][4][5]

Harmine in APP/PS1 and Scopolamine-Induced Memory Impairment Mouse Models
  • Animal Models:

    • APP/PS1 Transgenic Mice: These mice express mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.

    • Scopolamine-Induced Amnesia: Healthy C57BL/6 mice are treated with scopolamine (a muscarinic receptor antagonist) to induce a transient memory impairment.

  • Drug Administration:

    • APP/PS1 Model: Harmine (20 mg/kg) is administered daily via oral gavage for 10 weeks.

    • Scopolamine Model: Harmine (20 mg/kg) is administered daily via oral gavage for 2 weeks. Scopolamine (1 mg/kg) is administered intraperitoneally to induce amnesia.

  • Behavioral Assessment:

    • Morris Water Maze (MWM): Used in both models to assess spatial learning and memory. Key metrics include escape latency and time spent in the target quadrant.[6]

Urolithin A in Okadaic Acid-Induced Alzheimer's-like Model
  • Animal Model: Mice with Alzheimer's-like pathology induced by an intracerebroventricular injection of okadaic acid (OA), a phosphatase inhibitor that leads to tau hyperphosphorylation.

  • Drug Administration: Urolithin A (100 mg/kg) is administered daily via intraperitoneal injection for three consecutive days prior to the OA injection.

  • Behavioral Assessment (16 days post-OA injection):

    • Morris Water Maze (MWM): To evaluate cognitive function. The latency to first enter the platform zone and the total distance moved are measured.

  • Biochemical Analysis:

    • Brain tissue is analyzed by Western blot to determine the expression levels of phosphorylated Tau at threonine 212.[10]

References

A Comparative Guide to the Validation of Leucettine L41's Impact on Tau Pathology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leucettine L41's performance in preclinical models of tau pathology against other therapeutic alternatives. The information is compiled from various studies to support further research and development in the field of neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies.

Introduction to Tau Pathology and DYRK1A Kinase

Tau is a microtubule-associated protein that, in its hyperphosphorylated state, detaches from microtubules and aggregates to form neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] The kinase DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) has been identified as a crucial enzyme in this process, as it can directly phosphorylate tau at several sites relevant to AD pathology.[3][4] Overexpression of DYRK1A is observed in postmortem AD brains, suggesting that inhibiting this kinase is a viable therapeutic strategy to reduce tau pathology.[5]

This compound, a synthetic compound derived from marine sponge alkaloids, is a potent inhibitor of DYRK1A.[6][7] It has been investigated in multiple preclinical models for its potential to mitigate tau pathology and associated cognitive deficits.[8][9]

This compound: Mechanism of Action and Preclinical Validation

This compound primarily acts by inhibiting DYRK1A, thereby preventing the hyperphosphorylation of tau.[6] Studies have shown that L41 treatment can lead to a decrease in tau phosphorylation by influencing downstream signaling pathways, including the activation of AKT and inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[6] Beyond its direct impact on tau phosphorylation, this compound has also been shown to prevent the proteolytic cleavage of DYRK1A, a process observed in the brains of AD patients.[10] Furthermore, some research suggests that this compound can induce autophagy through the mTOR/PI3K pathway, which may aid in the clearance of pathological protein aggregates.[11]

In various animal models of AD, including those induced by amyloid-beta (Aβ) peptide injection and transgenic models like APP/PS1 mice, this compound has demonstrated neuroprotective effects, restored synaptic markers, and rescued memory impairments.[6][8][10]

cluster_0 Amyloid-Beta Amyloid-Beta DYRK1A DYRK1A Amyloid-Beta->DYRK1A activates Tau Tau DYRK1A->Tau phosphorylates GSK3b GSK3b GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs aggregates to Neuron Neuronal Dysfunction NFTs->Neuron L41 This compound L41->DYRK1A inhibits L41->GSK3b inhibits

Caption: this compound's mechanism in reducing Tau pathology.

Comparative Analysis of DYRK1A Inhibitors

This compound is one of several DYRK1A inhibitors investigated for tauopathies. Below is a comparison of its in vitro efficacy against other notable compounds.

CompoundDYRK1A IC50Other Kinases Inhibited (IC50)Cell-based Tau Phosphorylation EC50Reference(s)
This compound ~20 nMCLK1, DYRK2, GSK-3βNot specified[7][9]
EHT 5372 0.22 nMHighly selective over 339 kinasesNot specified[3]
SM07883 1.6 nMGSK-3β (10.8 nM), DYRK1B (8 nM), CLK4 (3 nM)16 nM (pThr212)[5][7][12]
Harmine ~40 nMStrong MAO inhibitorNot specified[7][8]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are indicators of a drug's potency. Lower values indicate higher potency.

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been validated in several in vivo models, demonstrating its ability to reverse pathological and behavioral deficits.

Animal ModelAdministration & DoseKey OutcomesReference(s)
Aβ25-35-injected Mice Intracerebroventricular co-injection (4 µg)Prevented memory deficits; Decreased Tau phosphorylation; Restored synaptic markers.[6][9]
APP/PS1 Mice Intraperitoneal injectionsRescued memory function; Improved synaptic plasticity; Reduced amyloid-β plaque burden.[8][10]
AAV-AD Rat Model Not specifiedReduced cerebral P-tau concentrations.[8]

Comparison with Alternative Therapeutic Strategies

While DYRK1A inhibition is a promising approach, other strategies are also under investigation for their potential to combat tau pathology.

Therapeutic StrategyExample Compound/MethodMechanism of ActionKey Preclinical FindingsReference(s)
DYRK1A Inhibition This compound Reduces Tau hyperphosphorylation by inhibiting DYRK1A kinase.Reverses cognitive deficits and reduces p-Tau in multiple rodent models.[6][8][10]
DYRK1A Inhibition SM07883 Oral inhibitor of DYRK1A and GSK-3β.Reduced tau aggregation and improved motor function in JNPL3 tauopathy mice.[5][7][12]
Tau Aggregation Inhibition Methylthioninium Prevents the aggregation of tau monomers into fibrils.Has advanced to Phase III clinical trials.[13]
Microtubule Stabilization Epothilone D Stabilizes microtubules to compensate for the loss of tau binding.Reduced axonal degeneration and improved cognitive function in transgenic models.[13]
Tau Expression Reduction Antisense Oligonucleotides Reduces the synthesis of tau protein.Reverses pathological effects of tau accumulation in mouse models.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound and similar compounds.

Protocol 1: In Vitro Tau Phosphorylation Assay

This assay assesses the ability of a compound to inhibit DYRK1A-mediated tau phosphorylation.

  • Reagents: Recombinant human Tau protein, active DYRK1A enzyme, ATP, kinase reaction buffer, test compound (e.g., this compound), and phospho-specific tau antibodies (e.g., pS396).

  • Procedure:

    • Incubate recombinant Tau protein with active DYRK1A in the kinase reaction buffer.

    • Add various concentrations of the test compound or vehicle control (DMSO).

    • Initiate the phosphorylation reaction by adding ATP.

    • Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for a phosphorylated tau epitope (e.g., pS396) and a total tau antibody as a loading control.

    • Detect signals using a chemiluminescent substrate and quantify band intensities to determine the extent of phosphorylation inhibition.[16]

Protocol 2: In Vivo Validation in an Aβ-Induced Mouse Model

This workflow outlines the steps to evaluate the efficacy of a compound in a non-transgenic mouse model of AD-like toxicity.

  • Model: Swiss male mice.

  • Procedure:

    • Prepare oligomeric Aβ25-35 peptide.

    • Co-inject Aβ25-35 and the test compound (e.g., this compound at 0.4, 1.2, or 4 µg) or vehicle via intracerebroventricular (ICV) administration.

    • Allow a 7-day period for the development of pathology and for the compound to take effect.

    • Conduct behavioral tests (Y-maze, passive avoidance, water maze) to assess short- and long-term spatial and non-spatial memory.

    • Euthanize the animals and collect hippocampal tissue.

  • Analysis:

    • Analyze hippocampal homogenates via Western blot and ELISA to measure markers for oxidative stress, apoptosis, tau phosphorylation, and synaptic integrity.[6][9]

cluster_workflow In Vivo Validation Workflow A Aβ25-35 + L41 ICV Injection B 7-Day Incubation A->B C Behavioral Testing (Y-Maze, Water Maze) B->C D Tissue Collection (Hippocampus) C->D E Biochemical Analysis (Western Blot, ELISA) D->E F Data Analysis & Conclusion E->F

Caption: Workflow for in vivo validation of this compound.

Protocol 3: Tau Aggregation Assay using Thioflavin T (ThT)

This in vitro assay measures the formation of tau fibrils over time.

  • Reagents: Purified recombinant tau protein, heparin (or another aggregation inducer), Thioflavin T (ThT) dye, and aggregation buffer.

  • Procedure:

    • Prepare a master mix containing tau protein and heparin in the aggregation buffer.

    • Add the test compound or vehicle control to the wells of a 96-well plate.

    • Add the tau/heparin master mix to the wells.

    • Incubate the plate at 37°C with intermittent shaking.

    • At specified time points, measure the fluorescence of ThT at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Analysis:

    • Plot ThT fluorescence intensity against time to generate aggregation curves.

    • The lag time and the maximum fluorescence intensity are used to assess the inhibitory effect of the compound on tau aggregation.[17][18]

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for tauopathies in a variety of preclinical models. Its primary mechanism of inhibiting DYRK1A leads to a reduction in tau hyperphosphorylation, a critical event in the progression of Alzheimer's disease. Comparative data suggests that while other potent and selective DYRK1A inhibitors exist, L41's efficacy in vivo is well-documented. The continued investigation of this compound and other DYRK1A inhibitors is crucial for the development of effective disease-modifying therapies for neurodegenerative disorders characterized by tau pathology.

References

Leucettine L41: A Comprehensive Guide as a Reference Compound for Novel DYRK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) have emerged as significant therapeutic targets for a range of human diseases, including neurodegenerative disorders like Alzheimer's disease, Down syndrome, and certain cancers.[1][2] The development of potent and selective inhibitors for these kinases is a key focus of modern drug discovery. Leucettine L41, a synthetic analogue of the marine sponge alkaloid leucettamine B, has been established as a potent, ATP-competitive inhibitor of DYRKs and CDC-like kinases (CLKs), making it an invaluable reference compound for the evaluation of new chemical entities targeting this kinase family.[3][4]

Mechanism of Action and Biological Activity

This compound exerts its inhibitory effect by competing with ATP for the kinase's binding pocket.[4][5] This interaction has been structurally characterized through co-crystallization with DYRK1A (PDB ID: 4AZE), revealing key interactions with residues within the active site.[3][6] Functionally, this compound has been shown to modulate the phosphorylation of various downstream substrates. For instance, it inhibits the phosphorylation of serine/arginine-rich (SR) proteins, which are involved in the regulation of pre-mRNA splicing.[3] In cellular and animal models of Alzheimer's disease, this compound prevents memory deficits and neurotoxicity induced by amyloid-β (Aβ) peptides.[7] It achieves this by preventing Aβ-induced oxidative stress, reducing the activation of GSK-3β, and consequently decreasing the hyperphosphorylation of Tau protein.[7]

Comparative Performance Data

This compound serves as a crucial benchmark for assessing the potency and selectivity of novel DYRK inhibitors. The following table summarizes the inhibitory activity (IC50) of this compound against various kinases and provides a comparison with other notable DYRK inhibitors.

CompoundDYRK1A (IC50)DYRK1B (IC50)DYRK2 (IC50)CLK1 (IC50)GSK3β (IC50)Selectivity Notes
This compound 40 nM[1][8]-35 nM[1][8]15 nM[8]410 nMPotent dual DYRK/CLK inhibitor.
Harmine97 nM[9]115 nM[9]---Widely used but non-selective; also inhibits MAO.[10]
Leucettinib-212.4 nM[1]6.7 nM[1]-11.8 nM[1]-Highly potent DYRK1A/1B and CLK inhibitor.[1]
SM078831.6 nM[10]Potent-PotentPotentOrally bioavailable and BBB penetrant.[10]
GNF21336.2 nM[11]--->50,000 nM[11]Highly selective for DYRK1A over GSK3β.[11]
GNF48776 nM[11]---16 nM[11]Potent dual DYRK1A/GSK3β inhibitor.[10][11]
INDY240 nM[11]230 nM[11]---ATP-competitive DYRK1A/1B inhibitor.[11]
AZ191188 nM[9]66 nM[9]---Shows preference for DYRK1B over DYRK1A.[9]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of kinase inhibitors. Below are methodologies for key assays used in the characterization of DYRK inhibitors like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human DYRK1A kinase

  • Substrate peptide (e.g., DYRKtide: RRRFRPASPLRGPPK)[9]

  • ATP

  • Kinase reaction buffer (e.g., 100 mM MOPS pH 6.8, 100 mM KCl, 10 mM MgCl2)[9]

  • Test compounds (e.g., this compound and novel inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase reaction buffer.

  • Kinase Reaction: a. In a multi-well plate, add the test compound solution. b. Add the DYRK1A kinase, pre-diluted in the reaction buffer. c. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[9] d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to its Km value for the specific kinase (e.g., ~100 µM for DYRK1A).[9] e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.[9]

  • ADP Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis: a. Measure luminescence using a plate reader. b. The signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Calculate the percent inhibition for each compound concentration relative to a DMSO control. d. Determine the IC50 value by fitting the data to a dose-response curve.

ATP Competition Assay (ELISA-based)

This assay helps to determine if an inhibitor is ATP-competitive.

Materials:

  • Same as the in vitro kinase assay, plus:

  • Coated ELISA plates (e.g., streptavidin-coated plates for biotinylated peptides)

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

Procedure:

  • The assay is set up similarly to a standard kinase inhibition assay, but with a key modification: multiple sets of reactions are run, each with a different, fixed concentration of ATP (e.g., 100, 200, 400, 800 µM).[12]

  • Within each set, a fixed concentration of the inhibitor (typically 1-2 times its IC50) is used.[12]

  • After the kinase reaction, the mixture is transferred to an antibody-coated ELISA plate to capture the phosphorylated substrate.

  • The amount of phosphorylated substrate is detected using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: a. Read the absorbance on a plate reader. b. Plot the inhibitor's potency (e.g., percent inhibition) against the ATP concentration. c. For an ATP-competitive inhibitor like this compound, the apparent inhibitory potency will decrease as the ATP concentration increases. For a non-ATP-competitive inhibitor, the potency will remain largely unaffected by the ATP concentration.[12]

Visualizations: Pathways and Workflows

DYRK1A Signaling and Inhibition

The diagram below illustrates a key pathological role of DYRK1A in Alzheimer's disease through the phosphorylation of Tau protein, and how inhibitors like this compound can intervene in this process.

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects (Alzheimer's Pathology) cluster_inhibition Pharmacological Intervention DYRK1A_Gene DYRK1A Gene (Chromosome 21) DYRK1A_Protein DYRK1A Kinase DYRK1A_Gene->DYRK1A_Protein Expression Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Phosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation L41 This compound L41->DYRK1A_Protein Inhibition

Caption: DYRK1A-mediated Tau phosphorylation pathway and its inhibition by this compound.

Experimental Workflow for DYRK Inhibitor Discovery

The following workflow outlines a typical multi-stage process for identifying and validating novel DYRK inhibitors, using this compound as a reference compound.

Inhibitor_Screening_Workflow cluster_screening Screening & Identification cluster_validation Validation & Characterization cluster_reference Reference Compound Lib Compound Library HTS High-Throughput Screen (e.g., ADP-Glo) Lib->HTS Hits Primary Hits HTS->Hits Dose Dose-Response & IC50 Determination Hits->Dose Selectivity Selectivity Profiling (Kinase Panel) Dose->Selectivity MoA Mechanism of Action (e.g., ATP Competition) Selectivity->MoA Cellular Cell-Based Assays (Target Engagement) MoA->Cellular L41_Ref This compound L41_Ref->Dose Benchmark L41_Ref->Selectivity L41_Ref->Cellular

Caption: Workflow for the discovery and validation of novel DYRK inhibitors.

References

Safety Operating Guide

Proper Disposal of Leucettine L41: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of Leucettine L41, a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical aspect of laboratory safety and environmental responsibility. The following information provides a step-by-step guide for researchers, scientists, and drug development professionals.

Chemical and Hazard Profile

A summary of the key data for this compound is provided in the table below for easy reference. This information is critical for a comprehensive understanding of the compound's hazard profile.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 112978-84-3[1]
Molecular Formula C17H13N3O3[1]
Molecular Weight 307.309 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]

Experimental Protocol: Waste Disposal

The following protocol details the approved methodology for the disposal of this compound. This procedure should be conducted in a designated laboratory area, and all personnel must be equipped with the appropriate personal protective equipment (PPE).

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves (e.g., nitrile).

  • Body Protection: Wear an impervious laboratory coat.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid dust and aerosol formation.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., DMSO, as it is a known solvent for this compound).[3] The rinsate should be collected as liquid chemical waste.

3. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Store the sealed waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending disposal.[1]

4. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1] Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Lab Coat - Respirator B Segregate Waste Streams A->B C Solid Waste: Unused powder, contaminated materials B->C Solid D Liquid Waste: Solutions containing this compound, rinsate B->D Liquid E Use Sealed, Designated Chemical Waste Containers C->E D->E F Label Containers: - 'Hazardous Waste' - 'this compound' - Hazard Symbols E->F G Store in a Cool, Well-Ventilated Area F->G H Contact EHS for Pickup and Disposal at an Approved Facility G->H

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling leucettine L41

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Leucettine L41. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary precautions to ensure personal safety and experimental integrity when working with this potent kinase inhibitor.

Hazard Identification and Classification

This compound is classified with specific hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the compound presents the following risks[1]:

GHS Hazard Summary for this compound

Classification Hazard Statement Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 (Exclamation Mark)
Acute Aquatic Toxicity (Category 1) H400: Very toxic to aquatic life GHS09 (Environment)

| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) |

Precautionary Statements:

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P273: Avoid release to the environment[1].

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1].

  • P330: Rinse mouth[1].

  • P391: Collect spillage[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. Engineering controls, such as a chemical fume hood, should be used when handling the powdered form or preparing solutions[1].

Required PPE for Handling this compound

Protection Type Specification Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber)[1][2]. Prevents skin contact and absorption.
Eye Protection Safety goggles with side-shields or a face shield[1][2]. Protects eyes from splashes of powder or solvent.
Skin and Body Impervious laboratory coat or gown[1][3]. Protects skin and personal clothing from contamination.

| Respiratory | NIOSH-approved respirator. | Required when handling the powder outside of a fume hood or when aerosolization is possible to avoid inhalation[1][3]. |

Operational Plan: Handling and Storage

Proper procedures for handling and storage are critical for maintaining the stability of this compound and ensuring user safety.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure an accessible safety shower and eye wash station are available[1]. Don all required PPE as specified in the table above.

  • Weighing: Handle the solid (powder) form of this compound exclusively within a chemical fume hood to prevent inhalation of dust particles[1].

  • Solution Preparation: Prepare solutions in a well-ventilated area, preferably within a fume hood. For stock solutions, DMSO is a common solvent[4]. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective[4].

  • Use: Avoid eating, drinking, or smoking in the laboratory area where this compound is handled[1].

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Storage Conditions: Proper storage is essential to maintain the compound's integrity.

Form Storage Temperature Duration
Powder -20°C As specified by the manufacturer.
Stock Solution (in solvent) -80°C Up to 6 months[4][5].

| | -20°C | Up to 1 month[4][5]. |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes[4][5].

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Don PPE weigh Weigh L41 Powder (in Fume Hood) start->weigh add_solvent Add Solvent to L41 weigh->add_solvent prep_solvent Prepare Solvent (e.g., DMSO) prep_solvent->add_solvent vortex Vortex/Mix add_solvent->vortex ultrasonicate Warm (37°C) & Ultrasonicate (if needed) vortex->ultrasonicate check_sol Check for Complete Dissolution ultrasonicate->check_sol check_sol->vortex Precipitate Remains aliquot Aliquot into Single-Use Tubes check_sol->aliquot Clear Solution store Store at -80°C aliquot->store finish End: Solution Ready store->finish

Workflow for this compound Stock Solution Preparation.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is required in the event of a spill or personal exposure.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or a physician immediately. Do not induce vomiting[1].

  • Spill Cleanup: For any spills, cordon off the area. Wear full PPE, including respiratory protection. Collect the spilled material using an appropriate absorbent for liquids or by carefully sweeping up solids. Place the waste in a sealed container for disposal. Avoid generating dust[1].

Disposal Plan

This compound and its containers must be disposed of as hazardous waste due to its toxicity to aquatic life[1].

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound through an approved waste disposal plant. Do not allow it to enter drains or the environment[1].

  • Contaminated Materials: All PPE (gloves, gowns) and lab supplies (e.g., pipette tips, tubes) that have come into contact with this compound must be collected in a designated, sealed hazardous waste container for proper disposal.

Mechanism of Action and Experimental Context

This compound is a potent inhibitor of dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with notable selectivity for DYRK1A[6][7][8]. It is investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease, where it has been shown to reduce oxidative stress and Tau phosphorylation[9][10]. Its mechanism involves the inhibition of kinase activity that would otherwise contribute to pathological processes.

G L41 This compound DYRK1A DYRK1A Kinase L41->DYRK1A Inhibits GSK3B GSK-3β (Active) DYRK1A->GSK3B Primes for Activation Tau Tau Protein GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau (pTau) Tau->pTau Neurotoxicity Neurotoxicity & Neurodegeneration pTau->Neurotoxicity

Simplified pathway showing L41 inhibition of DYRK1A.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.